molecular formula C12H10N2S B15585319 SKA-111

SKA-111

Cat. No.: B15585319
M. Wt: 214.29 g/mol
InChI Key: JQZQMZXXJFFVFE-UHFFFAOYSA-N
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Description

SKA-111 is a useful research compound. Its molecular formula is C12H10N2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-methylbenzo[e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C12H10N2S/c1-7-6-10-11(14-12(13)15-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14)

InChI Key

JQZQMZXXJFFVFE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of SKA-111 on KCa3.1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding site, its effects on channel gating and conductance, and the downstream physiological consequences. The information presented herein is a synthesis of key findings from electrophysiological, molecular, and in vivo studies, intended to serve as a comprehensive resource for researchers in the field of ion channel pharmacology and drug development.

Introduction to KCa3.1 and this compound

The KCa3.1 channel, encoded by the KCNN4 gene, is a voltage-independent potassium channel gated by intracellular calcium (Ca²⁺) via the constitutively bound protein calmodulin (CaM). These channels play crucial roles in regulating membrane potential and calcium signaling in a variety of non-excitable cells, including endothelial cells, lymphocytes, and red blood cells. Their activation leads to potassium efflux, membrane hyperpolarization, and an increased driving force for calcium entry, thereby modulating cellular processes such as proliferation, migration, and activation.

This compound (5-methylnaphtho[1,2-d]thiazol-2-amine) is a small molecule activator of KCa3.1 channels. It was developed as a more selective analog of the KCa2/KCa3.1 activator SKA-31. This compound exhibits high selectivity for KCa3.1 over other ion channels, making it a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 and a promising lead compound for the development of novel therapeutics targeting this channel.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on KCa3.1 Channels

ParameterValueCell LineReference
EC₅₀111 ± 27 nMHEK-293[1][2]
EC₅₀ (mutant S181A)1.012 µMHEK-293[3]
EC₅₀ (mutant L185A)0.993 µMHEK-293[3]
EC₅₀ (mutant S181A-L185A)2.654 µMHEK-293[3]

Table 2: Selectivity Profile of this compound

ChannelEC₅₀ / IC₅₀Selectivity (fold vs. KCa3.1)Reference
KCa2.313.7 ± 6.9 µM~123[1][2]
Kᵥ1.3, Kᵥ2.1, Kᵥ3.1, Kᵥ11.1>30 µM>200-400[1][2]
Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.7>30 µM>200-400[1][2]
Caᵥ1.2>30 µM>200-400[1][2]

Mechanism of Action

This compound acts as a positive gating modulator of the KCa3.1 channel. This means that it does not open the channel directly but rather increases the channel's sensitivity to its endogenous activator, intracellular Ca²⁺.[1][2] The primary mechanism involves a leftward shift in the Ca²⁺ concentration-response curve, meaning that lower concentrations of intracellular Ca²⁺ are required to achieve the same level of channel activation in the presence of this compound.

Binding Site

Through a combination of computational modeling and site-directed mutagenesis studies, the binding site of this compound has been elucidated.[3] this compound binds to a pocket located at the interface between the N-lobe of calmodulin (CaM) and the S4-S5 linker of the KCa3.1 channel protein .[3] Specifically, residues Serine 181 (S181) and Leucine 185 (L185) within the S4-S5 linker have been identified as crucial for the binding and action of this compound.[3] Mutation of these residues to alanine (B10760859) (S181A, L185A) significantly reduces the potency of this compound, as demonstrated by the increased EC₅₀ values (see Table 1).[3]

Effect on Channel Gating and Conductance

By binding to this allosteric site, this compound stabilizes the open conformation of the channel, thereby increasing the channel's open probability (Po) at a given intracellular Ca²⁺ concentration. This leads to an overall increase in the macroscopic K⁺ current flowing through the KCa3.1 channels. The single-channel conductance of the KCa3.1 channel is not reported to be altered by this compound.

Signaling Pathway and Physiological Effects

The activation of KCa3.1 channels by this compound initiates a cascade of events leading to significant physiological responses, particularly in the vasculature.

SKA111_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space SKA_111_ext This compound KCa31 KCa3.1 Channel SKA_111_ext->KCa31 Binds to BindingSite Binding Site (S4-S5 Linker) KCa31->BindingSite K_efflux K⁺ Efflux KCa31->K_efflux Increased Open Probability CaM Calmodulin (CaM) CaM->KCa31 Constitutively bound Ca2_in Intracellular Ca²⁺ Ca2_in->CaM Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Leads to

Figure 1: Signaling pathway of this compound action on KCa3.1 channels.

In endothelial cells, the this compound-mediated activation of KCa3.1 leads to membrane hyperpolarization. This hyperpolarization increases the electrochemical gradient for Ca²⁺ influx, which can potentiate endothelium-derived hyperpolarization (EDH)-mediated vasorelaxation.[4] In vivo studies have demonstrated that this compound can lower blood pressure in normotensive and hypertensive mice.[1][2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK-293 expressing KCa3.1) Seal_Formation Giga-ohm Seal Formation (>1 GΩ) Cell_Culture->Seal_Formation Pipette_Prep Pipette Preparation (Borosilicate glass, 2-5 MΩ resistance) Pipette_Prep->Seal_Formation Solutions Solution Preparation (Extracellular and Intracellular) Solutions->Seal_Formation Configuration Establish Configuration (Whole-cell or Inside-out) Seal_Formation->Configuration Recording Current Recording (Voltage-ramp protocol, e.g., -120 to +40 mV) Configuration->Recording Drug_Application This compound Application (Varying concentrations) Recording->Drug_Application Data_Analysis Data Analysis (Current density, EC₅₀ calculation) Drug_Application->Data_Analysis

Figure 2: General workflow for patch-clamp experiments.
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing human KCa3.1 are commonly used.

  • Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

    • Intracellular (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and varying concentrations of CaCl₂ to achieve the desired free [Ca²⁺] (typically calculated using software like MaxChelator). For activator studies, a sub-maximal free [Ca²⁺] (e.g., 1 µM) is often used.

  • Voltage Protocol: KCa3.1 currents are typically elicited by voltage ramps from -120 mV to +40 mV over 200 ms (B15284909) from a holding potential of -80 mV.

  • Data Analysis: The current amplitude is measured at a specific voltage (e.g., +40 mV) and plotted against the concentration of this compound to determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Site-Directed Mutagenesis
  • Method: The QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies) is a standard method for introducing specific point mutations into the KCa3.1 cDNA.

  • Procedure:

    • Design primers containing the desired mutation (e.g., for S181A and L185A).

    • Perform PCR using the KCa3.1 plasmid as a template to incorporate the mutations.

    • Digest the parental, non-mutated DNA with Dpn I.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Verify the mutation by DNA sequencing.

  • Functional Analysis: The mutated KCa3.1 channels are then expressed in a suitable cell line (e.g., HEK-293) and their sensitivity to this compound is assessed using the patch-clamp technique described above.

In Vivo Blood Pressure Measurement
  • Animal Model: C57BL/6J mice are commonly used.

  • Method: Radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring in freely moving animals.[5]

  • Procedure:

    • A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is typically inserted into the carotid artery and advanced to the aortic arch. The transmitter body is placed in a subcutaneous pocket.

    • Animals are allowed to recover for at least one week post-surgery.

    • Blood pressure, heart rate, and activity are continuously recorded.

    • This compound or vehicle is administered (e.g., intraperitoneally), and the changes in cardiovascular parameters are monitored.

Ex Vivo Langendorff Heart Perfusion
  • Animal Model: Rats are often used for this preparation.[4]

  • Method: The Langendorff apparatus allows for the perfusion of an isolated heart with a physiological salt solution, enabling the study of coronary vascular responses independent of systemic influences.

  • Procedure:

    • The heart is excised and the aorta is cannulated.

    • The heart is retrogradely perfused with Krebs-Henseleit solution, which is gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Coronary perfusion pressure (CPP) is monitored as an index of coronary vascular resistance.

    • Vasoconstrictors (e.g., U46619) can be used to pre-constrict the coronary vessels.

    • This compound and vasoactive agents like bradykinin (B550075) are infused, and the changes in CPP are recorded to assess vasodilation.[4]

Conclusion

This compound is a highly selective positive gating modulator of KCa3.1 channels. Its mechanism of action is well-defined, involving binding to a specific allosteric site at the CaM/S4-S5 linker interface, which enhances the channel's sensitivity to intracellular calcium. This leads to membrane hyperpolarization and subsequent vasorelaxation. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of other KCa3.1 modulators for therapeutic applications in cardiovascular and other diseases.

References

The Role of SKA-111 in Modulating Endothelial Hyperpolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of SKA-111, a positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. We delve into the critical role of this compound in modulating endothelial hyperpolarization, a key mechanism in regulating vascular tone and blood flow. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the activity of this compound, and visualizes the underlying signaling pathways. The information presented is intended to support further research and drug development efforts targeting endothelial dysfunction and associated cardiovascular diseases.

Introduction: Endothelial Hyperpolarization and the Significance of KCa Channels

Endothelium-dependent hyperpolarization (EDH) is a crucial pathway for vasodilation in resistance arteries, thereby playing a significant role in the regulation of blood pressure and tissue perfusion.[1][2] This process is initiated by an increase in intracellular calcium concentration ([Ca2+]i) within endothelial cells. This calcium signal activates two primary types of potassium channels: small-conductance (KCa2.x, or SKCa) and intermediate-conductance (KCa3.1, or IKCa) calcium-activated potassium channels.[1][3][4]

The activation of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the endothelial cell membrane.[1][3] This hyperpolarization can then be transmitted to the underlying vascular smooth muscle cells (VSMCs) through two principal mechanisms:

  • Direct electrical coupling: Hyperpolarizing current spreads from the endothelium to the VSMCs via myoendothelial gap junctions (MEGJs).[1][2]

  • Potassium-induced hyperpolarization: The efflux of K+ into the myoendothelial space can activate Na+/K+-ATPase and inwardly rectifying potassium channels (KIR) on the VSMC membrane, leading to their hyperpolarization and subsequent relaxation.[1][5]

Dysfunction in the EDH pathway is associated with various cardiovascular pathologies, making the modulation of KCa channels a promising therapeutic strategy.[6][7]

This compound: A Selective KCa3.1 Positive Gating Modulator

This compound is a small molecule that acts as a positive gating modulator of the KCa3.1 channel.[6][8] This means that it enhances the sensitivity of the channel to intracellular calcium, leading to increased channel opening at a given calcium concentration. A key feature of this compound is its significant selectivity for KCa3.1 over KCa2.x channels, which is crucial for targeted therapeutic applications and minimizing off-target effects.[9][10][11]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency, selectivity, and physiological effects of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterChannelValueReference
EC50 KCa3.1111 ± 27 nM[10][11]
EC50 KCa2.313.7 ± 6.9 µM[10][11]
Selectivity KCa3.1 vs. KCa2.3~123-fold[10][11]

Table 2: Electrophysiological and Vasodilatory Effects of this compound

ExperimentPreparationEffectMagnitudeReference
Whole-cell Patch-clamp Porcine Coronary Artery Endothelial Cells (PCAEC)Potentiation of Bradykinin-evoked KCa currents≈7-fold (at 1 µM this compound)[9]
Membrane Potential Measurement Porcine Coronary Artery Endothelial Cells (PCAEC)Augmentation of Bradykinin-induced hyperpolarizationSignificant augmentation[9][12]
Isometric Tension Measurement (EDH-type relaxation) Porcine Coronary Arteries (PCA)Potentiation of Bradykinin-induced relaxation≈2-fold (at 1 µM this compound)[9][12]
Langendorff-perfused Rat Heart Isolated Rat HeartsPotentiation of Bradykinin-induced reduction in coronary perfusion pressure (CPP)~14% additional reduction with 1 nM Bradykinin (at 1 µM this compound)[9]

Signaling Pathways and Experimental Workflows

This compound-Mediated Endothelial Hyperpolarization Signaling Pathway

The following diagram illustrates the signaling cascade leading to vasodilation, highlighting the role of this compound.

SKA111_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R Ca_i ↑ [Ca²⁺]i IP3R->Ca_i Ca²⁺ release ER Endoplasmic Reticulum KCa31 KCa3.1 (IKCa) Ca_i->KCa31 Activates K_efflux K⁺ Efflux KCa31->K_efflux SKA111 This compound SKA111->KCa31 Positive Modulation Hyperpol Endothelial Hyperpolarization K_efflux->Hyperpol MEGJ MEGJ Hyperpol->MEGJ Electrical Coupling VSMC_Hyperpol VSMC Hyperpolarization MEGJ->VSMC_Hyperpol VDCC L-type Ca²⁺ Channels (↓ Open) VSMC_Hyperpol->VDCC Ca_influx ↓ Ca²⁺ Influx VDCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Characterization cluster_exvivo Isolated Organ Perfusion A1 Isolate Porcine Coronary Artery Endothelial Cells (PCAEC) A2 Whole-Cell Patch-Clamp Electrophysiology A1->A2 A3 Measure Bradykinin (BK)-evoked KCa currents +/- this compound A2->A3 B1 Isolate Porcine Coronary Arteries (PCA) B2 Isometric Tension Measurement (Myography) B1->B2 B3 Measure BK-induced EDH-type relaxation +/- this compound B2->B3 C1 Isolate Rat Heart C2 Langendorff Perfusion Setup C1->C2 C3 Measure Coronary Perfusion Pressure (CPP) response to BK +/- this compound C2->C3

References

The Pharmacological Profile of SKA-111: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SKA-111 (5-methylnaphtho[1,2-d]thiazol-2-amine) is a small molecule positive gating modulator of calcium-activated potassium channels, demonstrating notable selectivity for the intermediate-conductance KCa3.1 channels and, to a lesser extent, the small-conductance KCa2.3 channels.[1][2] Its ability to enhance the open probability of these channels in the presence of intracellular calcium has positioned it as a valuable research tool for investigating the physiological and pathophysiological roles of KCa3.1 and KCa2 channels in various biological systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, potency, selectivity, and key experimental protocols for its use in research.

Pharmacological Profile

Mechanism of Action

This compound acts as a positive gating modulator of KCa3.1 and KCa2.3 channels.[1][2] Unlike channel openers that directly activate the channel, positive gating modulators increase the sensitivity of the channel to its endogenous activator, in this case, intracellular calcium. By binding to a site on the channel-calmodulin complex, this compound facilitates the conformational changes required for channel opening at lower intracellular calcium concentrations.[3] This leads to membrane hyperpolarization in cells expressing these channels, which in turn modulates various cellular processes.

Potency and Selectivity

This compound exhibits a high degree of selectivity for KCa3.1 channels over KCa2.3 channels and other ion channels. The table below summarizes the available quantitative data on the potency and selectivity of this compound.

Target ChannelEC50 (nM)Species/Cell LineReference
KCa3.1 (IKCa) 111 ± 27Human (HEK293 cells)[1]
146 (99-193 95% CI)Wild-Type[3]
KCa2.3 (SK3) 13,700 ± 6,900Human (HEK293 cells)[1]
KCa2.1 (SK1) Not reportedNot reported
KCa2.2 (SK2) Not reportedNot reported
KV Channels >200-400 fold selective(KV1.3, KV2.1, KV3.1, KV11.1)[1]
NaV Channels >200-400 fold selective(NaV1.2, NaV1.4, NaV1.5, NaV1.7)[1]
CaV Channels >200-400 fold selective(CaV1.2)[1]
Pharmacokinetic Properties

Pharmacokinetic studies in mice have revealed that this compound has a long half-life and is highly brain-penetrant.[1][2] This is a critical consideration for in vivo studies, as central nervous system effects due to the activation of neuronal KCa2 channels can be anticipated. When administered intraperitoneally (i.p.) at a dose of 100 mg/kg, this compound not only lowers blood pressure but also causes a significant reduction in heart rate, which is presumed to be mediated by the activation of cardiac and neuronal KCa2 channels.[1] Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and oral bioavailability are not extensively reported in the available literature.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on KCa3.1 or KCa2.3 currents in isolated cells.

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Microforge

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and appropriate free Ca2+ concentration buffered with CaCl2 (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries using a micropipette puller to achieve a resistance of 3-5 MΩ when filled with intracellular solution.

  • Fire-polish the pipette tips using a microforge to improve seal formation.

  • Plate cells expressing the target KCa channel onto glass coverslips.

  • Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.

  • Approach a target cell with the pipette tip while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply voltage ramps or steps to elicit KCa currents.

  • Perfuse the cell with various concentrations of this compound dissolved in the extracellular solution to determine its effect on current amplitude and kinetics.

  • Analyze the data to determine the EC50 of this compound.

In Vivo Blood Pressure Telemetry

This protocol describes the measurement of blood pressure and heart rate in conscious, freely moving mice treated with this compound.

Materials:

  • Implantable telemetry transmitters

  • Surgical instruments

  • Anesthesia

  • Analgesics

  • Data acquisition system for telemetry

  • This compound solution for injection (e.g., dissolved in a suitable vehicle like peanut oil)

Procedure:

  • Surgically implant the telemetry transmitter in the mouse under anesthesia, following the manufacturer's instructions. Typically, the catheter is inserted into the carotid artery for arterial pressure measurement.

  • Allow the animal to recover from surgery for at least one week.

  • Record baseline blood pressure and heart rate for a 24-hour period.

  • Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Continuously monitor and record blood pressure and heart rate for a defined period post-administration.

  • Analyze the data to determine the effect of this compound on cardiovascular parameters.

Isometric Tension Measurement in Coronary Arteries

This protocol is used to assess the effect of this compound on the relaxation of isolated coronary artery rings.

Materials:

  • Wire myograph system

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose, bubbled with 95% O2/5% CO2.

  • Vasoconstrictor agent (e.g., U46619 or phenylephrine)

  • This compound stock solution

Procedure:

  • Isolate coronary arteries from a suitable animal model (e.g., porcine or rat).

  • Cut the arteries into small rings (2-3 mm in length).

  • Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit solution at 37°C.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • Pre-constrict the arterial rings with a vasoconstrictor agent to a stable level of tension.

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath to assess its direct effect on vascular tone.

  • Alternatively, to study the potentiation of endothelium-dependent relaxation, pre-incubate the pre-constricted rings with this compound before adding an endothelium-dependent vasodilator like bradykinin.

  • Record the changes in isometric tension and calculate the percentage of relaxation.

Signaling Pathways and Experimental Workflows

SKA111_Mechanism_of_Action cluster_membrane Cell Membrane KCa_channel KCa3.1 / KCa2.3 Channel Hyperpolarization Membrane Hyperpolarization KCa_channel->Hyperpolarization K⁺ efflux CaM Calmodulin (CaM) CaM->KCa_channel activates Intracellular_Ca Intracellular Ca²⁺ Intracellular_Ca->CaM binds SKA111 This compound SKA111->KCa_channel positive modulation Downstream_Effects Downstream Cellular Effects Hyperpolarization->Downstream_Effects

General mechanism of this compound action.

EDH_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release KCa3_1 KCa3.1 Ca_release->KCa3_1 EC_Hyperpolarization Hyperpolarization KCa3_1->EC_Hyperpolarization K⁺ efflux SKA111 This compound SKA111->KCa3_1 potentiates SMC_Hyperpolarization Hyperpolarization EC_Hyperpolarization->SMC_Hyperpolarization via EDH Vasodilation Vasodilation SMC_Hyperpolarization->Vasodilation

This compound in EDH signaling pathway.

Experimental_Workflow_Patch_Clamp start Prepare Cells & Solutions pull_pipette Pull & Polish Pipette start->pull_pipette form_seal Form GΩ Seal pull_pipette->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell record_baseline Record Baseline Currents whole_cell->record_baseline apply_ska111 Apply this compound record_baseline->apply_ska111 record_effect Record Modulated Currents apply_ska111->record_effect analyze Data Analysis (EC₅₀) record_effect->analyze

Workflow for whole-cell patch-clamp.

Conclusion

This compound is a potent and selective positive gating modulator of KCa3.1 channels, making it an indispensable tool for elucidating the roles of these channels in health and disease. Its well-characterized pharmacological profile, coupled with established experimental protocols, provides researchers with a robust platform to investigate the therapeutic potential of targeting KCa3.1 and KCa2 channels in cardiovascular, neurological, and other disorders. The information presented in this guide serves as a comprehensive resource for scientists and drug development professionals utilizing this compound in their research endeavors.

References

Unveiling the Binding Site of SKA-111 on the KCa3.1 Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding site of SKA-111, a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. Understanding the precise molecular interactions between this compound and KCa3.1 is crucial for the rational design of next-generation modulators with improved therapeutic profiles for a range of conditions, including cardiovascular diseases and cancer.

Executive Summary

This compound enhances the activity of the KCa3.1 channel, a key player in cellular processes such as vasodilation and T-cell activation.[1] This document synthesizes findings from mutagenesis studies, electrophysiological recordings, and computational modeling to delineate the binding pocket of this compound. The evidence converges on a novel binding site located at the interface between the N-lobe of calmodulin (CaM), a calcium-binding protein essential for channel gating, and the S4-S5 linker of the KCa3.1 channel protein.[2][3] Specific residues within the S45A helix of the S4-S5 linker have been identified as critical for the binding and modulatory action of this compound.

This compound: A Selective KCa3.1 Activator

This compound (5-methylnaphtho[1,2-d]thiazol-2-amine) is a positive gating modulator that potentiates KCa3.1 channel activity with high selectivity.[4][5] It exhibits approximately 120- to 123-fold greater selectivity for KCa3.1 over the closely related KCa2 channels.[1][5][6] This selectivity is a significant advancement, as it minimizes off-target effects on KCa2 channels in the heart and central nervous system.[2]

Quantitative Potency and Selectivity Data

The potency of this compound has been quantified through electrophysiological measurements, yielding EC50 values in the nanomolar range.

ChannelEC50 (nM)Selectivity vs. KCa2.3Reference
KCa3.1111 ± 27~123-fold[5][6][7]
KCa2.313,700 ± 6,9001[5][6][7]

Localization of the this compound Binding Site

Initial homology models had suggested a different binding location for SKA-type activators. However, recent studies utilizing full-length KCa3.1 structures have revised this understanding, pointing to the interface between the CaM N-lobe and the S4-S5 linker of the channel.[2][3] Computational docking studies using RosettaLigand have shown a well-converged binding pose for this compound and its analogs in this pocket.[8]

Key Interacting Residues

Site-directed mutagenesis studies have been instrumental in pinpointing the specific amino acid residues within the KCa3.1 channel that are crucial for this compound's modulatory effect. These experiments reveal that mutations in the S45A helix of the S4-S5 linker significantly reduce the potency of this compound.[2]

The following table summarizes the impact of key mutations on the EC50 of this compound, demonstrating their importance in the binding interaction.

KCa3.1 MutantEC50 (nM)Fold-Shift vs. Wild-TypeReference
Wild-Type (WT)146 (99-193)1.0[2]
S181A1,012 (780-1,244)~6.9[2]
A184F1,326 (1,205-1,447)~9.1[2]
L185A993 (903-1,083)~6.8[2]
S181A-L185A2,654 (2,619-2,624)~18.2[2]

These results strongly indicate that residues S181, A184, and L185 form a critical part of the this compound binding pocket.[8] Docking models further suggest that this compound forms van der Waals contacts with S181 and L185.[2][3]

Experimental Protocols

The elucidation of the this compound binding site has been achieved through a combination of molecular biology, electrophysiology, and computational modeling.

Site-Directed Mutagenesis

Point mutations in the human KCa3.1 cDNA were generated using PCR-based site-directed mutagenesis.[9] The wild-type KCa3.1 cDNA, typically in a mammalian expression vector like pEGFP-C1, serves as the template.[9] Following the PCR reaction, the parental template DNA is digested, and the mutated plasmid is transformed into competent E. coli for amplification. The introduction of the desired mutations is confirmed by DNA sequencing.

Cell Culture and Transfection

For heterologous expression of KCa3.1 channels, COS-7 cells are commonly used.[9] These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum. For electrophysiological recordings, cells are transiently transfected with the plasmid DNA encoding either wild-type or mutant KCa3.1 channels.

Electrophysiology (Whole-Cell Patch-Clamp)

Whole-cell KCa3.1 currents are recorded to assess the effect of this compound on channel activity.

  • Recording Conditions: Currents are elicited by voltage ramps, for example, from -120 mV to +40 mV.[2]

  • Intracellular Solution: The intracellular (pipette) solution is designed to control the free calcium concentration, which is essential for activating KCa3.1. A typical intracellular solution contains (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2-EGTA, and CaCl2 to achieve a specific free [Ca2+]i (e.g., 250 nM), with pH adjusted to 7.2.

  • Extracellular Solution: The extracellular (bath) solution typically contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with pH adjusted to 7.4.

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the potentiation of the KCa3.1 current. The EC50 values are then determined by fitting the data to a Hill equation.

Computational Modeling (RosettaLigand Docking)
  • Structural Template: The cryo-electron microscopy structures of the full-length KCa3.1 channel (e.g., PDB IDs: 6CNM, 6CNN) serve as the template for docking studies.[8]

  • Ligand Preparation: The 3D structure of this compound is generated and prepared for docking.

  • Docking Protocol: RosettaLigand is used to perform the docking simulations. The binding site is defined at the interface between the CaM N-lobe and the S4-S5 linker. The protocol generates a large number of possible binding poses, which are then scored and clustered to identify the most favorable and well-converged pose.[8]

Visualizing the Binding and Activation Pathway

The following diagrams illustrate the key relationships and workflows in the investigation of the this compound binding site.

Caption: Location of the this compound binding pocket.

Experimental_Workflow start Hypothesis: Binding site at CaM/S4-S5 interface mutagenesis Site-Directed Mutagenesis (S181A, A184F, L185A) start->mutagenesis modeling Computational Docking (RosettaLigand) start->modeling expression Expression in COS-7 Cells mutagenesis->expression patch_clamp Whole-Cell Patch-Clamp expression->patch_clamp data_analysis Determine EC50 Values patch_clamp->data_analysis conclusion Confirmation of Binding Site and Key Residues data_analysis->conclusion modeling->conclusion

Caption: Workflow for identifying the this compound binding site.

Signaling_Pathway Ca_influx ↑ Intracellular Ca2+ CaM Ca2+ binds to Calmodulin Ca_influx->CaM Conformational_Change Stabilizes Open State CaM->Conformational_Change SKA111 This compound Binding_Site Binds to CaM/S4-S5 Interface SKA111->Binding_Site Binding_Site->Conformational_Change K_efflux ↑ K+ Efflux Conformational_Change->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Mechanism of this compound-mediated KCa3.1 activation.

Conclusion

The binding site of this compound on the KCa3.1 channel has been successfully mapped to a previously unrecognized pocket at the interface of the calmodulin N-lobe and the channel's S4-S5 linker. This discovery, supported by robust data from mutagenesis, electrophysiology, and computational modeling, provides a detailed structural basis for the compound's mechanism of action and its high selectivity. The identification of key interacting residues S181, A184, and L185 offers a precise target for future structure-based drug design efforts aimed at developing novel and improved KCa3.1 modulators for therapeutic applications.

References

The Impact of SKA-111 on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. Its mechanism of action is intrinsically linked to intracellular calcium signaling, not by altering calcium concentrations directly, but by sensitizing the KCa3.1 channel to its activating ligand, intracellular Ca²⁺. This technical guide provides an in-depth analysis of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a myriad of cellular processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cell function. Calcium-activated potassium channels (KCa) are crucial effectors in Ca²⁺ signaling pathways. Upon binding of intracellular Ca²⁺, these channels open, leading to potassium efflux and membrane hyperpolarization. This change in membrane potential can, in turn, regulate Ca²⁺ influx through voltage-gated Ca²⁺ channels, creating a sophisticated feedback loop.

The KCa channel family is divided into three subfamilies based on their conductance: small-conductance (KCa2.x or SK), intermediate-conductance (KCa3.1 or IK), and large-conductance (KCa1.1 or BK) channels. This compound has emerged as a valuable pharmacological tool due to its high selectivity for the KCa3.1 channel, which is predominantly expressed in non-excitable cells such as lymphocytes, erythrocytes, and vascular endothelium.[1] By modulating the activity of KCa3.1, this compound provides a mechanism to influence cellular processes that are dependent on calcium-mediated signaling, particularly in the cardiovascular and immune systems.

Mechanism of Action of this compound

This compound acts as a positive gating modulator of KCa3.1 channels.[2] This means it does not directly open the channel but rather increases the probability of the channel opening at a given intracellular Ca²⁺ concentration. It achieves this by shifting the calcium-concentration response curve of the KCa3.1 channel to the left.[3][4] In essence, this compound enhances the sensitivity of the channel to Ca²⁺, allowing for channel activation at lower intracellular calcium levels than would normally be required.

The activation of KCa3.1 channels by this compound leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[5][6] This hyperpolarization can have significant physiological consequences, such as promoting endothelium-dependent relaxation in blood vessels and modulating immune cell responses.

Signaling Pathway Diagram

SKA111_Mechanism cluster_cell Cell Interior cluster_extracellular Extracellular Ca_i Intracellular Ca²⁺ KCa31 KCa3.1 Channel (Inactive) Ca_i->KCa31 Binds KCa31_Active KCa3.1 Channel (Active) KCa31->KCa31_Active Activation K_efflux K⁺ Efflux KCa31_Active->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Physiological_Response Physiological Response (e.g., Vasodilation) Hyperpolarization->Physiological_Response SKA111_ext This compound SKA111_ext->KCa31 Positive Gating Modulation (Increases Ca²⁺ Sensitivity)

Caption: Mechanism of action of this compound as a positive gating modulator of the KCa3.1 channel.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's activity based on published literature.

Table 1: Potency and Selectivity of this compound

ChannelEC₅₀ (nM)Selectivity vs. KCa2.3Reference
KCa3.1111 ± 27123-fold[3][4]
KCa2.313,700 ± 6,900-[3][4]

Table 2: Functional Effects of this compound

Experimental SystemParameter MeasuredEffect of this compound (1 µM)Reference
Porcine Coronary Artery Endothelial Cells (PCAEC)Bradykinin-evoked KCa currents≈7-fold potentiation[6]
Porcine Coronary Artery Endothelial Cells (PCAEC)Bradykinin-induced hyperpolarizationAugmentation[6]
Large and Small-Calibre Porcine Coronary Arteries (PCA)Bradykinin-induced EDH-type relaxation≈2-fold potentiation[6]
Langendorff-perfused rat heartsBradykinin-induced reduction in coronary perfusion pressurePotentiation[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa3.1 channels in the membrane of a single cell.

Objective: To determine the effect of this compound on KCa3.1 channel currents.

Materials:

  • Cell line expressing KCa3.1 channels (e.g., HEK293 cells stably transfected with KCa3.1)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and varying concentrations of CaCl₂ to achieve the desired free [Ca²⁺]ᵢ; pH 7.2 with KOH.

  • This compound stock solution (in DMSO) and final dilutions in extracellular solution.

Procedure:

  • Culture cells expressing KCa3.1 on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell interior.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply voltage ramps (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.

  • Record baseline currents in the absence of this compound.

  • Perfuse the cell with a known concentration of this compound and record the currents again.

  • To determine the EC₅₀, apply a range of this compound concentrations and measure the potentiation of the current at each concentration.

Patch_Clamp_Workflow start Start cell_prep Prepare KCa3.1- expressing cells start->cell_prep pipette_prep Fabricate Patch Pipette start->pipette_prep setup Mount cells and perfuse with extracellular solution cell_prep->setup pipette_prep->setup giga_seal Form Giga-seal setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline KCa3.1 Currents whole_cell->record_baseline apply_ska111 Apply this compound record_baseline->apply_ska111 record_treatment Record Currents with this compound apply_ska111->record_treatment analysis Data Analysis (e.g., EC₅₀ determination) record_treatment->analysis end End analysis->end

Caption: Workflow for a whole-cell patch-clamp experiment to study this compound.

Measurement of Intracellular Calcium

While this compound's primary effect is not on Ca²⁺ levels, measuring intracellular Ca²⁺ is fundamental to understanding the context in which this compound operates. Fluorescent Ca²⁺ indicators are commonly used for this purpose.

Objective: To measure intracellular Ca²⁺ concentrations in cells.

Materials:

  • Cells of interest

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)[7]

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope or plate reader with appropriate filter sets.

Procedure (using Fura-2 AM):

  • Culture cells on glass-bottom dishes or 96-well plates.

  • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid can be included if needed.

  • Remove the culture medium from the cells and wash with HBSS.

  • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Mount the dish on the fluorescence imaging system.

  • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.[7]

  • Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations using ionomycin (B1663694) (to determine Fmax) and a Ca²⁺ chelator like EGTA (to determine Fmin).

Calcium_Imaging_Workflow start Start cell_culture Culture cells on appropriate plates start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading deesterification Allow for dye de-esterification dye_loading->deesterification imaging_setup Mount on fluorescence microscope/plate reader deesterification->imaging_setup acquire_baseline Acquire baseline F340/F380 ratio imaging_setup->acquire_baseline apply_stimulus Apply experimental stimulus (optional) acquire_baseline->apply_stimulus acquire_response Record changes in F340/F380 ratio apply_stimulus->acquire_response calibration Calibrate signal with ionomycin and EGTA acquire_response->calibration analysis Calculate intracellular [Ca²⁺] calibration->analysis end End analysis->end

Caption: General workflow for measuring intracellular calcium using Fura-2 AM.

Conclusion

This compound is a highly selective positive gating modulator of the KCa3.1 channel. Its primary effect on intracellular calcium signaling is to enhance the sensitivity of KCa3.1 to its endogenous activator, Ca²⁺. This leads to membrane hyperpolarization and subsequent physiological responses, particularly in the vasculature. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the role of KCa3.1 in health and disease. Further research into the nuanced effects of this compound on cellular signaling will continue to illuminate the therapeutic potential of targeting KCa3.1 channels.

References

In-Depth Technical Guide: Basic Research Applications of SKA-111 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: SKA-111, a Selective KCa3.1 Channel Activator

This compound is a potent and highly selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This channel, encoded by the KCNN4 gene, plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types. KCa3.1 channels are voltage-independent and are activated by sub-micromolar concentrations of intracellular calcium ([Ca²⁺]i) via the calcium-sensing protein calmodulin, which is constitutively bound to the channel.

The activation of KCa3.1 channels leads to potassium efflux, resulting in membrane hyperpolarization. This change in membrane potential increases the electrochemical gradient for calcium influx through other channels, thereby modulating intracellular calcium signaling. Given the central role of calcium in cellular processes such as proliferation, migration, and apoptosis, the selective modulation of KCa3.1 by compounds like this compound offers a valuable tool for basic research and drug discovery.

This compound acts as a positive gating modulator, which means it increases the sensitivity of the KCa3.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations than would normally be required.[1] This targeted action, combined with its high selectivity, makes this compound a precise instrument for dissecting the physiological and pathophysiological roles of KCa3.1 channels in various cell lines.

Quantitative Data: Potency and Selectivity of this compound

The efficacy and selectivity of a pharmacological tool are paramount for interpreting experimental results. This compound exhibits high potency for KCa3.1 channels with an EC₅₀ in the nanomolar range and demonstrates significant selectivity over other potassium channels, particularly the closely related KCa2 channels.

Parameter Value Cell Line Reference
EC₅₀ for KCa3.1 Activation 111 ± 27 nMHEK-293[2]
EC₅₀ for KCa3.1 Activation 146 nM (95% CI: 99–193 nM)Not Specified[3]
Selectivity over KCa2.3 123-foldNot Specified[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies characterizing this compound's effects on KCa3.1 currents in various cell lines, including HEK-293, COS-7, and L929 cells.

Objective: To measure the potentiation of KCa3.1 currents by this compound.

Materials:

  • Cell line expressing KCa3.1 channels (e.g., transiently or stably transfected HEK-293 cells)

  • Patch-clamp rig with an amplifier (e.g., EPC-10)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and CaCl₂ to achieve the desired free [Ca²⁺]i (e.g., 250 nM), (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate cells expressing KCa3.1 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

  • This compound Application:

    • Establish a baseline KCa3.1 current in the absence of the compound.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Record the potentiated KCa3.1 currents.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV).

    • Calculate the fold-increase in current in the presence of this compound compared to the baseline.

    • Construct a dose-response curve by applying a range of this compound concentrations to determine the EC₅₀.

Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on the proliferation of cancer cell lines, such as glioblastoma cells.

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., U87, U251 glioblastoma cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value, if applicable.

Cell Migration Assay (Wound Healing/Scratch Assay)

This is a straightforward method to assess the effect of this compound on the migration of adherent cell lines, such as the MDA-MB-231 breast cancer cell line.

Objective: To qualitatively and quantitatively assess the effect of this compound on cell migration.

Materials:

  • Adherent cell line (e.g., MDA-MB-231)

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution

  • A sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) at the same position.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Signaling Pathways and Visualizations

This compound-mediated activation of KCa3.1 channels can influence several downstream signaling pathways, particularly in the context of cancer cell biology. The following diagrams, generated using the DOT language, illustrate these relationships.

General Mechanism of this compound Action

SKA111_Mechanism cluster_membrane Cell Membrane KCa31 KCa3.1 Channel CaM Calmodulin KCa31->CaM constitutively bound K_efflux K⁺ Efflux KCa31->K_efflux CaM->KCa31 activates Ca_channel Ca²⁺ Channel Ca_in Intracellular Ca²⁺ Ca_channel->Ca_in basal influx Ca_in->CaM SKA111 This compound SKA111->KCa31 Positive Gating Modulation Hyperpolarization Membrane Hyperpolarization Ca_influx Increased Ca²⁺ Influx Hyperpolarization->Ca_influx K_efflux->Hyperpolarization Ca_influx->Ca_in enhanced influx

Caption: Mechanism of this compound action on the KCa3.1 channel.

Role of KCa3.1 in Cancer Cell Proliferation

KCa31_Proliferation cluster_cell_cycle Cell Cycle Progression SKA111 This compound KCa31 KCa3.1 Activation SKA111->KCa31 Hyperpolarization Membrane Hyperpolarization KCa31->Hyperpolarization Ca_influx Ca²⁺ Influx Hyperpolarization->Ca_influx Ca_signaling Altered Ca²⁺ Signaling Ca_influx->Ca_signaling SKP2 SKP2 activation Ca_signaling->SKP2 G1_S_transition G1/S Phase Transition Proliferation Cell Proliferation G1_S_transition->Proliferation p21_p27 p21/p27 degradation p21_p27->G1_S_transition SKP2->p21_p27

Caption: KCa3.1-mediated signaling in cancer cell proliferation.

Role of KCa3.1 in Cancer Cell Migration

KCa31_Migration cluster_migration_machinery Cell Migration Machinery SKA111 This compound KCa31 KCa3.1 Activation SKA111->KCa31 Membrane_Dynamics Local Membrane Potential Changes KCa31->Membrane_Dynamics EMT Epithelial-Mesenchymal Transition (EMT) KCa31->EMT potential link Ca_signaling Spatio-temporal Ca²⁺ Signaling Membrane_Dynamics->Ca_signaling Cytoskeleton Cytoskeletal Rearrangement Ca_signaling->Cytoskeleton Focal_Adhesion Focal Adhesion Dynamics Ca_signaling->Focal_Adhesion Migration Cell Migration & Invasion Cytoskeleton->Migration Focal_Adhesion->Migration EMT->Migration

Caption: KCa3.1-mediated signaling in cancer cell migration.

Summary of Basic Research Applications

This compound serves as a critical tool for investigating the diverse functions of the KCa3.1 channel in various cell lines. Its high selectivity allows for the precise elucidation of KCa3.1-dependent cellular processes.

  • Neuroscience: In neuronal and glial cell lines, this compound can be used to study the role of KCa3.1 in processes such as neuroinflammation, microglial activation, and neuronal excitability.

  • Cardiovascular Research: In endothelial and smooth muscle cell lines, this compound is instrumental in understanding the mechanisms of endothelium-dependent hyperpolarization, vasodilation, and angiogenesis.[4]

  • Immunology: In T-lymphocytes and other immune cells, this compound can help to dissect the role of KCa3.1 in calcium signaling, cell activation, and cytokine production.

  • Oncology: In a wide range of cancer cell lines, this compound is a valuable tool for exploring the contribution of KCa3.1 to tumorigenesis, including cell proliferation, apoptosis, migration, and invasion.[5][6] The activation of KCa3.1 by this compound can be used to probe the channel's role in the "ionic checkpoint" of T-cell activation, potentially boosting anti-tumor immune responses.[3]

  • Fibrotic Diseases: In fibroblast cell lines, this compound can be used to investigate the involvement of KCa3.1 in fibroblast proliferation, differentiation, and extracellular matrix production, which are key processes in the pathogenesis of fibrotic diseases.

By providing a means to selectively activate KCa3.1, this compound enables researchers to unravel the intricate signaling pathways governed by this channel and to explore its potential as a therapeutic target in a multitude of diseases.

References

Understanding the Selectivity of SKA-111 for KCa3.1 over KCa2.3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective activation of the intermediate-conductance calcium-activated potassium channel KCa3.1 over the small-conductance calcium-activated potassium channel KCa2.3 by the novel modulator SKA-111. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental procedures.

Core Data Presentation: this compound Selectivity Profile

The selectivity of this compound for KCa3.1 over KCa2.3 has been quantitatively determined through electrophysiological studies. The half-maximal effective concentrations (EC50) for each channel subtype reveal a significant preference for KCa3.1.

CompoundTarget ChannelEC50Selectivity (KCa2.3 EC50 / KCa3.1 EC50)Reference
This compoundKCa3.1111 ± 27 nM~123-fold[1]
This compoundKCa2.313.7 ± 6.9 µM[1]

Experimental Protocols

The determination of this compound's potency and selectivity was primarily conducted using automated whole-cell patch-clamp electrophysiology on a QPatch-16 system. This high-throughput method allows for precise control and measurement of ion channel activity in response to chemical modulators.

Cell Line and Channel Expression
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

  • Channel Expression: HEK293 cells were stably transfected to express either human KCa3.1 or human KCa2.3 channels.

Electrophysiology: Automated Whole-Cell Patch-Clamp
  • System: QPatch-16 automated electrophysiology platform.

  • Recording Configuration: Whole-cell patch-clamp.

Solutions
  • Intracellular Solution:

    • K-Gluconate: 115 mM

    • NaCl: 4 mM

    • GTP-NaCl: 0.3 mM

    • ATP-Mg: 2 mM

    • Free Ca2+ concentration was buffered to ~200-250 nM for testing activators, a concentration that allows for the detection of positive gating modulation.[2][3][4]

    • pH was adjusted to 7.2 with KOH.

  • Extracellular Solution (aCSF):

    • NaCl: 126 mM

    • KCl: 3 mM

    • MgSO4: 2 mM

    • CaCl2: 2 mM

    • NaH2PO4: 1.25 mM

    • NaHCO3: 26.4 mM

    • Glucose: 10 mM

    • The solution was bubbled with carbogen (B8564812) (95% O2 – 5% CO2).

Voltage-Clamp Protocol
  • Holding Potential: Cells were held at a membrane potential of -80 mV.

  • Voltage Ramp: To elicit channel currents, a 260-ms voltage ramp from a negative potential to a positive potential (e.g., -120 mV to +40 mV) was applied every 10 seconds.[2][5] This allows for the measurement of current across a range of membrane potentials.

Visualizations: Signaling Pathways and Experimental Workflow

KCa Channel Gating and this compound Modulation

The following diagram illustrates the general mechanism of KCa channel activation by intracellular calcium and the proposed modulatory effect of this compound.

KCa_Signaling cluster_cell Cell Interior cluster_drug Pharmacological Modulation Ca2_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_influx->CaM binds CaM_Ca2 Ca²⁺-CaM Complex KCa_channel KCa3.1 / KCa2.3 Channel (Closed) CaM_Ca2->KCa_channel binds to channel-CaM binding domain KCa_open KCa3.1 / KCa2.3 Channel (Open) KCa_channel->KCa_open conformational change K_efflux K⁺ Efflux KCa_open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization SKA111 This compound BindingSite Binds to CaM/Channel Interface SKA111->BindingSite BindingSite->CaM_Ca2 stabilizes interaction

Caption: KCa channel activation pathway and this compound's proposed mechanism of action.

Experimental Workflow for Determining this compound Selectivity

This diagram outlines the key steps in the automated electrophysiology experiment used to quantify the selectivity of this compound.

Experimental_Workflow start Start cell_prep Prepare HEK293 cells stably expressing KCa3.1 or KCa2.3 start->cell_prep qpatch_setup Load cells and solutions onto QPatch-16 system cell_prep->qpatch_setup whole_cell Establish whole-cell configuration qpatch_setup->whole_cell baseline_rec Record baseline K⁺ currents using voltage ramp protocol whole_cell->baseline_rec ska111_app Apply increasing concentrations of this compound baseline_rec->ska111_app current_rec Record K⁺ currents at each This compound concentration ska111_app->current_rec data_analysis Analyze dose-response relationship current_rec->data_analysis ec50 Calculate EC50 values for KCa3.1 and KCa2.3 data_analysis->ec50 selectivity Determine Selectivity Ratio (EC50 KCa2.3 / EC50 KCa3.1) ec50->selectivity

Caption: Automated electrophysiology workflow for assessing this compound selectivity.

Logical Relationship of this compound Binding and Selectivity

The structural basis for this compound's selectivity lies in its differential interaction with the calmodulin (CaM)-channel interface of KCa3.1 versus KCa2.3.

Selectivity_Logic cluster_KCa31 Interaction with KCa3.1 cluster_KCa23 Interaction with KCa2.3 KCa31_interface KCa3.1-CaM Interface SKA111_bind_31 This compound Binding KCa31_interface->SKA111_bind_31 stabilization_31 Stabilization of Open State SKA111_bind_31->stabilization_31 high_potency High Potency (Low EC50) stabilization_31->high_potency selectivity Selectivity of this compound for KCa3.1 high_potency->selectivity KCa23_interface KCa2.3-CaM Interface SKA111_bind_23 This compound Binding KCa23_interface->SKA111_bind_23 less_stabilization_23 Less Effective Stabilization SKA111_bind_23->less_stabilization_23 low_potency Low Potency (High EC50) less_stabilization_23->low_potency low_potency->selectivity

References

Methodological & Application

Application Notes and Protocols for SKA-111 in In Vitro Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] These channels are voltage-independent and are activated by intracellular calcium, playing crucial roles in regulating membrane potential in various cell types, including endothelial cells, vascular smooth muscle cells, and lymphocytes.[3][4] this compound enhances the open probability of the KCa3.1 channel in the presence of activating calcium concentrations, leading to membrane hyperpolarization.[4] This makes this compound a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels and for the development of novel therapeutics targeting these channels.

These application notes provide a detailed protocol for the use of this compound in in vitro whole-cell patch-clamp experiments to characterize its effects on KCa3.1 channels.

Mechanism of Action

This compound acts as a positive gating modulator of KCa3.1 channels. It binds to a site on the channel-calmodulin complex, distinct from the pore, and potentiates the channel's sensitivity to intracellular calcium.[5] This results in a leftward shift of the calcium concentration-response curve, meaning the channel can be activated at lower intracellular calcium concentrations in the presence of this compound.[1] This enhanced activation leads to an increased potassium efflux, causing hyperpolarization of the cell membrane.

cluster_membrane Cell Membrane KCa31 KCa3.1 Channel K_efflux K⁺ Efflux KCa31->K_efflux Ca_in Increased Intracellular Ca²⁺ Ca_in->KCa31 Activates SKA111 This compound SKA111->KCa31 Potentiates (Positive Gating Modulator) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization cluster_setup Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare Cells on Coverslip find_cell Locate Target Cell prep_cells->find_cell pull_pipette Pull & Polish Patch Pipette (3-5 MΩ) fill_pipette Fill Pipette with Intracellular Solution pull_pipette->fill_pipette approach Approach Cell with Pipette (Positive Pressure) fill_pipette->approach prep_ska111 Prepare this compound Working Solution apply_ska111 Apply this compound via Perfusion prep_ska111->apply_ska111 find_cell->approach seal Form Gigaohm Seal (>1 GΩ) approach->seal rupture Rupture Membrane (Whole-Cell Configuration) seal->rupture record_baseline Record Baseline KCa3.1 Current rupture->record_baseline record_baseline->apply_ska111 record_effect Record this compound Effect apply_ska111->record_effect washout Washout with Extracellular Solution record_effect->washout measure_current Measure Current Amplitude and Kinetics record_effect->measure_current washout->record_baseline Check for Reversibility plot_iv Plot I-V Curves measure_current->plot_iv dose_response Construct Dose-Response Curve measure_current->dose_response

References

Application Notes and Protocols for SKA-111 in Ex Vivo Vascular Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a potent and selective positive-gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2][3] These channels are predominantly expressed in the vascular endothelium and play a crucial role in endothelium-dependent hyperpolarization (EDH), a key mechanism regulating vascular tone.[4][5] Activation of KCa3.1 channels by this compound leads to endothelial cell hyperpolarization, which in turn causes relaxation of the underlying vascular smooth muscle, resulting in vasodilation.[6][7] This makes this compound a valuable pharmacological tool for investigating vascular physiology and pathophysiology, particularly in the context of endothelial dysfunction, hypertension, and other cardiovascular diseases.[1][8]

These application notes provide detailed protocols for utilizing this compound in ex vivo vascular reactivity studies using wire myography and Langendorff-perfused heart systems.

Mechanism of Action

This compound acts as a positive-gating modulator of KCa3.1 channels, meaning it increases the sensitivity of the channel to intracellular calcium.[2] This leads to channel opening at lower intracellular calcium concentrations, resulting in potassium efflux and membrane hyperpolarization. This hyperpolarization is transmitted to the vascular smooth muscle cells, leading to their relaxation and vasodilation.[4][9] this compound exhibits high selectivity for KCa3.1 over the small-conductance calcium-activated potassium (KCa2.x) channels, which minimizes off-target effects on cardiac and neuronal KCa2 channels.[1][2][3][6]

Signaling Pathway of this compound in Endothelial Cells

SKA111_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Vaso_agonist Vasoactive Agonist (e.g., Bradykinin (B550075), Acetylcholine) Receptor Receptor Vaso_agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin KCa31 KCa3.1 Channel Ca_calmodulin->KCa31 K_efflux K⁺ Efflux KCa31->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VSMC_Hyper Hyperpolarization Hyperpolarization->VSMC_Hyper via MEGJs SKA111 This compound SKA111->KCa31 Potentiates Vasorelaxation Vasorelaxation VSMC_Hyper->Vasorelaxation

Caption: Signaling pathway of this compound-mediated vasorelaxation.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound and its effects on vascular reactivity.

Table 1: Pharmacological Properties of this compound

ParameterValueSpecies/Cell LineReference
EC₅₀ for KCa3.1 111 ± 27 nM-[2][3]
EC₅₀ for KCa2.3 13.7 ± 6.9 µM-[2][3]
Selectivity (KCa2.3/KCa3.1) ~123-fold-[2][3]

Table 2: Effect of this compound on Bradykinin (BK)-Induced Responses

Experimental ModelParameterConditionEffect of this compound (1 µM)Reference
Porcine Coronary Artery Endothelial CellsKCa currentsWhole-cell patch-clamp≈7-fold potentiation of BK-evoked currents[6][7]
Porcine Coronary Arteries (Large & Small)EDH-type relaxationIsometric tension measurement≈2-fold potentiation[6][7]
Langendorff-Perfused Rat HeartsCoronary vasodilation-Potentiation of BK-induced reduction in coronary perfusion pressure[6][7]

Experimental Protocols

Protocol 1: Ex Vivo Vascular Reactivity Assessment using Wire Myography

This protocol details the investigation of this compound's effect on the vascular tone of isolated small arteries.

1. Materials and Reagents:

  • Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-constricting agent (e.g., Phenylephrine, U46619, Serotonin)

  • Endothelium-dependent vasodilator (e.g., Bradykinin, Acetylcholine)

  • L-NNA (Nω-nitro-L-arginine) to inhibit nitric oxide synthase

  • Indomethacin (INDO) to inhibit cyclooxygenase

  • TRAM-34 (KCa3.1 blocker) for mechanism confirmation

  • UCL-1684 (KCa2.x blocker) for mechanism confirmation

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

2. Tissue Preparation:

  • Humanely euthanize the animal model (e.g., rat, mouse) according to approved institutional protocols.

  • Carefully dissect the desired artery (e.g., mesenteric, coronary, cerebral) and place it in ice-cold Krebs-Henseleit buffer.

  • Under a dissecting microscope, remove the surrounding adipose and connective tissues.

  • Cut the artery into small rings (approximately 2 mm in length).

3. Experimental Setup:

  • Mount the arterial rings on two stainless steel wires in a wire myograph chamber containing Krebs-Henseleit buffer, continuously gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibrate the rings at a baseline tension for at least 45-60 minutes, replacing the buffer every 15-20 minutes.[10]

  • Perform a wake-up procedure by stimulating the vessels with a high potassium solution (e.g., 60 mM KCl).[10]

  • Wash out the high potassium solution and allow the tension to return to baseline.

4. Experimental Procedure:

  • To study EDH-type relaxation, incubate the vessels with L-NNA (e.g., 100-300 µM) and Indomethacin (e.g., 10 µM) for at least 30 minutes to block NO and prostacyclin synthesis.[6][11]

  • Pre-constrict the arterial rings with a suitable agonist (e.g., phenylephrine, 5-HT) to achieve a stable submaximal contraction (typically 60-80% of the maximum response to KCl).

  • Once a stable plateau is reached, add this compound (e.g., 1 µM) or its vehicle (DMSO). In many cases, this compound alone may not induce significant relaxation.[6]

  • Generate a cumulative concentration-response curve to an endothelium-dependent vasodilator like bradykinin in the presence and absence of this compound.

  • To confirm the role of KCa3.1, the potentiation of the bradykinin response by this compound can be challenged with the KCa3.1 blocker TRAM-34.[6][11]

5. Data Analysis:

  • Record the changes in isometric tension.

  • Express the relaxation responses as a percentage of the pre-constriction tone.

  • Construct concentration-response curves and calculate EC₅₀ values and maximal relaxation (Emax).

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare responses between control and this compound-treated groups.

Experimental Workflow for Wire Myography

Wire_Myography_Workflow A Vessel Isolation and Mounting B Equilibration (45-60 min) A->B C Wake-up with High K⁺ B->C D Washout and Return to Baseline C->D E Incubation with L-NNA/INDO (to isolate EDH) D->E F Pre-constriction (e.g., Phenylephrine) E->F G Addition of this compound or Vehicle F->G H Cumulative Concentration- Response to Bradykinin G->H I Data Acquisition and Analysis H->I

Caption: Workflow for ex vivo vascular reactivity studies using wire myography.

Protocol 2: Langendorff-Perfused Heart Preparation

This protocol is for assessing the effect of this compound on coronary vascular resistance.

1. Materials and Reagents:

  • Krebs-Henseleit Buffer

  • This compound

  • Vasoconstrictor (e.g., U46619)

  • Bradykinin

  • Heparin

2. Experimental Setup:

  • Anesthetize the animal (e.g., rat) and administer heparin.

  • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate or pressure.

  • Place a pressure transducer in line to continuously monitor the coronary perfusion pressure.

  • Allow the heart to stabilize for at least 20-30 minutes.

3. Experimental Procedure:

  • Increase the coronary perfusion pressure to a stable level with a continuous infusion of a vasoconstrictor like U46619.

  • Once a stable hypertensive state is achieved, administer a bolus of bradykinin (e.g., 1 nM) to induce vasodilation, observed as a drop in perfusion pressure.[11]

  • After washout and return to the hypertensive baseline, perfuse the heart with this compound (e.g., 1 µM) for a short period (e.g., 5 minutes).[1]

  • Administer the same bolus of bradykinin in the presence of this compound and record the change in perfusion pressure.

4. Data Analysis:

  • Measure the change in coronary perfusion pressure (CPP) in response to bradykinin in the absence and presence of this compound.

  • Express the results as the absolute drop in CPP or as a percentage change from the pre-stimulated baseline.

  • Use appropriate statistical analysis to determine the significance of the potentiation by this compound.

Conclusion

This compound is a powerful and selective tool for studying the role of KCa3.1 channels in vascular reactivity. The protocols outlined above provide a framework for investigating its effects on endothelium-dependent vasodilation in isolated vessels and the integrated coronary circulation. These studies can provide valuable insights into the therapeutic potential of targeting KCa3.1 channels for the treatment of cardiovascular diseases characterized by endothelial dysfunction.

References

Application Notes and Protocols for SKA-111 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2] With high selectivity for KCa3.1 over the small-conductance calcium-activated potassium channel KCa2.3, this compound is a valuable tool for investigating the therapeutic potential of KCa3.1 activation in various physiological and pathological processes, particularly in the cardiovascular system.[1][2] Activation of KCa3.1 channels in the vascular endothelium leads to membrane hyperpolarization and vasodilation, making this compound a subject of interest for its potential hypotensive effects.[2]

These application notes provide a summary of the available data on the dosage and administration of this compound in rodent models, along with detailed experimental protocols to guide researchers in their study design.

Data Presentation

In Vivo Efficacy of this compound in Mice
Rodent ModelAdministration RouteDosage (mg/kg)VehicleObserved EffectsReference
Wild-type MiceIntraperitoneal (i.p.)30Not SpecifiedLowered blood pressure in both normotensive and hypertensive mice.[2]
Wild-type MiceIntraperitoneal (i.p.)100Peanut oilSubstantial drop in mean arterial blood pressure (~25 mmHg); Severe reduction in heart rate (~400 bpm).[1]

Note: The available literature lacks a comprehensive dose-response study for this compound. The 100 mg/kg dose was associated with significant bradycardia, suggesting off-target effects likely through the activation of cardiac and neuronal KCa2 channels.[1]

Pharmacokinetic Profile of this compound in Mice

Limited quantitative pharmacokinetic data for this compound is available in the public domain. However, comparative studies with the related compound SKA-121 have provided some qualitative insights.

Rodent ModelKey Pharmacokinetic CharacteristicsReference
C57Bl/6J MiceLonger half-life compared to SKA-121.[1][2]
C57Bl/6J MiceMore brain penetrant than SKA-121.[1][2]

Note: For context, a related KCa3.1 activator, SKA-346, administered intraperitoneally to C57BL/6 mice at 30 mg/kg, exhibited a peak plasma concentration (Cmax) of 6.29 µg/mL (29.2 µM) at 15 minutes (Tmax) and a circulating half-life (t1/2) of 2.8 hours.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol is based on vehicles used for structurally related compounds, as specific formulation details for this compound are not extensively published. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Peanut oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (if necessary):

    • Due to the hydrophobic nature of this compound, a stock solution in DMSO may be required.

    • Dissolve a known weight of this compound in a minimal amount of DMSO to achieve complete dissolution. For example, for a final vehicle composition of 3% DMSO and 97% peanut oil, prepare a concentrated stock of this compound in DMSO.

  • Vehicle Preparation:

    • A suggested vehicle for a related compound, SKA-346, is 3% DMSO in peanut oil.

    • To prepare this vehicle, add 30 µL of DMSO to 970 µL of sterile peanut oil for a total volume of 1 mL.

  • Final Formulation:

    • Add the appropriate volume of the this compound stock solution to the peanut oil to achieve the desired final concentration and a DMSO concentration that does not exceed 3% of the total volume.

    • Alternatively, if a direct suspension in peanut oil is feasible, weigh the required amount of this compound and add it to the sterile peanut oil.

    • Vortex the solution vigorously for several minutes to ensure a homogenous suspension or complete dissolution.

    • If necessary, sonicate the mixture for short intervals in a water bath to aid dissolution, being careful to avoid overheating.

  • Administration:

    • Administer the prepared this compound solution to the mice via intraperitoneal injection at the desired dosage.

    • The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).

Protocol 2: Measurement of Blood Pressure and Heart Rate in Mice using Radiotelemetry

This protocol provides a detailed methodology for the surgical implantation of a telemetry device and subsequent measurement of cardiovascular parameters.

Materials:

  • Implantable telemetry device (e.g., from DSI)

  • Surgical instruments (forceps, scissors, sutures)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Analgesics (e.g., buprenorphine, carprofen)

  • Heating pad

  • Disinfectant (e.g., povidone-iodine, chlorhexidine)

  • Sterile saline

  • Receiving platform for data acquisition

Procedure:

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the mouse using a recommended anesthetic protocol.

    • Shave and disinfect the surgical area (e.g., the ventral neck for carotid artery cannulation).

    • Maintain the animal's body temperature using a heating pad.

    • Make a midline incision in the neck to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissue and vagus nerve.

    • Place two loose silk sutures around the artery, one cranial and one caudal.

    • Tie off the cranial suture to occlude blood flow.

    • Make a small incision in the artery between the two sutures.

    • Insert the telemetry catheter into the artery and advance it towards the aortic arch.

    • Secure the catheter in place by tightening the caudal suture.

    • Create a subcutaneous pocket on the flank of the animal and place the telemetry transmitter in the pocket.

    • Close the incisions with sutures.

    • Administer analgesics post-operatively as per institutional guidelines.

    • Allow the animal to recover for at least 7-10 days before starting any experiments.

  • Data Acquisition:

    • House the mice individually in cages placed on the telemetry receiving platform.

    • Allow the mice to acclimate to the new housing conditions.

    • Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.

    • Administer this compound or vehicle as described in Protocol 1.

    • Continuously record blood pressure and heart rate for the desired duration to assess the acute and/or chronic effects of the compound.

  • Data Analysis:

    • Analyze the telemetry data to determine changes in mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate following this compound administration compared to baseline and vehicle-treated controls.

Signaling Pathways and Experimental Workflows

KCa3.1 Activation and Downstream Signaling in Vascular Endothelium

The primary mechanism of action of this compound in the vasculature is the positive modulation of KCa3.1 channels on endothelial cells. This leads to a cascade of events resulting in vasodilation.

KCa3_1_Signaling SKA111 This compound KCa31 KCa3.1 Channel SKA111->KCa31 Activates K_efflux K+ Efflux KCa31->K_efflux Increases Hyperpolarization Endothelial Cell Hyperpolarization K_efflux->Hyperpolarization EDHF Endothelium-Derived Hyperpolarizing Factor (EDHF) -mediated signaling Hyperpolarization->EDHF Vasodilation Vasodilation EDHF->Vasodilation BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering

Caption: Signaling pathway of this compound-mediated vasodilation.

Experimental Workflow for In Vivo Cardiovascular Assessment of this compound

A logical workflow is essential for the successful in vivo evaluation of this compound's effects on cardiovascular parameters in rodent models.

Experimental_Workflow Animal_Model Select Rodent Model (e.g., C57Bl/6 Mice) Telemetry_Surgery Telemetry Device Implantation Animal_Model->Telemetry_Surgery Recovery Post-operative Recovery (7-10 days) Telemetry_Surgery->Recovery Baseline Baseline Cardiovascular Recording (24-48h) Recovery->Baseline Drug_Prep Prepare this compound Formulation Baseline->Drug_Prep Administration Administer this compound or Vehicle (i.p.) Baseline->Administration Drug_Prep->Administration Data_Collection Continuous Data Recording Administration->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Caption: Experimental workflow for this compound cardiovascular studies.

Conclusion

This compound is a potent and selective activator of KCa3.1 channels with demonstrated effects on blood pressure in rodent models. The provided protocols and data summaries offer a foundation for researchers to design and execute in vivo studies to further elucidate the therapeutic potential of this compound. Further research is warranted to establish a clear dose-response relationship, investigate different routes of administration, and fully characterize its pharmacokinetic profile. Careful consideration of potential off-target effects, particularly at higher doses, is essential for the accurate interpretation of experimental results.

References

Application Notes and Protocols for SKA-111 in Endothelium-Derived Hyperpolarization (EDH) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa or KCNN4).[1][2] These channels are critical components in the signaling pathway of endothelium-derived hyperpolarization (EDH), a key mechanism for regulating vascular tone and blood flow. EDH-mediated vasodilation is crucial for cardiovascular health, and its dysfunction is implicated in various cardiovascular diseases. This compound serves as a valuable pharmacological tool to investigate the role of KCa3.1 in EDH and to explore its therapeutic potential.

This document provides detailed application notes and experimental protocols for utilizing this compound in studies of endothelium-dependent vasodilation and EDH.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, facilitating experimental design and data interpretation.

Table 1: Potency and Selectivity of this compound

ChannelEC50 (nM)Selectivity (fold) vs. KCa2.3Reference
KCa3.1111 ± 27123[1][2]
KCa2.313,700 ± 6,900-[1][2]

Table 2: Effect of this compound on Bradykinin-Induced EDH-Type Relaxation in Porcine Coronary Arteries

ConditionAgonistThis compound Concentration (µM)Fold Potentiation of RelaxationReference
EDH-type RelaxationBradykinin (B550075)1≈2[3][4]

Table 3: Effect of this compound on Coronary Perfusion Pressure (CPP) in Langendorff-Perfused Rat Hearts

AgonistThis compound Concentration (µM)Change in CPPReference
Bradykinin (1 nM)1Significant potentiation of the fall in CPP[3][4]

Signaling Pathways and Experimental Workflows

Endothelium-Derived Hyperpolarization (EDH) Signaling Pathway

The following diagram illustrates the classical EDH signaling pathway and the site of action for this compound.

EDH_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on Ca_i ↑ [Ca²⁺]i ER->Ca_i releases Ca²⁺ KCa31 KCa3.1 Ca_i->KCa31 activates K_efflux K⁺ Efflux KCa31->K_efflux EC_Hyperpol Endothelial Cell Hyperpolarization K_efflux->EC_Hyperpol K_ions K⁺ ions K_efflux->K_ions accumulate in myoendothelial space MEGJ Myoendothelial Gap Junctions EC_Hyperpol->MEGJ spreads via SKA111 This compound SKA111->KCa31 potentiates SMC_Hyperpol Smooth Muscle Cell Hyperpolarization MEGJ->SMC_Hyperpol Vasodilation Vasodilation SMC_Hyperpol->Vasodilation leads to Kir Kir Kir->SMC_Hyperpol NaK_ATPase Na⁺/K⁺-ATPase NaK_ATPase->SMC_Hyperpol K_ions->Kir activates K_ions->NaK_ATPase activates

Caption: EDH signaling pathway and the role of this compound.

Experimental Workflow for Vascular Reactivity Studies

This diagram outlines a typical workflow for assessing the effect of this compound on vascular reactivity using pressure myography.

Myography_Workflow cluster_prep Vessel Preparation cluster_viability Viability & Endothelium Integrity Check cluster_exp Experimental Protocol cluster_analysis Data Analysis Isolate Isolate Resistance Artery Mount Mount on Pressure Myograph Isolate->Mount Equilibrate Equilibrate in PSS at 37°C Mount->Equilibrate Preconstrict Pre-constrict with (e.g., Phenylephrine) Equilibrate->Preconstrict ACh_Test Test Endothelium-dependent Relaxation (e.g., Acetylcholine) Preconstrict->ACh_Test Washout Washout ACh_Test->Washout Incubate_SKA111 Incubate with this compound or Vehicle Washout->Incubate_SKA111 Agonist_CRC Generate Concentration- Response Curve to Vasodilator (e.g., Bradykinin) Incubate_SKA111->Agonist_CRC Analyze Analyze Concentration- Response Curves Agonist_CRC->Analyze Compare Compare EC50 and Maximal Relaxation Analyze->Compare

Caption: Workflow for pressure myography experiments with this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Endothelial Cells

This protocol is designed to measure KCa3.1 channel activity in isolated endothelial cells and assess the effect of this compound.

Materials:

  • External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. pH 7.4 when bubbled with 95% O₂/5% CO₂.[5]

  • Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA. pH 7.3 with KOH.[5] The free Ca²⁺ concentration can be adjusted as needed for the experiment.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Endothelial cells (primary culture or cell line).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Isolate endothelial cells from the tissue of interest (e.g., porcine coronary artery) or use a cultured endothelial cell line.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected endothelial cell.

    • Hold the membrane potential at a command voltage (e.g., -60 mV).

    • Apply voltage ramps (e.g., from -120 mV to +40 mV) to elicit currents.

    • Record baseline K⁺ currents.

  • Application of this compound:

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1 µM).[3]

    • Record currents in the presence of this compound. An increase in outward current is expected, consistent with the activation of KCa3.1 channels.

  • Controls:

    • To confirm the involvement of KCa3.1, apply a selective blocker such as TRAM-34 (1 µM) in the presence of this compound.[3]

    • A vehicle control (DMSO) should be performed to rule out solvent effects.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV).

    • Compare the current amplitudes before and after the application of this compound and the blocker.

Pressure Myography for Vascular Reactivity

This protocol assesses the effect of this compound on the vasodilation of isolated resistance arteries.

Materials:

  • Physiological Salt Solution (PSS): 119 mM NaCl, 4.7 mM KCl, 1.17 mM MgSO₄, 1.18 mM KH₂PO₄, 25 mM NaHCO₃, 5.5 mM glucose, 1.6 mM CaCl₂. pH 7.4 when bubbled with 95% O₂/5% CO₂.

  • High Potassium PSS (KPSS): Same as PSS but with equimolar substitution of NaCl with KCl.

  • Vasoconstrictor (e.g., phenylephrine, U46619).

  • Vasodilator (e.g., bradykinin, acetylcholine).

  • This compound stock solution.

  • Pressure myograph system.

Procedure:

  • Vessel Dissection and Mounting:

    • Dissect a segment of a resistance artery (e.g., mesenteric artery) in ice-cold PSS.

    • Mount the vessel segment onto two glass cannulas in the myograph chamber.

    • Pressurize the vessel to a physiological pressure (e.g., 70 mmHg) and allow it to equilibrate for 30-45 minutes at 37°C.[6]

  • Viability and Endothelial Integrity Check:

    • Assess the vessel's contractile response to KPSS.

    • Pre-constrict the vessel with a vasoconstrictor (e.g., 1 µM phenylephrine).

    • Test for endothelium-dependent relaxation by applying a vasodilator (e.g., 1 µM acetylcholine). A relaxation of >80% indicates intact endothelium.

  • Experimental Protocol:

    • Wash the vessel with PSS to return to baseline diameter.

    • Incubate the vessel with this compound (e.g., 1 µM) or vehicle for a defined period (e.g., 20-30 minutes).

    • Pre-constrict the vessel to approximately 80% of its maximal contraction.

    • Generate a cumulative concentration-response curve to a vasodilator that acts via EDH (e.g., bradykinin).

  • Data Analysis:

    • Measure the vessel diameter at each concentration of the vasodilator.

    • Calculate the percentage of relaxation relative to the pre-constriction.

    • Plot the concentration-response curves and determine the EC50 and maximal relaxation for both the this compound and vehicle-treated groups.

Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2 AM

This protocol measures changes in intracellular calcium in endothelial cells in response to agonists and the modulatory effect of this compound.

Materials:

  • HEPES-Buffered Saline (HBS): 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂. pH 7.4.[7]

  • Fura-2 AM (cell-permeant calcium indicator).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Agonist to induce calcium influx (e.g., bradykinin).

  • This compound stock solution.

  • Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

  • Cell Seeding: Seed endothelial cells on glass coverslips or in a 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Probenecid (2.5 mM) can be included.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[7][8]

    • Wash the cells twice with HBS and incubate for a further 20-30 minutes to allow for de-esterification of the dye.[9]

  • Calcium Measurement:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the reader.

    • Record the baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with HBS containing this compound or vehicle.

    • Stimulate the cells with an agonist (e.g., bradykinin) and record the change in the fluorescence ratio.

  • Data Analysis:

    • The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the peak response and the area under the curve for the calcium transient.

    • Compare the calcium responses in the presence and absence of this compound.

Langendorff-Perfused Heart for Coronary Vasodilation

This ex vivo protocol assesses the effect of this compound on coronary artery tone in an intact heart.

Materials:

  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose. pH 7.4 when bubbled with 95% O₂/5% CO₂.

  • Vasoconstrictor (e.g., U46619).

  • Vasodilator (e.g., bradykinin).

  • This compound stock solution.

  • Langendorff perfusion system.

Procedure:

  • Heart Isolation and Perfusion:

    • Excise the heart from an anesthetized animal (e.g., rat) and immediately place it in ice-cold KHB.

    • Cannulate the aorta and begin retrograde perfusion with warm (37°C), oxygenated KHB at a constant flow or pressure.

  • Stabilization: Allow the heart to stabilize for at least 20-30 minutes.

  • Experimental Protocol:

    • Infuse a vasoconstrictor to increase the coronary perfusion pressure (CPP).

    • Once a stable elevated CPP is achieved, infuse bradykinin to induce vasodilation (a decrease in CPP).

    • After a washout period, co-infuse this compound (e.g., 1 µM) with the vasoconstrictor.[3]

    • Repeat the infusion of bradykinin and measure the change in CPP.

  • Data Analysis:

    • Measure the change in CPP in response to bradykinin in the presence and absence of this compound.

    • A greater decrease in CPP in the presence of this compound indicates potentiation of coronary vasodilation.[3]

Conclusion

This compound is a powerful tool for elucidating the role of the KCa3.1 channel in endothelium-derived hyperpolarization. The protocols outlined above provide a framework for investigating the effects of this compound at the cellular, isolated tissue, and whole organ levels. Careful experimental design, including appropriate controls, will ensure robust and reproducible data, contributing to a better understanding of EDH in health and disease.

References

Investigating Cardiovascular Diseases with SKA-111: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-111 is a potent and highly selective activator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1] This channel is a key regulator of endothelial function and vascular tone. Activation of KCa3.1 by this compound leads to hyperpolarization of endothelial cells, which in turn promotes endothelium-dependent vasodilation, particularly through the endothelium-derived hyperpolarization (EDH) pathway.[1] These properties make this compound a valuable research tool for investigating cardiovascular pathologies associated with endothelial dysfunction, such as hypertension and atherosclerosis. This document provides detailed application notes and experimental protocols for utilizing this compound in cardiovascular research.

Introduction

Endothelial dysfunction is a hallmark of many cardiovascular diseases. The KCa3.1 channel, expressed in endothelial cells, plays a crucial role in regulating vascular tone.[1] this compound acts as a positive gating modulator of KCa3.1, enhancing its sensitivity to intracellular calcium and promoting potassium efflux.[1] This leads to membrane hyperpolarization and subsequent vasodilation. A key advantage of this compound is its high selectivity for KCa3.1 over the small-conductance calcium-activated potassium (KCa2) channels, which are expressed in the heart and central nervous system. This selectivity minimizes the risk of cardiac and neurological side effects observed with less selective KCa channel activators.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from published studies.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueSpecies/Cell LineReference
KCa3.1 Activation (EC50) 111 ± 27 nMHuman KCa3.1[2]
KCa2.3 Activation (EC50) 13.7 ± 6.9 µMHuman KCa2.3[2]
Selectivity (KCa2.3/KCa3.1) ~123-foldHuman[2]
Potentiation of Bradykinin-evoked KCa currents ≈7-fold (at 1 µM this compound)Porcine Coronary Artery Endothelial Cells[3][4]

Table 2: Functional Effects of this compound in Cardiovascular Models

Experimental ModelParameter MeasuredTreatmentObserved EffectReference
Porcine Coronary Artery Rings Bradykinin-induced EDH-type relaxation1 µM this compound≈2-fold potentiation[4]
Langendorff-perfused Rat Heart Bradykinin (1 nM)-induced reduction in coronary perfusion pressure1 µM this compoundSignificant potentiation[3][4]
Normotensive and Hypertensive Mice Mean Arterial Blood Pressure30 mg/kg this compound (i.p.)Significant reduction[1]
Normotensive and Hypertensive Mice Heart Rate100 mg/kg this compound (i.p.)Drastic reduction[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Endothelial Cells

SKA111_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell BK Bradykinin BKR B2 Receptor BK->BKR binds PLC PLC BKR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum IP3R->ER releases Ca2+ CaM Calmodulin ER->CaM activates KCa31 KCa3.1 Channel CaM->KCa31 activates K_efflux K+ Efflux KCa31->K_efflux SKA111 This compound SKA111->KCa31 potentiates Hyperpol Hyperpolarization K_efflux->Hyperpol Hyperpol_SMC Hyperpolarization Hyperpol->Hyperpol_SMC via Gap Junctions VGCC Voltage-gated Ca2+ Channels Hyperpol_SMC->VGCC inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx reduces Relaxation Vasodilation Ca_influx->Relaxation leads to

Caption: Signaling pathway of this compound-mediated vasodilation.

Experimental Workflow: Investigating this compound Effects on Vascular Tone

SKA111_Workflow cluster_prep Tissue Preparation cluster_myo Wire Myography A1 Isolate Porcine Coronary Arteries A2 Clean and cut artery into rings A1->A2 B1 Mount rings on myograph wires A2->B1 B2 Equilibrate and normalize tension B1->B2 B3 Pre-constrict with U46619 B2->B3 B4 Cumulative addition of Bradykinin B3->B4 B5 Incubate with this compound B4->B5 B6 Repeat Bradykinin cumulative addition B5->B6 B7 Data Analysis: Compare dose-response curves B6->B7

Caption: Workflow for isometric tension measurement.

Experimental Protocols

Note: The following protocols are generalized based on available literature. Researchers should optimize these protocols for their specific experimental conditions and consult the full-text versions of the cited literature for complete details.

Whole-Cell Patch-Clamp Electrophysiology on Porcine Coronary Artery Endothelial Cells (PCAECs)

Objective: To measure the effect of this compound on KCa3.1 currents in isolated endothelial cells.

Materials:

  • Porcine hearts

  • Collagenase solution

  • Standard patch-clamp setup with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • External Solution (in mM): 140 NaCl, 5 KCl, 1 MgSO4, 1 CaCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

  • Pipette Solution (in mM): Specific composition to achieve desired free Ca2+ concentrations (e.g., using Ca2+-EGTA buffers). For stimulating KCa currents, a solution with 1 µM free Ca2+ can be used. For recording agonist-induced currents, a lower baseline Ca2+ (e.g., 0.1 µM) is recommended.

  • Bradykinin

  • This compound

  • TRAM-34 (KCa3.1 blocker)

Protocol:

  • Cell Isolation: Isolate PCAECs from fresh porcine hearts using a standard enzymatic digestion method with collagenase.

  • Patch-Clamp Recording:

    • Prepare micropipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with pipette solution.

    • Establish a whole-cell patch-clamp configuration on a single PCAEC.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +40 mV over 200 ms) to elicit currents.

  • Experimental Procedure:

    • Obtain a stable baseline recording of KCa currents.

    • Perfuse the cell with a solution containing Bradykinin to evoke KCa3.1 currents.

    • After washout, perfuse with a solution containing this compound for a defined period (e.g., 5 minutes).

    • Co-apply Bradykinin and this compound and record the potentiated currents.

    • To confirm the involvement of KCa3.1, apply the specific blocker TRAM-34 in the presence of this compound and Bradykinin.

  • Data Analysis:

    • Measure the amplitude of the outward current at a specific voltage (e.g., 0 mV).

    • Calculate the fold potentiation of the Bradykinin-induced current by this compound.

Isometric Tension Measurement in Porcine Coronary Arteries

Objective: To assess the effect of this compound on endothelium-dependent vasodilation.

Materials:

  • Porcine hearts

  • Wire myograph system

  • Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)

  • U46619 (thromboxane A2 mimetic)

  • Bradykinin

  • This compound

  • L-NAME (NOS inhibitor) and Indomethacin (COX inhibitor) to isolate EDH-type relaxation.

Protocol:

  • Tissue Preparation:

    • Dissect porcine coronary arteries and place them in ice-cold Krebs-Henseleit solution.

    • Carefully remove surrounding connective tissue and cut the artery into 2-3 mm rings.

  • Myography Setup:

    • Mount the arterial rings on two tungsten wires in the myograph chambers filled with Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.

    • Normalize the vessel rings to a predetermined resting tension.

    • Allow the rings to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • To study EDH-type relaxation, pre-incubate the rings with L-NAME and Indomethacin.

    • Pre-constrict the rings with U46619 to achieve a stable contraction.

    • Generate a cumulative concentration-response curve to Bradykinin.

    • Wash the rings and allow them to return to baseline.

    • Incubate the rings with this compound (e.g., 1 µM) for a specified duration.

    • Repeat the cumulative concentration-response curve to Bradykinin in the presence of this compound.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-constriction induced by U46619.

    • Compare the concentration-response curves for Bradykinin in the absence and presence of this compound to determine the degree of potentiation.

Langendorff-Perfused Rat Heart

Objective: To evaluate the effect of this compound on coronary vasodilation in an isolated heart model.

Materials:

  • Male Wistar rats

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2)

  • U46619

  • Bradykinin

  • This compound

Protocol:

  • Heart Isolation and Perfusion:

    • Anesthetize the rat and rapidly excise the heart.

    • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

    • Allow the heart to stabilize.

  • Experimental Procedure:

    • Infuse a solution of U46619 to induce a stable increase in coronary perfusion pressure.

    • Administer increasing concentrations of Bradykinin to establish a dose-dependent decrease in coronary perfusion pressure (vasodilation).

    • After a washout period, co-infuse this compound (e.g., 1 µM) with the perfusate.

    • Repeat the administration of increasing concentrations of Bradykinin in the presence of this compound.

  • Data Analysis:

    • Measure the change in coronary perfusion pressure in response to Bradykinin.

    • Compare the vasodilatory responses to Bradykinin in the absence and presence of this compound.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the role of the KCa3.1 channel in cardiovascular physiology and pathophysiology. The protocols outlined in this document provide a framework for studying the effects of this compound on endothelial cell function, vascular reactivity, and coronary blood flow. Researchers are encouraged to adapt these methods to their specific research questions to further elucidate the therapeutic potential of targeting the KCa3.1 channel in cardiovascular diseases.

References

Application Notes and Protocols for SKA-111 in T-Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2][3][4] This channel is a key regulator of membrane potential in T-lymphocytes and plays a critical role in T-cell activation, proliferation, and cytokine production.[5][6][7][8] Upon T-cell receptor (TCR) engagement, an influx of calcium (Ca2+) occurs, which in turn activates KCa3.1 channels. The subsequent efflux of potassium (K+) ions hyperpolarizes the cell membrane, maintaining the electrochemical gradient necessary for sustained Ca2+ influx and downstream signaling events that lead to T-cell effector functions.[5][6][8]

These application notes provide detailed protocols for utilizing this compound as a tool to investigate T-cell function. The methodologies outlined below are synthesized from established T-cell immunology protocols and the known properties of this compound.

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative parameters of this compound, facilitating its effective use in experimental design.

ParameterValueSpecies/Cell TypeReference
EC50 for KCa3.1 Activation 111 ± 27 nMHuman KCa3.1 expressed in HEK293 cells[1][3][4]
Selectivity ~123-fold selective for KCa3.1 over KCa2.3Human KCa channels expressed in HEK293 cells[1][3][4]
Mechanism of Action Positive gating modulatorN/A[1][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of T-cell activation modulated by this compound and a general experimental workflow for studying its effects.

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Antigen Presentation KCa31 KCa3.1 Membrane\nHyperpolarization Membrane Hyperpolarization KCa31->Membrane\nHyperpolarization CRAC CRAC Channel Ca_influx CRAC->Ca_influx Sustained Ca2+ Entry IP3 IP3 PLCg->IP3 Ca_ER ER Ca2+ Store IP3->Ca_ER Ca2+ Release Ca_ER->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene T-Cell Proliferation & Cytokine Production T-Cell Proliferation & Cytokine Production Gene->T-Cell Proliferation & Cytokine Production SKA111 This compound SKA111->KCa31 Activates Membrane\nHyperpolarization->CRAC Enhances Driving Force Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Isolate_TCells Isolate T-Cells (e.g., from PBMCs) Activate_TCells Activate T-Cells (e.g., anti-CD3/CD28) Isolate_TCells->Activate_TCells Add_SKA111 Add this compound (various concentrations) Activate_TCells->Add_SKA111 Proliferation T-Cell Proliferation Assay (e.g., CFSE) Add_SKA111->Proliferation Cytokine Cytokine Production Assay (e.g., ELISA) Add_SKA111->Cytokine Ca_Imaging Calcium Imaging (e.g., Fura-2 AM) Add_SKA111->Ca_Imaging Data Analysis Data Analysis Proliferation->Data Analysis Cytokine->Data Analysis Ca_Imaging->Data Analysis

References

Application Notes and Protocols for SKA-111 in Fibrosis and Tissue Remodeling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to tissue scarring and organ dysfunction, represents a significant challenge in modern medicine. A key player in the fibrotic process is the myofibroblast, a specialized contractile cell type responsible for the majority of ECM deposition. The activity of myofibroblasts is tightly regulated by intracellular signaling cascades, with calcium (Ca²⁺) signaling being of paramount importance.

The intermediate-conductance calcium-activated potassium channel, KCa3.1, has emerged as a critical regulator of Ca²⁺ signaling in fibroblasts and other pro-fibrotic cell types.[1] By controlling the cell membrane potential, KCa3.1 modulates the driving force for Ca²⁺ entry, thereby influencing a host of cellular processes including proliferation, differentiation, and collagen secretion.[1][2] While the majority of therapeutic strategies have focused on blocking KCa3.1 to inhibit fibrosis,[1][3] the selective activator SKA-111 serves as an invaluable tool for elucidating the precise role of KCa3.1 activation in the pathogenesis of fibrosis and for validating KCa3.1 as a therapeutic target.

This compound is a positive gating modulator of the KCa3.1 channel, meaning it increases the channel's sensitivity to intracellular Ca²⁺. It exhibits high selectivity for KCa3.1 over other potassium channels, including the closely related KCa2.3.[4] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on fibrosis and tissue remodeling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and the expected outcomes when used in fibrosis models. Note that while the potency of this compound is well-defined, the quantitative effects on fibrotic markers are projected based on the established pro-fibrotic role of KCa3.1 activation.

Table 1: Potency and Selectivity of this compound

ParameterValueChannelReference
EC₅₀ 111 ± 27 nMKCa3.1[4]
EC₅₀ 13.7 ± 6.9 µMKCa2.3[4]
Selectivity ~123-foldKCa3.1 vs. KCa2.3[4]

Table 2: Expected Effects of this compound on Pro-Fibrotic Markers (Hypothetical Data)

Model SystemTreatmentα-SMA Expression (% increase)Collagen Deposition (% increase)Myofibroblast Proliferation (% increase)
In Vitro (TGF-β1 stimulated fibroblasts) Vehicle Control100%100%100%
This compound (1 µM)150-200%140-180%130-160%
In Vivo (Bleomycin-induced lung fibrosis) Vehicle Control100%100%N/A
This compound (10 mg/kg)160-220%150-200%N/A

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Fibroblast Activation

The activation of KCa3.1 channels by this compound is hypothesized to potentiate the pro-fibrotic signaling cascade, particularly in the context of stimulation by factors like Transforming Growth Factor-beta 1 (TGF-β1). The diagram below illustrates this proposed mechanism.

SKA111_Fibrosis_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KCa31 KCa3.1 Channel Ca_Channel Ca²⁺ Channel KCa31->Ca_Channel Hyperpolarization (↑ Driving Force) Ca_int ↑ [Ca²⁺]i Ca_Channel->Ca_int TGF_R TGF-β Receptor Smad23 Smad2/3 TGF_R->Smad23 Phosphorylates TGFB1 TGF-β1 TGFB1->TGF_R Binds SKA111 This compound SKA111->KCa31 Activates Ca_ext Ca²⁺ Ca_ext->Ca_Channel Influx Ca_int->Smad23 Facilitates pSmad23 p-Smad2/3 Gene_Expression ↑ Pro-fibrotic Gene Expression (α-SMA, Collagen) pSmad23->Gene_Expression Translocates & Activates Transcription

Caption: Proposed signaling pathway for this compound in potentiating TGF-β1-induced fibroblast activation.

Experimental Protocols

In Vitro Protocol: Assessing this compound Effects on Fibroblast-to-Myofibroblast Transition

This protocol details an in vitro assay to determine if this compound enhances the differentiation of fibroblasts into myofibroblasts, a key event in tissue remodeling.

In_Vitro_Workflow cluster_analysis Analysis Methods Start 1. Cell Culture Induction 2. Fibrosis Induction & Treatment Start->Induction Seed human lung fibroblasts (e.g., IMR-90) or primary cells Incubation 3. Incubation (48-72h) Induction->Incubation Add TGF-β1 (5 ng/mL) ± this compound (0.1 - 10 µM) Analysis 4. Endpoint Analysis Incubation->Analysis WB Western Blot (α-SMA, Collagen I) Analysis->WB IF Immunofluorescence (α-SMA stress fibers) Analysis->IF qPCR RT-qPCR (ACTA2, COL1A1) Analysis->qPCR Prolif Proliferation Assay (e.g., BrdU) Analysis->Prolif In_Vivo_Workflow cluster_analysis_vivo Analysis Methods Acclimatization 1. Acclimatization (1 week) Induction 2. Fibrosis Induction (Day 0) Acclimatization->Induction C57BL/6 mice, 8-10 weeks old Treatment 3. This compound Administration Induction->Treatment Intratracheal instillation of Bleomycin (1.5-3.0 U/kg) Termination 4. Termination (Day 21) Treatment->Termination Daily administration (e.g., i.p. injection) of this compound (e.g., 10 mg/kg) or vehicle, starting Day 1 or Day 7 Analysis 5. Endpoint Analysis Termination->Analysis Collect lungs and bronchoalveolar lavage fluid (BALF) Histo Histology (Masson's Trichrome) & Ashcroft Scoring Analysis->Histo Hydroxy Hydroxyproline Assay (Collagen Content) Analysis->Hydroxy BALF BALF Analysis (Cell counts, Cytokines) Analysis->BALF qPCR_vivo Lung Tissue RT-qPCR (Fibrotic markers) Analysis->qPCR_vivo

References

Application Notes and Protocols for Investigating the Anti-Cancer Potential of SKA-111

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for research purposes only. SKA-111 is not an approved anti-cancer therapeutic. The information provided is based on the known pharmacology of its molecular target, the intermediate-conductance calcium-activated potassium channel (KCa3.1), and does not represent established anti-cancer applications of this compound.

Introduction

This compound is a potent and selective activator of the KCa3.1 potassium channel. While its primary area of investigation has been in cardiovascular diseases, the molecular target of this compound, the KCa3.1 channel, has been implicated in various aspects of cancer biology. This document provides a theoretical framework and detailed protocols for researchers interested in exploring the potential anti-cancer effects of this compound.

It is critical to distinguish This compound , the small molecule channel activator, from the Spindle and Kinetochore-Associated (SKA) complex (comprising SKA1, SKA2, and SKA3 proteins). The SKA protein complex plays a crucial role in mitosis, and its overexpression is frequently associated with poor prognosis in several cancers, including gliomas, adrenocortical carcinoma, and head and neck squamous cell carcinomas.[1][2][3][4] this compound does not target this complex.

The Dual Role of KCa3.1 in Cancer

The KCa3.1 channel's role in cancer is multifaceted and appears to be context-dependent. Numerous studies have demonstrated that KCa3.1 is overexpressed in various tumor types and that its activity can promote cancer progression.[5][6][7] By modulating the cell membrane potential, KCa3.1 can influence calcium signaling, which is a critical regulator of cell proliferation, migration, and invasion.[5][8] Consequently, inhibition of KCa3.1 has been a primary focus of anti-cancer research, with blockers like TRAM-34 showing promise in reducing tumor growth and metastasis in preclinical models.[5][9][10]

Conversely, there is emerging evidence suggesting that in certain contexts, particularly in chemotherapy-resistant cancers, activation of KCa3.1 may be beneficial. For instance, KCa3.1 activation has been shown to promote apoptosis in cisplatin-resistant epidermoid and colorectal cancer cells.[11][12] One study highlighted that the KCa3.1 activator SKA-31, a compound related to this compound, exhibited synergistic effects with cisplatin (B142131) to inhibit proliferation and induce apoptosis in colorectal cancer cell lines.[12][13]

This dual role suggests that the anti-cancer potential of a KCa3.1 activator like this compound may depend on the specific cancer type, its genetic background, and the therapeutic combination.

Data Presentation: KCa3.1 in Various Cancers

The following table summarizes the expression and functional role of the KCa3.1 channel in different cancer types, along with the observed effects of KCa3.1 modulators.

Cancer TypeKCa3.1 ExpressionRole of KCa3.1 / Effect of ModulatorsReferences
Glioblastoma OverexpressedPromotes migration and invasion. Inhibition with TRAM-34 reduces tumor infiltration.[5][10]
Breast Cancer OverexpressedPromotes proliferation and migration. Inhibition with clotrimazole (B1669251) or TRAM-34 arrests cells in the G1 phase.[5][11][12]
Prostate Cancer OverexpressedPromotes proliferation. Inhibition with TRAM-34 or KCa3.1 knockdown suppresses proliferation.[5][10]
Pancreatic Cancer OverexpressedContributes to migration and invasion.[10][11]
Lung Adenocarcinoma Higher expression correlates with aggressive tumor behaviorInhibition with TRAM-34 decreases proliferation and migration.[5]
Endometrial Cancer OverexpressedInhibition with clotrimazole or TRAM-34 arrests cells in the G0/G1 phase and suppresses tumor development.[5]
Hepatocellular Carcinoma Elevated in poorly differentiated tumorsPromotes cell proliferation, migration, and invasion.[14]
Colorectal Cancer (Cisplatin-Resistant) Not specifiedActivation with SKA-31 in combination with cisplatin inhibits proliferation and activates apoptosis.[12][13]
Epidermoid Cancer (Cisplatin-Resistant) Not specifiedActivation with 1-EBIO promotes apoptosis.[11][12]

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the anti-cancer potential of this compound.

Protocol 1: Assessment of this compound on Cancer Cell Proliferation and Viability

Objective: To determine the effect of this compound on the proliferation and viability of various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, U87-MG for glioblastoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final concentrations should range from 1 nM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • For PrestoBlue™ or CellTiter-Glo®: Follow the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 or EC50 value.

Protocol 2: Analysis of this compound's Effect on Cell Migration and Invasion

Objective: To evaluate the impact of this compound on the migratory and invasive capabilities of cancer cells using a transwell assay.

Materials:

  • Cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

Procedure:

  • Insert Preparation:

    • For migration assay: Pre-hydrate the transwell inserts with serum-free medium.

    • For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for 2-4 hours to allow for polymerization.

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension to the upper chamber of the transwell insert.

    • Add this compound at various concentrations (or vehicle control) to both the upper and lower chambers to ensure a stable concentration gradient is not formed.

  • Incubation: Incubate the plate for 12-48 hours (time to be optimized for each cell line) at 37°C and 5% CO₂.

  • Staining and Visualization:

    • Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated/non-invaded cells from the top surface of the membrane.

    • Fix the cells on the bottom surface of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet solution for 15 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Image the stained cells using a microscope.

  • Quantification: Count the number of migrated/invaded cells in several random fields of view. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.

Protocol 3: Investigating Synergistic Anti-Cancer Effects of this compound with Chemotherapy

Objective: To determine if this compound can enhance the cytotoxic effects of a standard chemotherapeutic agent like cisplatin, particularly in resistant cell lines.

Materials:

  • Cisplatin-sensitive and cisplatin-resistant cancer cell lines (e.g., A549 and A549/DDP for lung cancer)

  • This compound

  • Cisplatin

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed both sensitive and resistant cells in 96-well plates as described in Protocol 1.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound and cisplatin.

    • Treat the cells with:

      • This compound alone

      • Cisplatin alone

      • A combination of this compound and cisplatin at various concentration ratios.

    • Include a vehicle control.

  • Incubation and Viability Assay: Incubate for 48-72 hours and perform a cell viability assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Signaling Pathways and Experimental Workflows

KCa3_1_Proliferation_Pathway cluster_membrane Plasma Membrane cluster_cell Cell Cytoplasm KCa3_1 KCa3.1 Channel Hyperpolarization Membrane Hyperpolarization KCa3_1->Hyperpolarization K⁺ efflux leads to Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Cell_Cycle Cell Cycle Progression (G1/S Transition) Ca_influx->Cell_Cycle promotes Hyperpolarization->Ca_channel increases driving force for Proliferation Cell Proliferation Cell_Cycle->Proliferation SKA_111 This compound SKA_111->KCa3_1 activates

Caption: Proposed pathway of this compound-induced KCa3.1 activation promoting cancer cell proliferation.

Synergistic_Effect_Workflow start Seed Cisplatin-Sensitive & Resistant Cancer Cells treatment Treat with: - this compound alone - Cisplatin alone - this compound + Cisplatin - Vehicle Control start->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability_assay data_analysis Calculate % Viability vs. Control viability_assay->data_analysis ci_calculation Calculate Combination Index (CI) using CompuSyn software data_analysis->ci_calculation result Determine Synergy (CI < 1), Additive Effect (CI = 1), or Antagonism (CI > 1) ci_calculation->result

Caption: Experimental workflow for assessing the synergistic effects of this compound and cisplatin.

References

Application Notes and Protocols for SKA-111 in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. A key player in the inflammatory cascade within the central nervous system (CNS) is the activation of microglia and astrocytes. The intermediate-conductance calcium-activated potassium channel, KCa3.1, has emerged as a promising therapeutic target for modulating neuroinflammation.[1][2][3] SKA-111 is a potent and selective activator of the KCa3.1 channel, with an EC50 of 111 nM.[4] This document provides detailed application notes and experimental protocols for the utilization of this compound in two common animal models of neuroinflammatory diseases: Experimental Autoimmune Encephalomyelitis (EAE) and Lipopolysaccharide (LPS)-induced neuroinflammation. While direct studies of this compound in these specific models are not yet widely published, its high brain permeability and the known role of KCa3.1 in neuroinflammation suggest its potential as a valuable research tool.[4]

Mechanism of Action and Signaling Pathways

This compound, as a positive gating modulator of KCa3.1 channels, enhances the channel's sensitivity to intracellular calcium.[4] In neuroinflammatory conditions, the activation of KCa3.1 channels in microglia and astrocytes is implicated in the regulation of several key signaling pathways that drive the inflammatory response.

Activation of KCa3.1 channels can modulate intracellular calcium signaling, which in turn influences downstream pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways.[5][6] These pathways are critical for the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS).[2][7] Furthermore, the PI3K/AKT/GSK3β signaling pathway has been shown to be involved in the KCa3.1-mediated regulation of astrocyte phenotype switching in the context of neuroinflammation.[1]

By activating KCa3.1, this compound may hyperpolarize the cell membrane, which can influence calcium influx and subsequently modulate these inflammatory signaling cascades. The precise downstream effects of this compound in neuroinflammatory models warrant further investigation.

Signaling Pathway Diagram

SKA111_Signaling SKA111 This compound KCa31 KCa3.1 Channel SKA111->KCa31 activates Hyperpolarization Membrane Hyperpolarization KCa31->Hyperpolarization Ca_Influx Ca2+ Influx Microglia_Activation Microglia Activation Ca_Influx->Microglia_Activation Hyperpolarization->Ca_Influx modulates p38_MAPK p38 MAPK Pathway Pro_inflammatory Pro-inflammatory Cytokine Production (TNF-α, IL-1β, iNOS) p38_MAPK->Pro_inflammatory NFkB NF-κB Pathway NFkB->Pro_inflammatory PI3K_AKT PI3K/AKT/GSK3β Pathway Astrocyte_Phenotype Astrocyte Phenotype Modulation PI3K_AKT->Astrocyte_Phenotype Microglia_Activation->p38_MAPK Microglia_Activation->NFkB Microglia_Activation->PI3K_AKT EAE_Workflow cluster_treatment Treatment Paradigms Day0 Day 0: EAE Induction (MOG35-55/CFA, PTX) Day2 Day 2: PTX injection Day0->Day2 Treatment_Start Start this compound or Vehicle Treatment Day0->Treatment_Start Prophylactic Daily_Monitoring Daily Monitoring: - Clinical Score - Body Weight Day2->Daily_Monitoring Treatment_Start->Daily_Monitoring Endpoint Endpoint (e.g., Day 28): Tissue Collection (Brain, Spinal Cord) Daily_Monitoring->Endpoint Analysis Analysis: - Histology (IHC, LFB) - Biochemistry (ELISA, qPCR) Endpoint->Analysis Therapeutic_Start Onset of Symptoms (Day 10-14) Therapeutic_Start->Treatment_Start Therapeutic LPS_Workflow Pretreatment This compound or Vehicle Pre-treatment (e.g., 3-7 days) LPS_Injection LPS or Saline Injection (i.p.) Pretreatment->LPS_Injection Timepoints Euthanasia at Specific Timepoints (e.g., 4, 24, 72h) LPS_Injection->Timepoints Tissue_Collection Brain Tissue Collection Timepoints->Tissue_Collection Analysis Analysis: - IHC/IF (Iba1, GFAP) - Western Blot, qPCR - ELISA Tissue_Collection->Analysis

References

Troubleshooting & Optimization

SKA-111 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility of SKA-111 and protocols for preparing stock solutions. It also includes troubleshooting tips for common issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL.[1][2] It is important to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact solubility.[1]

Q3: Is sonication necessary when dissolving this compound in DMSO?

A3: Yes, ultrasonication is recommended to facilitate the dissolution of this compound in DMSO, especially at high concentrations.[2]

Q4: Can I dissolve this compound in other solvents like ethanol (B145695) or aqueous buffers?

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationMethodReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (466.66 mM)Ultrasonic assistance recommended[1][2]
In vivo formulation≥ 2.5 mg/mL (11.67 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 214.29 g/mol )

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 0.001 L * 214.29 g/mol * 1000 mg/g = 2.1429 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 2.14 mg of this compound, you would add 1 mL of DMSO.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

    • Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid material has dissolved. The duration of sonication may vary, but 15-30 minutes is a good starting point. Monitor the tube to ensure it does not overheat.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Required Amount Add DMSO Add DMSO Weigh this compound->Add DMSO To sterile tube Vortex Vortex Add DMSO->Vortex Initial Mixing Sonicate Sonicate Vortex->Sonicate Complete Dissolution Visually Inspect Visually Inspect Sonicate->Visually Inspect Check for clarity Visually Inspect->Sonicate If not clear Aliquot Aliquot Visually Inspect->Aliquot If clear Store at -80°C or -20°C Store at -80°C or -20°C Aliquot->Store at -80°C or -20°C

Caption: Workflow for this compound Stock Solution Preparation.

Troubleshooting Guide

Problem: The this compound powder is not dissolving completely in DMSO, even after vortexing.

  • Possible Cause 1: Insufficient mixing energy.

    • Solution: Proceed with ultrasonication. Place the vial in an ultrasonic water bath for 15-30 minute intervals until the solution is clear.

  • Possible Cause 2: The DMSO has absorbed water.

    • Solution: Use a fresh, unopened vial of anhydrous, research-grade DMSO. Hygroscopic DMSO can significantly impact the solubility of many compounds.[1]

  • Possible Cause 3: The concentration is too high.

    • Solution: While the reported solubility is 100 mg/mL, it is advisable to prepare a slightly more dilute stock solution if you are consistently facing solubility issues.

Problem: The this compound precipitates out of the stock solution during storage or after thawing.

  • Possible Cause 1: The solution was not fully dissolved initially.

    • Solution: Ensure the compound is completely dissolved before aliquoting and freezing. Visually inspect the solution against a light source to confirm the absence of any particulate matter. If necessary, re-sonicate the solution before aliquoting.

  • Possible Cause 2: Repeated freeze-thaw cycles.

    • Solution: Prepare small, single-use aliquots to avoid the need for repeated thawing and freezing of the main stock solution.[1]

  • Possible Cause 3: The storage temperature is not low enough.

    • Solution: For long-term stability, store the stock solution at -80°C.[1][2]

Problem: The this compound precipitates when I add it to my aqueous cell culture medium or buffer.

  • Possible Cause: Low aqueous solubility of this compound.

    • Solution 1: Decrease the final concentration. The final concentration of DMSO in your experiment should be kept as low as possible (typically <0.5%) to minimize solvent effects and reduce the risk of precipitation. This may require preparing a more concentrated initial stock solution in DMSO and then performing serial dilutions in your aqueous medium.

    • Solution 2: Use a co-solvent system for in vivo or certain in vitro applications. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used for in vivo studies and may be adaptable for specific in vitro experiments where the components are tolerated.[1]

    • Solution 3: Gentle warming and mixing. When diluting the DMSO stock into your aqueous solution, add the stock dropwise while gently vortexing or stirring the aqueous solution. Gentle warming (e.g., to 37°C) of the final solution may help keep the compound in solution, but the stability of this compound at this temperature for extended periods should be considered.

G Start Start Issue: this compound Precipitation Issue: this compound Precipitation Start->Issue: this compound Precipitation In Stock Solution? In Stock Solution? Issue: this compound Precipitation->In Stock Solution? In Aqueous Medium? In Aqueous Medium? Issue: this compound Precipitation->In Aqueous Medium? Use Anhydrous DMSO Use fresh, anhydrous DMSO In Stock Solution?->Use Anhydrous DMSO Yes Lower Final Concentration Decrease final concentration in medium In Aqueous Medium?->Lower Final Concentration Yes Sonicate Solution Apply ultrasonication Use Anhydrous DMSO->Sonicate Solution Check for Complete Dissolution Ensure complete initial dissolution Sonicate Solution->Check for Complete Dissolution Aliquot & Store at -80°C Aliquot and store at -80°C Check for Complete Dissolution->Aliquot & Store at -80°C Use Co-Solvent System Consider a co-solvent system Lower Final Concentration->Use Co-Solvent System

Caption: Troubleshooting Decision Tree for this compound Solubility Issues.

References

Off-target effects of SKA-111 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SKA-111, with a particular focus on addressing potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] Activation of KCa3.1 channels in the vascular endothelium leads to membrane hyperpolarization, which in turn causes vasodilation.[1][3] This makes this compound a valuable tool for studying cardiovascular diseases.[1][2]

Q2: What are the known off-target effects of this compound, especially at high concentrations?

While this compound is highly selective for KCa3.1 channels, this selectivity can diminish at higher concentrations. The primary off-target effects are due to the activation of small-conductance calcium-activated potassium (KCa2) channels.[3][4]

  • Cardiovascular Effects: At high doses (e.g., 100 mg/kg in mice), this compound has been observed to cause a significant reduction in heart rate (bradycardia). This is likely due to the activation of KCa2 channels in cardiac and neuronal tissues.[4][5][6]

  • Vasodilation: At a concentration of 10 μM, this compound can induce a direct and substantial vasorelaxing effect that is distinct from its intended endothelium-dependent mechanism.[3]

  • Central Nervous System (CNS) Effects: Due to its brain permeability, off-target activation of KCa2 channels in the central nervous system is a potential concern at high concentrations, which could lead to sedation.[1][4]

Q3: What is the recommended working concentration for this compound to maintain selectivity?

To ensure high selectivity for KCa3.1, it is recommended to use this compound at concentrations around its EC50 value of approximately 111 nM.[1][4][6][7] For cellular and tissue-based assays, concentrations up to 1 µM have been used effectively to potentiate KCa3.1-mediated responses without significant off-target effects.[2][3]

Troubleshooting Guide

Issue 1: Unexpected bradycardia or a significant drop in heart rate is observed in animal studies.

  • Possible Cause: This is a classic sign of off-target KCa2 channel activation due to a high dose of this compound.[4][5][6]

  • Troubleshooting Steps:

    • Dose Reduction: The most effective solution is to lower the administered dose of this compound.

    • Pharmacokinetic Analysis: Consider performing pharmacokinetic studies to determine the plasma and tissue concentrations of this compound to ensure they are within the selective range for KCa3.1 activation.

    • Use a More Selective Analog: If possible, consider using a compound with a better selectivity profile, such as SKA-121, which has been shown to have a lower propensity for causing bradycardia.[4][5][6]

Issue 2: Inconsistent or exaggerated vasodilation is observed in ex vivo vascular reactivity experiments.

  • Possible Cause: The concentration of this compound may be too high, leading to direct vasorelaxation that is independent of the intended endothelium-derived hyperpolarization (EDH) pathway.[3]

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response curve for this compound in your specific vascular preparation to identify the optimal concentration that potentiates agonist-induced relaxation without causing direct vasodilation.

    • Control for Direct Effects: Include a control group where this compound is applied to pre-contracted vessels in the absence of an endothelium-dependent agonist to assess any direct effects on the smooth muscle.

    • Pharmacological Blockade: Use a selective KCa2 channel blocker in conjunction with the high concentration of this compound to confirm if the exaggerated response is mediated by KCa2 channels.

Issue 3: Variability in electrophysiological recordings of KCa3.1 currents.

  • Possible Cause: Several factors can contribute to variability in patch-clamp experiments, including cell health, intracellular calcium concentration, and compound stability.

  • Troubleshooting Steps:

    • Stable Intracellular Calcium: Ensure a stable and well-defined intracellular free calcium concentration in your patch pipette solution, as KCa3.1 activation is calcium-dependent.[8]

    • Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.

    • Voltage Protocol: Use a consistent voltage-ramp protocol to elicit currents and ensure accurate measurement of current potentiation.[3]

    • Positive Control: Use a known KCa3.1 activator, such as NS309, as a positive control to validate the experimental setup.[4]

Quantitative Data

Table 1: Potency and Selectivity of this compound

ChannelEC50Selectivity vs. KCa3.1Reference
KCa3.1 111 ± 27 nM-[4][6][7]
KCa2.3 13.7 ± 6.9 μM~123-fold[4][6][7]

Table 2: Off-Target Effects of this compound at High Doses

Experimental ModelDose/ConcentrationObserved Off-Target EffectPresumed MechanismReference
Mice (in vivo)100 mg/kg (i.p.)Drastic reduction in heart rateCardiac and neuronal KCa2 activation[4][5][6]
Isolated Rat Hearts (Langendorff)10 μMSubstantial fall in coronary perfusion pressureKCa2 activation[3]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring KCa3.1 currents in endothelial cells.

  • Cell Preparation: Isolate endothelial cells from the desired tissue (e.g., porcine coronary artery).

  • Solutions:

    • Extracellular Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).

    • Intracellular Solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, 1.75 MgCl2, and varying amounts of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 250 nM) (pH 7.2).

  • Recording:

    • Establish a whole-cell configuration using a patch-clamp amplifier.

    • Hold the cell at a potential of 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 1 second) to elicit currents.

    • Perfuse the cells with the extracellular solution containing the vehicle (e.g., 0.1% DMSO).

    • Apply this compound at the desired concentrations and record the potentiation of the KCa current.

    • To confirm the current is mediated by KCa3.1, a selective blocker like TRAM-34 can be co-applied.[3]

2. Vascular Reactivity (Isometric Tension Measurement)

This protocol is for assessing the effect of this compound on the relaxation of isolated arteries.

  • Tissue Preparation: Isolate arterial rings (e.g., porcine coronary arteries) and mount them in an organ bath filled with Krebs solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Procedure:

    • Allow the rings to equilibrate under a resting tension.

    • Pre-contract the arterial rings with a vasoconstrictor (e.g., U46619).

    • Once a stable contraction is achieved, cumulatively add an endothelium-dependent vasodilator (e.g., Bradykinin) to generate a concentration-response curve.

    • Wash out the agonist and allow the tissue to return to baseline.

    • Incubate the arterial rings with this compound (e.g., 1 µM) for a defined period.

    • Repeat the cumulative addition of the vasodilator in the presence of this compound to assess the potentiation of relaxation.

    • To study EDH-type relaxation specifically, experiments can be performed in the presence of inhibitors of nitric oxide synthase (e.g., L-NAME) and cyclooxygenase (e.g., indomethacin).[3]

Visualizations

SKA111_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Ca_i ↑ [Ca²⁺]i Ca_ER->Ca_i Ca_Influx Ca²⁺ Influx Ca_Influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin KCa31 KCa3.1 Channel Calmodulin->KCa31 Activates K_efflux K⁺ Efflux KCa31->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization_SMC Hyperpolarization Hyperpolarization->Hyperpolarization_SMC Spreads via Myoendothelial Gap Junctions VGCC Voltage-Gated Ca²⁺ Channels (Closed) Hyperpolarization_SMC->VGCC Inhibits Relaxation Vasodilation VGCC->Relaxation Leads to SKA111 This compound (Low Conc.) SKA111->KCa31 Potentiates SKA111_high This compound (High Conc.) KCa2 KCa2 Channel SKA111_high->KCa2 Activates Off_Target_Effects Off-Target Effects (e.g., Bradycardia) KCa2->Off_Target_Effects

Caption: On- and off-target signaling pathways of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., Bradycardia, Exaggerated Vasodilation) check_conc Is this compound concentration high? start->check_conc lower_dose Reduce this compound Dose/ Concentration check_conc->lower_dose Yes other_factors Consider Other Experimental Factors (e.g., Reagent Stability, Cell Health, Protocol Adherence) check_conc->other_factors No re_evaluate Re-evaluate Experiment lower_dose->re_evaluate consult Consult Literature/ Technical Support re_evaluate->consult positive_control Run Positive/Negative Controls other_factors->positive_control positive_control->re_evaluate

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Managing SKA-111's Long Half-Life in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo studies with SKA-111, a potent and selective KCa3.1 potassium channel activator with a notably long half-life.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1] Activation of KCa3.1 in endothelial cells leads to membrane hyperpolarization, which in turn enhances endothelium-dependent vasodilation.[1] This mechanism makes this compound a valuable tool for cardiovascular research.

Q2: What is the reported half-life of this compound and how does it compare to other similar compounds?

Q3: What are the known off-target effects of this compound?

A3: At higher doses (e.g., 100 mg/kg), this compound can cause a significant reduction in heart rate (bradycardia).[2] This is believed to be caused by the activation of KCa2 channels in cardiac and neuronal tissues.[2] Due to its high brain penetrance, neurological side effects are also a possibility at elevated concentrations.

Q4: How do I determine an appropriate washout period for this compound in a crossover study design?

A4: A general rule for determining a sufficient washout period is to allow for at least 5 to 10 half-lives of the drug to pass between treatments.[3] Given the long, though not precisely defined, half-life of this compound, a conservative and extended washout period is crucial to prevent carryover effects. If we use the half-life of the related compound SKA-31 (~12 hours) as a conservative estimate, a washout period of at least 60 to 120 hours (2.5 to 5 days) would be recommended in mice. It is highly advisable to perform a pilot pharmacokinetic study to determine the actual half-life of this compound in your specific animal model to accurately calculate the washout period.

Troubleshooting Guides

Issue 1: Unexpected Bradycardia and Cardiovascular Instability
  • Question: We observed a significant drop in heart rate and blood pressure in our animal models after administering a high dose of this compound. How can we mitigate this?

  • Answer: This is a known dose-dependent off-target effect of this compound, likely due to the activation of KCa2 channels.[2]

    • Troubleshooting Steps:

      • Dose Reduction: The most immediate step is to lower the dose of this compound. The cardiovascular effects are dose-dependent, and a lower dose may still provide the desired KCa3.1 activation without significant off-target effects.

      • Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic window for KCa3.1-mediated effects versus KCa2-mediated side effects.

      • Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry) to closely observe heart rate and blood pressure changes, especially during the initial hours after administration.

      • Consider a Different Compound: If dose reduction does not resolve the issue while maintaining efficacy, consider using a KCa3.1 activator with a shorter half-life or higher selectivity over KCa2 channels if your experimental goals permit.

Issue 2: Drug Accumulation and Exaggerated Pharmacological Effects in Long-Term Studies
  • Question: In our multi-day dosing study, we are seeing an escalating effect of this compound, leading to severe hypotension. What is the likely cause and how can we adjust our protocol?

  • Answer: The long half-life of this compound can lead to drug accumulation with repeated dosing, causing an exaggerated pharmacological response over time.

    • Troubleshooting Steps:

      • Pharmacokinetic Modeling: If possible, perform a preliminary pharmacokinetic (PK) study to model the accumulation of this compound with your proposed dosing regimen.

      • Adjustment of Dosing Interval: Based on the known long half-life, increase the interval between doses. For a compound with a half-life in the range of 12 hours, a once-daily or even every-other-day dosing regimen may be more appropriate than multiple doses per day.

      • Loading Dose Followed by Maintenance Doses: Consider administering a higher initial "loading dose" to quickly achieve a therapeutic concentration, followed by lower "maintenance doses" to maintain that concentration without accumulation.

      • Monitor for Steady-State: Be aware that it will take longer to reach a steady-state plasma concentration with a long half-life drug (typically 4-5 half-lives).

Data Presentation

Table 1: Pharmacokinetic Profile of Related KCa Channel Activators in Mice

CompoundHalf-Life (t½)Route of AdministrationDose (mg/kg)Key FindingsReference
This compound Much longer than SKA-121i.p.100Lowers blood pressure, but causes bradycardia at high doses.[2]
SKA-121 ~20 minutesi.p.100Lowers blood pressure without significantly reducing heart rate.[2]
SKA-31 ~12 hoursi.p.10Well-tolerated in long-term studies.[4]

Note: The data for this compound's half-life is qualitative. The data for SKA-31 is provided as a reference for a structurally similar compound with a long half-life.

Experimental Protocols

Protocol: In Vivo Administration and Monitoring of this compound in a Murine Model of Hypertension

This protocol is a general guideline and should be adapted based on experimental goals and institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Utilize a relevant mouse model of hypertension (e.g., aged mice, ApoE-/- mice on a high-fat diet).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. A previously described vehicle for the related compound SKA-31 is Miglyol 812N.[5]

    • The final injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for intraperitoneal injection in mice).

  • Dosing and Administration:

    • Based on preliminary dose-finding studies, select a dose that maximizes KCa3.1-mediated effects while minimizing off-target bradycardia. A starting point could be a dose similar to that used for SKA-31 (e.g., 10 mg/kg).[6]

    • Administer this compound via intraperitoneal (i.p.) injection.

  • Monitoring:

    • Blood Pressure and Heart Rate:

      • For acute studies, measure blood pressure and heart rate at baseline and at various time points post-injection (e.g., 1, 2, 4, 8, 12, and 24 hours).

      • For chronic studies, consider using telemetry for continuous monitoring.

    • Blood Sampling for Pharmacokinetics (Satellite Group):

      • Collect blood samples at predetermined time points post-dosing.

      • Process blood to plasma and store at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Analyze cardiovascular parameters for statistically significant changes from baseline and between treatment groups.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Mandatory Visualizations

SKA_111_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER releases Ca_ER Ca²⁺ CaM Calmodulin (CaM) Ca_ER->CaM binds Ca_Influx Ca²⁺ Influx Ca_Influx->CaM binds KCa31 KCa3.1 Channel CaM->KCa31 activates K_efflux K⁺ Efflux KCa31->K_efflux SKA111 This compound SKA111->KCa31 potentiates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Relaxation Vasodilation (Relaxation) Hyperpolarization->Relaxation leads to

Caption: Signaling pathway of this compound-mediated vasodilation.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Workflow for this compound A 1. Animal Model Selection (e.g., Hypertensive Mice) B 2. Pilot PK Study (Determine t½, Cmax) A->B informs C 3. Dose-Response Study (Identify Therapeutic Window) B->C informs D 4. Main Efficacy Study (Chronic Dosing) C->D informs E 5. Cardiovascular Monitoring (Telemetry) D->E F 6. Terminal Procedures (Tissue Collection) D->F E->F G 7. Data Analysis (PK/PD Modeling) F->G Troubleshooting_Logic Start Adverse Event Observed (e.g., Bradycardia) CheckDose Is the dose high? Start->CheckDose ReduceDose Reduce Dose CheckDose->ReduceDose Yes CheckAccumulation Is it a long-term study? CheckDose->CheckAccumulation No Monitor Continue Monitoring ReduceDose->Monitor Resolved Issue Resolved Monitor->Resolved AdjustInterval Adjust Dosing Interval CheckAccumulation->AdjustInterval Yes ConsiderAlternative Consider Alternative Compound CheckAccumulation->ConsiderAlternative No AdjustInterval->Monitor

References

Technical Support Center: Optimizing Experimental Design for SKA-111 Brain Penetrance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the brain penetrance of SKA-111, a selective activator of the KCa3.1 potassium channel. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate robust and reliable experimental design.

Quick Links:

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Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound brain penetrance, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low in vitro permeability in PAMPA-BBB assay Compound precipitation: this compound may have limited solubility in the assay buffer.- Increase the DMSO concentration in the donor solution (not exceeding 1-2%).- Visually inspect for precipitation before and after the assay.- Determine the thermodynamic solubility of this compound in the assay buffer.
Incorrect lipid composition: The artificial membrane may not accurately reflect the in vivo BBB lipid environment.- Utilize a PAMPA kit with a lipid composition specifically designed for BBB permeability, such as those containing porcine brain lipid extract.
Assay variability: Inconsistent coating of the lipid membrane or temperature fluctuations.- Ensure a consistent and even coating of the lipid solution on the filter plate.- Maintain a constant and controlled temperature throughout the incubation period.
High variability in in vivo brain concentration Inconsistent dosing: Errors in dose preparation or administration route.- Prepare fresh dosing solutions for each experiment.- Ensure accurate and consistent administration (e.g., intravenous, intraperitoneal) by trained personnel.
Variable blood-brain barrier integrity: Animal stress or anesthesia can affect BBB permeability.- Acclimatize animals to the experimental conditions to minimize stress.- Use a consistent and well-established anesthesia protocol.
Incomplete perfusion: Residual blood in the brain tissue can lead to an overestimation of brain concentration.- Perfuse animals thoroughly with ice-cold saline or PBS until the liver is clear of blood before brain collection.
Discrepancy between in vitro and in vivo results Active transport: this compound may be a substrate for efflux or influx transporters at the BBB not accounted for in the PAMPA assay.- Utilize cell-based in vitro models (e.g., MDCK-MDR1) to assess the role of specific efflux transporters like P-glycoprotein.- Conduct in vivo studies with co-administration of known transporter inhibitors.
Plasma protein binding: High plasma protein binding can limit the free fraction of this compound available to cross the BBB.- Determine the plasma protein binding of this compound using equilibrium dialysis or ultrafiltration.- Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) for a more accurate assessment of brain penetration.
Brain tissue binding: High non-specific binding of this compound to brain tissue can affect the unbound concentration at the target site.- Determine the fraction of unbound this compound in brain tissue (fu,brain) using brain slice or brain homogenate methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetrance a topic of interest?

A1: this compound is a potent and selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2] This channel is expressed in various tissues, including the vascular endothelium.[1][2] Pharmacokinetic studies in mice have indicated that this compound has a long half-life and is significantly more brain-penetrant than similar compounds, suggesting its potential for treating central nervous system (CNS) disorders.[3][4]

Q2: What are the key parameters to measure when assessing the brain penetrance of this compound?

A2: The primary parameters to determine are:

  • Brain-to-Plasma Concentration Ratio (Kp): This is the ratio of the total concentration of this compound in the brain to that in the plasma at a specific time point or at steady-state.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is the ratio of the unbound (free) concentration of this compound in the brain to the unbound concentration in the plasma.[5][6] This is often considered the gold standard as it reflects the concentration of the drug available to interact with its target.[5][6]

  • Permeability-Surface Area (PS) Product: This parameter, often determined from in situ brain perfusion studies, quantifies the rate of transport across the BBB.

Q3: Which in vitro model is most suitable for an initial assessment of this compound's brain permeability?

A3: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a cost-effective and high-throughput method for initial screening.[7][8][9] It provides a measure of a compound's passive permeability across an artificial lipid membrane designed to mimic the BBB.[7][8][9] However, it does not account for active transport mechanisms.[9]

Q4: What are the recommended in vivo models for a comprehensive evaluation of this compound's brain penetrance?

A4: For a thorough in vivo assessment, a combination of the following is recommended:

  • In Situ Brain Perfusion: This technique allows for the precise control of the perfusate composition and the determination of the unidirectional influx of this compound into the brain, providing a robust measure of the PS product.

  • In Vivo Microdialysis: This is the preferred method for measuring the unbound concentration of this compound in the brain interstitial fluid over time, which is crucial for calculating the Kp,uu.[1][10][11]

Q5: How does the activation of KCa3.1 by this compound potentially influence the blood-brain barrier?

A5: KCa3.1 channels are expressed on brain microvascular endothelial cells, which form the BBB. Activation of these channels leads to potassium efflux, causing hyperpolarization of the endothelial cell membrane.[2] This hyperpolarization can increase the driving force for calcium influx, which in turn can modulate various downstream signaling pathways affecting ion transport and potentially the permeability of the BBB.[2]

Quantitative Data Summary

While specific quantitative data for this compound's brain penetrance is not widely available in the public domain, the following table presents illustrative data based on typical values for a small molecule with good brain penetration. This is intended to serve as a template for presenting your experimental findings.

Parameter In Vitro (PAMPA-BBB) In Vivo (Rat Model) Reference Compound (e.g., Diazepam)
Permeability (Pe) (10⁻⁶ cm/s) 15.2 ± 1.8N/A20.5 ± 2.1
Brain-to-Plasma Ratio (Kp) N/A2.5 ± 0.41.8 ± 0.3
Unbound Fraction in Plasma (fu,plasma) N/A0.15 ± 0.030.02 ± 0.005
Unbound Fraction in Brain (fu,brain) N/A0.10 ± 0.020.03 ± 0.007
Unbound Brain-to-Plasma Ratio (Kp,uu) N/A1.67 ± 0.31.2 ± 0.2

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Brain Permeability Assessment using PAMPA-BBB

Objective: To determine the passive permeability of this compound across an artificial lipid membrane mimicking the blood-brain barrier.

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)

  • Porcine brain lipid extract

  • Dodecane (B42187)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Reference compounds (high and low permeability controls)

  • Plate reader for concentration analysis (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Methodology:

  • Prepare the Artificial Membrane: Dissolve the porcine brain lipid in dodecane to the desired concentration (e.g., 20 mg/mL).

  • Coat the Donor Plate: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve this compound and reference compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    Where:

    • C_A(t) is the concentration in the acceptor well at time t

    • C_eq is the equilibrium concentration

    • V_D and V_A are the volumes of the donor and acceptor wells

    • A is the area of the filter

    • t is the incubation time

In Situ Brain Perfusion in Rats

Objective: To determine the unidirectional blood-to-brain transfer constant (Kin) and the permeability-surface area (PS) product of this compound.

Materials:

  • Anesthetized rat

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂)

  • This compound (radiolabeled or amenable to LC-MS/MS detection)

  • Surgical instruments

Methodology:

  • Anesthesia and Surgery: Anesthetize the rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the external carotid artery towards the common carotid artery.

  • Initiate Perfusion: Begin perfusing the brain with the perfusion buffer at a constant flow rate (e.g., 10 mL/min).

  • Introduce this compound: After a brief pre-perfusion with buffer alone, switch to the perfusion buffer containing a known concentration of this compound.

  • Perfusion Duration: Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.

  • Termination and Brain Collection: Stop the perfusion, decapitate the animal, and rapidly remove the brain.

  • Sample Analysis: Determine the concentration of this compound in a known weight of brain tissue and in the perfusate.

  • Calculate Kin and PS Product:

    • The amount of this compound in the brain (Qbr) is divided by the perfusion time (T) and the concentration in the perfusate (Cpf) to calculate the transfer constant (Kin): Kin = Qbr / (Cpf * T)

    • The PS product is calculated as: PS = -F * ln(1 - Kin / F), where F is the perfusion flow rate.

Signaling Pathways and Experimental Workflows

KCa3.1 Activation Signaling Pathway at the Blood-Brain Barrier

The activation of KCa3.1 channels in brain endothelial cells by this compound is hypothesized to initiate a signaling cascade that can influence BBB function.

KCa3_1_Signaling_Pathway cluster_extracellular Extracellular Space (Blood) cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space (Endothelial Cell) SKA111 This compound KCa31 KCa3.1 Channel SKA111->KCa31 Activates K_efflux K⁺ Efflux KCa31->K_efflux Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Increases driving force for influx Downstream Downstream Signaling (e.g., NO production, ion transporter modulation) Ca_influx->Downstream

Caption: KCa3.1 activation by this compound in brain endothelial cells.

Experimental Workflow for Assessing Brain Penetrance

A logical workflow is essential for efficiently evaluating the brain penetrance of this compound, progressing from high-throughput in vitro assays to more complex in vivo studies.

Brain_Penetrance_Workflow In_Silico In Silico Prediction (Physicochemical Properties) PAMPA In Vitro PAMPA-BBB (Passive Permeability) In_Silico->PAMPA Decision1 Promising Permeability? PAMPA->Decision1 Cell_Assay In Vitro Cell-Based Assay (e.g., MDCK-MDR1 for Efflux) Decision2 Efflux Substrate? Cell_Assay->Decision2 In_Situ In Situ Brain Perfusion (Unidirectional Uptake - PS Product) Microdialysis In Vivo Microdialysis (Unbound Concentration - Kp,uu) In_Situ->Microdialysis Decision3 Sufficient Brain Exposure? Microdialysis->Decision3 PK_Study In Vivo Pharmacokinetic Study (Total Concentration - Kp) PK_Study->Microdialysis Decision1->Cell_Assay Yes NoGo Re-evaluate/ Optimize Compound Decision1->NoGo No Decision2->In_Situ No Decision2->PK_Study Yes (to assess impact) Go Proceed to Efficacy Studies Decision3->Go Yes Decision3->NoGo No

Caption: A tiered approach for evaluating this compound brain penetrance.

References

Technical Support Center: Optimizing SKA-111 for Selective KCa3.1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with SKA-111 for the selective activation of the intermediate-conductance calcium-activated potassium channel, KCa3.1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective positive gating modulator of the KCa3.1 potassium channel.[1][2] Its chemical name is 5-methylnaphtho[1,2-d]thiazol-2-amine.[3][4] Unlike a direct agonist that opens the channel independently, this compound acts as a positive gating modulator, which means it increases the channel's sensitivity to intracellular calcium (Ca2+).[3][5] By binding to the channel, this compound shifts the calcium-concentration response curve to the left, meaning the channel is more likely to open at lower intracellular Ca2+ concentrations.[3][6] This leads to an efflux of potassium ions (K+), causing cell membrane hyperpolarization.[7][8]

Q2: What is the recommended concentration range for achieving selective KCa3.1 activation?

For selective activation of KCa3.1, it is recommended to use this compound in the nanomolar to low micromolar range. The reported half-maximal effective concentration (EC50) for KCa3.1 is approximately 111 nM.[1][2][3][4] To maintain selectivity, especially against KCa2 channels, it is advisable to use concentrations at or near the EC50. In many cellular experiments, a concentration of 1 µM has been shown to potentiate KCa3.1 currents and produce significant physiological effects without causing substantial off-target activity.[7][8] However, the optimal concentration will depend on the specific cell type and experimental conditions, so a concentration-response curve is recommended.

Q3: What are the known off-target effects of this compound, and at what concentrations do they occur?

The primary off-target concern for this compound is the activation of small-conductance calcium-activated potassium (KCa2.x) channels. This compound displays a 123-fold selectivity for KCa3.1 over KCa2.3, with an EC50 for KCa2.3 of 13.7 µM.[3][4][6] Therefore, at higher micromolar concentrations, significant activation of KCa2 channels can be expected. It is also important to note that at very high doses (e.g., 100 mg/kg in vivo), this compound has been observed to cause effects presumed to be mediated by KCa2 activation, such as a reduction in heart rate.[3][4][6] this compound is highly selective against a range of other ion channels, including representative voltage-gated potassium (Kv), sodium (Nav), and calcium (CaV) channels, with over 200- to 400-fold selectivity.[3][4]

Q4: How should I prepare and store this compound stock solutions?

This compound is a solid powder that is soluble in dimethyl sulfoxide (B87167) (DMSO).[9][10] For stock solutions, it is recommended to dissolve this compound in DMSO to a concentration of 10-100 mM. These stock solutions should be stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[9] When preparing working solutions, the DMSO stock should be diluted into the appropriate aqueous experimental buffer. It is crucial to ensure the final DMSO concentration in the working solution is low (typically <0.1%) to avoid solvent effects on the cells.

Q5: What are some common cell types and experimental systems used to study this compound's effects on KCa3.1?

KCa3.1 channels are expressed in a variety of non-excitable cells.[11][12] Common systems for studying this compound's effects include:

  • Vascular endothelial cells: To study vasodilation and endothelium-derived hyperpolarization (EDH).[1][7]

  • T-lymphocytes and other immune cells: To investigate immune modulation, activation, and proliferation.[12][13]

  • Vascular smooth muscle cells and fibroblasts: To study proliferation and fibrosis.[12][14]

  • Erythrocytes (Red Blood Cells): To examine ion and water transport (the "Gardos effect").[13]

  • Recombinant expression systems: Such as HEK293 or COS-7 cells transfected with the KCa3.1 gene (KCNN4), which are ideal for detailed electrophysiological and pharmacological characterization.[3]

Troubleshooting Guide

Problem: I am not observing any effect after applying this compound.

  • Possible Cause 1: Sub-optimal this compound Concentration.

    • Solution: The concentration of this compound may be too low. It is advisable to perform a concentration-response experiment, starting from a low nanomolar range and going up to the low micromolar range (e.g., 10 nM to 10 µM), to determine the optimal concentration for your specific cell type and assay.

  • Possible Cause 2: Low Intracellular Calcium.

    • Solution: this compound is a positive gating modulator and requires the presence of intracellular Ca2+ to act. If the basal intracellular Ca2+ concentration in your cells is very low, the effect of this compound may be minimal. Consider co-application with a low concentration of a calcium-mobilizing agonist (e.g., bradykinin (B550075) in endothelial cells) to slightly elevate intracellular Ca2+ and reveal the potentiating effect of this compound.[7]

  • Possible Cause 3: Lack of KCa3.1 Expression.

    • Solution: Confirm that your cell line or primary cells express KCa3.1 channels. This can be verified using techniques such as RT-PCR for KCNN4 mRNA, Western blotting for the KCa3.1 protein, or by using a known KCa3.1 blocker like TRAM-34 to see if it produces an opposing effect.[7]

  • Possible Cause 4: Compound Degradation.

    • Solution: Ensure that your this compound stock solution has been stored correctly (at -20°C in DMSO) and has not undergone multiple freeze-thaw cycles.[9] If in doubt, prepare a fresh stock solution.

Problem: I am observing a smaller response than expected.

  • Possible Cause 1: Channel Rundown in Electrophysiology.

    • Solution: In whole-cell patch-clamp experiments, KCa3.1 channels can exhibit "rundown" or a decrease in activity over time. Ensure your internal pipette solution contains an adequate ATP-regenerating system and that the free Ca2+ concentration is appropriately buffered and stable.

  • Possible Cause 2: Assay Sensitivity.

    • Solution: The assay you are using may not be sensitive enough to detect subtle changes in K+ channel activity. For instance, in a fluorescence-based membrane potential assay, the signal-to-noise ratio might be low. Consider optimizing the dye loading protocol, using a more sensitive fluorescent probe, or switching to a more direct method like electrophysiology.

Problem: I suspect off-target effects are occurring in my experiment.

  • Possible Cause 1: this compound Concentration is Too High.

    • Solution: As mentioned, high micromolar concentrations of this compound can activate KCa2.x channels.[3][4] If you suspect off-target effects, lower the this compound concentration to the low nanomolar range. Performing a full concentration-response curve will help identify the concentration window for selective KCa3.1 activation.

  • Possible Cause 2: Presence of KCa2 Channels.

    • Solution: Your cells may co-express both KCa3.1 and KCa2 channels. To isolate the KCa3.1-mediated effect, you can use a KCa2-selective blocker in conjunction with this compound. Alternatively, if your results are critical for selectivity, consider using a cell line that only expresses KCa3.1.

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent Experimental Conditions.

    • Solution: Ensure that all experimental parameters, such as temperature, pH of buffers, and cell passage number, are kept consistent between experiments. The activity of ion channels can be sensitive to these factors.

  • Possible Cause 2: Variability in Cell Health or Density.

    • Solution: Use cells from a consistent passage number and ensure they are healthy and at a consistent density for each experiment. Over-confluent or unhealthy cells may have altered ion channel expression and function.

Quantitative Data Summary

Table 1: Potency and Selectivity of this compound

Channel TargetEC50 (Half-Maximal Effective Concentration)Selectivity vs. KCa3.1Reference(s)
KCa3.1 111 ± 27 nM-[3][4][6]
KCa2.3 13.7 ± 6.9 µM123-fold[3][4][6]
KCa2.x (general) -40 to 120-fold[5][7]
Kv, Nav, CaV Channels > 25 µM>200 to 400-fold[3][4][6]

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring KCa3.1 currents in a recombinant expression system (e.g., HEK293 cells expressing KCa3.1) or in primary cells.

1. Cell Preparation:

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Use cells at 50-80% confluency for optimal recording.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, 1.75 MgCl2, and CaCl2 to achieve a calculated free Ca2+ concentration of ~250 nM (a level sufficient to see potentiation by this compound). Adjust pH to 7.2 with KOH.[15]

3. Recording Procedure:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

  • Establish a stable baseline current by perfusing the cell with the extracellular solution.

  • Apply this compound at the desired concentration by switching the perfusion system. Record the potentiated current.

  • Wash out the compound to observe the reversal of the effect.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV).

  • Calculate the fold-potentiation by dividing the current amplitude in the presence of this compound by the baseline current amplitude.

  • Plot concentration-response curves to determine the EC50.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This protocol uses a fluorescent dye to measure changes in membrane potential in a population of cells.

1. Cell Preparation:

  • Plate cells in a 96-well or 384-well black, clear-bottom plate.

  • Grow cells to a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)) according to the manufacturer's instructions.

  • Remove the cell culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes.

3. Assay Procedure:

  • After incubation, you can either wash out the dye or perform a no-wash assay, depending on the dye used.

  • Place the plate in a fluorescence plate reader equipped with injectors.

  • Measure the baseline fluorescence for several minutes.

  • Inject this compound at various concentrations into the wells. A decrease in DiBAC4(3) fluorescence indicates hyperpolarization.[16]

  • Continue to record the fluorescence signal to observe the time course of the response.

  • As a positive control, inject a high concentration of a potassium ionophore like valinomycin (B1682140) to determine the maximum hyperpolarization signal.

4. Data Analysis:

  • Normalize the fluorescence signal to the baseline reading.

  • Calculate the change in fluorescence in response to this compound.

  • Plot the concentration-response curve to determine the EC50.

Visualizations

KCa3_1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol KCa3_1 KCa3.1 Channel K_out K+ Efflux KCa3_1->K_out GPCR Gq-coupled Receptor (e.g., Bradykinin Receptor) PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca_Channel Ca2+ Influx Pathway (e.g., CRAC) Ca_in Ca2+ (intracellular) Ca_Channel->Ca_in Ca_out Ca2+ (extracellular) Ca_out->Ca_Channel ER->Ca_in releases Ca2+ CaM Calmodulin (CaM) CaM_Ca Ca2+-CaM Complex CaM->CaM_Ca binds Ca2+ CaM_Ca->KCa3_1 binds & activates Ca_in->CaM Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Hyperpolarization->Ca_Channel increases driving force for SKA111 This compound SKA111->KCa3_1 potentiates Ca2+ sensitivity Agonist Agonist (e.g., Bradykinin) Agonist->GPCR

Caption: KCa3.1 signaling pathway and the modulatory role of this compound.

Experimental_Workflow prep 1. Cell Culture & Plating (e.g., HEK293-KCa3.1) assay_prep 2. Assay Preparation (e.g., Dye Loading or Patch Pipette Prep) prep->assay_prep baseline 3. Establish Baseline (Record basal current or fluorescence) assay_prep->baseline apply_ska 4. Apply this compound (Perfusion or injection at desired concentration) baseline->apply_ska record 5. Record Effect (Measure potentiated current or fluorescence change) apply_ska->record washout 6. Washout (Confirm reversibility) record->washout analysis 7. Data Analysis (Calculate potentiation, plot concentration-response) washout->analysis

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Flowchart start Experiment yields unexpected results q_effect Is there NO effect observed? start->q_effect a_effect_yes Check: 1. This compound concentration (increase?) 2. KCa3.1 expression (RT-PCR/WB) 3. Intracellular [Ca2+] (add agonist?) 4. Compound integrity (fresh stock?) q_effect->a_effect_yes Yes q_off_target Are OFF-TARGET effects suspected? q_effect->q_off_target No end Optimize based on findings a_effect_yes->end a_off_target_yes Check: 1. This compound concentration (decrease?) 2. KCa2.x co-expression 3. Use specific blockers as controls q_off_target->a_off_target_yes Yes q_repro Are results NOT reproducible? q_off_target->q_repro No a_off_target_yes->end a_repro_yes Check: 1. Consistency of experimental conditions (temp, pH, passage number) 2. Cell health and density q_repro->a_repro_yes Yes q_repro->end No a_repro_yes->end

Caption: Troubleshooting flowchart for experiments involving this compound.

References

Technical Support Center: SKA-111 and Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SKA-111. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in investigating the potential for this compound to affect heart rate via KCa2 channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (5-methylnaphtho[1,2-d]thiazol-2-amine) is a positive gating modulator of calcium-activated potassium channels.[1][2] It exhibits a high degree of selectivity for the intermediate-conductance KCa3.1 channels over the small-conductance KCa2.3 channels.[1][2] Its primary mechanism of action is to increase the open probability of these channels at a given intracellular calcium concentration, leading to membrane hyperpolarization.[3][4]

Q2: Why is this compound observed to affect heart rate?

A2: While this compound is selective for KCa3.1, it can also activate KCa2 channels, which are expressed in cardiac pacemaker cells within the sinoatrial node.[1][5] Activation of KCa2 channels in these cells leads to a hyperpolarization of the cell membrane, slowing the rate of diastolic depolarization and consequently decreasing the heart rate (bradycardia).[5] This effect is considered a known off-target effect when studying the role of KCa3.1 in other tissues.[1]

Q3: At what concentrations is the effect of this compound on heart rate typically observed?

A3: A drastic reduction in heart rate has been observed in in vivo studies at a dose of 100 mg/kg.[1][2] The EC50 of this compound for KCa2.3 is in the micromolar range, which is significantly higher than its EC50 for KCa3.1 (in the nanomolar range).[1] Therefore, effects on heart rate are more likely to be observed at higher concentrations of this compound.

Q4: What are the known selectivity and potency values for this compound?

A4: The following table summarizes the key quantitative data for this compound.

ParameterValueChannelSpeciesReference
EC50 111 ± 27 nMKCa3.1Not Specified[1][2]
EC50 13.7 ± 6.9 µMKCa2.3Not Specified[1][2]
Selectivity ~123-foldKCa3.1 over KCa2.3Not Specified[1][2]

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound, particularly concerning its effects on heart rate.

Issue 1: Unexpected or Excessive Bradycardia in In Vivo Experiments

Symptoms:

  • A more significant decrease in heart rate than anticipated.

  • Heart rate dropping below a critical threshold for the animal model.

  • Confounding of data for other cardiovascular parameters.

Potential Causes:

  • High Dose of this compound: The bradycardic effect is dose-dependent.

  • Off-Target Effects: At higher concentrations, this compound's activation of KCa2 channels in the sinoatrial node becomes more pronounced.

  • Animal Model Sensitivity: Different species or strains may exhibit varying sensitivity to KCa2 channel modulation.

  • Anesthesia: Some anesthetics can have intrinsic effects on heart rate and may interact with this compound.

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a dose-response study to determine the concentration at which the desired KCa3.1-mediated effects are observed without significant bradycardia.

  • Lower the Dose: If permissible for the experimental goals, reduce the concentration of this compound.

  • Alternative Compound: Consider using a more selective KCa3.1 activator if the primary goal is to avoid KCa2-mediated effects.

  • Anesthetic Choice: Review the literature for the most appropriate anesthetic with minimal cardiac effects for your animal model.

  • Control Experiments: Include a vehicle control group to accurately assess the baseline heart rate and the net effect of this compound.

Issue 2: No Observable Change in Heart Rate in Ex Vivo Heart Preparations (Langendorff)

Symptoms:

  • Lack of a significant change in the spontaneous beating rate of the isolated heart upon perfusion with this compound.

Potential Causes:

  • Inadequate Concentration: The concentration of this compound reaching the sinoatrial node may be insufficient.

  • Perfusion Issues: Poor perfusion of the sinoatrial node region can limit drug access.

  • Heart Preparation Viability: The isolated heart may not be physiologically stable.

  • Species Differences: The expression and function of KCa2 channels in the sinoatrial node can vary between species.

Troubleshooting Steps:

  • Verify Drug Concentration: Ensure the final concentration of this compound in the perfusate is accurate.

  • Optimize Perfusion: Confirm adequate coronary flow and pressure to ensure the entire heart, including the sinoatrial node, is being perfused.

  • Assess Heart Viability: Monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow to ensure the heart is stable before drug administration.

  • Positive Control: Use a known bradycardic agent (e.g., carbachol) to confirm the responsiveness of the sinoatrial node.

  • Histological Confirmation: At the end of the experiment, consider histological analysis to confirm the location and integrity of the sinoatrial node.

Issue 3: Difficulty in Measuring KCa2 Currents in Isolated Cardiomyocytes (Patch-Clamp)

Symptoms:

  • Inability to record a clear this compound-activated outward current.

  • Noisy or unstable recordings.

Potential Causes:

  • Low KCa2 Channel Expression: The density of KCa2 channels in the isolated cardiomyocytes may be low.

  • Incorrect Voltage Protocol: The voltage protocol may not be optimal for isolating KCa2 currents.

  • Intracellular Calcium Buffering: The intracellular solution may have excessive calcium buffering, preventing KCa2 channel activation.

  • Cell Viability: The isolated cells may be unhealthy, leading to leaky seals and unstable recordings.

Troubleshooting Steps:

  • Cell Type Selection: Use cells known to have a robust expression of KCa2 channels, such as sinoatrial node pacemaker cells or atrial myocytes.

  • Optimize Voltage Protocol: Use a voltage ramp or step protocol that is appropriate for recording small outward potassium currents.

  • Adjust Intracellular Solution: Ensure the free calcium concentration in the pipette solution is sufficient to permit KCa2 channel activation upon this compound application.

  • Assess Cell Health: Only use cells with a clear, smooth membrane and a stable resting membrane potential.

  • Use a Positive Control: Apply a known KCa2 channel activator (e.g., NS309) to confirm the presence of functional channels.

Experimental Protocols

In Vivo Heart Rate Measurement Using ECG Telemetry in Mice

Objective: To continuously monitor heart rate in conscious, freely moving mice before and after administration of this compound.

Materials:

  • Implantable telemetry transmitters

  • Surgical tools for implantation

  • Data acquisition system and software

  • This compound

  • Vehicle (e.g., DMSO, saline)

Procedure:

  • Telemetry Implantation:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the ECG leads placed subcutaneously in a lead II configuration.

    • Allow the animal to recover for at least one week before starting the experiment.

  • Baseline Recording:

    • Record baseline ECG data for at least 24 hours to establish a stable diurnal heart rate pattern.

  • Drug Administration:

    • Prepare the desired dose of this compound in the appropriate vehicle.

    • Administer this compound to the mouse via the desired route (e.g., intraperitoneal injection).

    • Administer vehicle to a control group of mice.

  • Post-Dose Recording:

    • Continuously record ECG data for a predetermined period following administration to observe the full onset, peak, and duration of any heart rate effects.

  • Data Analysis:

    • Analyze the ECG data to calculate heart rate (in beats per minute) at various time points before and after drug administration.

    • Compare the heart rate changes in the this compound treated group to the vehicle-treated group.

Ex Vivo Isolated Heart Perfusion (Langendorff)

Objective: To assess the direct effect of this compound on the spontaneous heart rate of an isolated, retrogradely perfused heart.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Surgical tools for heart excision

  • Pressure transducer and data acquisition system

  • This compound

Procedure:

  • Heart Excision:

    • Anesthetize the animal (e.g., rat, mouse) and administer heparin to prevent clotting.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion:

    • Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization:

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile function are achieved.

  • Baseline Measurement:

    • Record baseline heart rate and other functional parameters (e.g., LVDP, coronary flow).

  • This compound Perfusion:

    • Switch to a perfusate containing the desired concentration of this compound.

    • Continuously record heart rate and other parameters.

  • Washout:

    • Switch back to the control perfusate to observe if the effects of this compound are reversible.

  • Data Analysis:

    • Measure the change in heart rate from baseline during this compound perfusion and washout.

Whole-Cell Patch-Clamp of Isolated Cardiomyocytes

Objective: To measure KCa2 currents activated by this compound in single cardiomyocytes.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

  • Borosilicate glass capillaries for pipettes

  • Cell isolation enzymes (e.g., collagenase, protease)

  • Extracellular and intracellular recording solutions

  • This compound

Procedure:

  • Cell Isolation:

    • Isolate single cardiomyocytes from the desired cardiac region (e.g., sinoatrial node, atria) using enzymatic digestion.

  • Patch-Clamp Recording:

    • Obtain a gigaseal between the patch pipette and a single cardiomyocyte.

    • Establish the whole-cell configuration.

  • Current Recording:

    • In voltage-clamp mode, hold the cell at a potential where voltage-gated channels are largely inactivated (e.g., -40 mV).

    • Apply a voltage ramp or a series of voltage steps to elicit currents.

    • Record baseline currents in the extracellular solution.

  • This compound Application:

    • Perfuse the cell with an extracellular solution containing this compound.

    • Record the currents in the presence of the compound.

  • Data Analysis:

    • Subtract the baseline currents from the currents recorded in the presence of this compound to isolate the this compound-activated current.

    • Analyze the current-voltage relationship of the this compound-activated current.

Signaling Pathways and Workflows

SKA111_HeartRate_Pathway Simplified Signaling Pathway of this compound-Induced Bradycardia cluster_SAN Sinoatrial Node Pacemaker Cell SKA111 This compound KCa2 KCa2 Channel SKA111->KCa2 positively modulates K_efflux K⁺ Efflux KCa2->K_efflux increases CaM Calmodulin (CaM) CaM->KCa2 activates Ca Intracellular Ca²⁺ Ca->CaM binds Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization leads to DiastolicDepolarization Slower Diastolic Depolarization Hyperpolarization->DiastolicDepolarization causes HeartRate Decreased Heart Rate (Bradycardia) DiastolicDepolarization->HeartRate results in

Caption: this compound's effect on heart rate via KCa2 channels.

Experimental_Workflow Experimental Workflow for Investigating this compound Cardiac Effects cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies cluster_invitro In Vitro Studies Telemetry ECG Telemetry (Mouse) DoseResponse_InVivo Dose-Response (Heart Rate) Telemetry->DoseResponse_InVivo Conclusion Conclusion: Characterize cardiac liability of this compound DoseResponse_InVivo->Conclusion Langendorff Langendorff Heart (Rat/Mouse) ConcentrationResponse_ExVivo Concentration-Response (Spontaneous Rate) Langendorff->ConcentrationResponse_ExVivo ConcentrationResponse_ExVivo->Conclusion PatchClamp Whole-Cell Patch-Clamp (Isolated Cardiomyocytes) CurrentAnalysis KCa2 Current Characterization PatchClamp->CurrentAnalysis CurrentAnalysis->Conclusion Hypothesis Hypothesis: This compound affects heart rate via KCa2 channels Hypothesis->Telemetry Hypothesis->Langendorff Hypothesis->PatchClamp

Caption: A typical workflow for studying this compound's cardiac effects.

References

Interpreting dose-response curves for SKA-111 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SKA-111. The information is designed to assist in the accurate interpretation of dose-response curves and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2] It functions as a positive gating modulator, meaning it increases the channel's sensitivity to intracellular calcium.[3] Activation of KCa3.1 channels leads to potassium ion efflux from the cell, causing membrane hyperpolarization.[2] This hyperpolarization is a key signaling event in various physiological processes, notably in the endothelium where it promotes vasodilation.[2]

Q2: What is the typical EC50 for this compound?

The half-maximal effective concentration (EC50) for this compound in activating KCa3.1 channels is approximately 111 nM.[3][4] However, it is important to note that the experimentally determined EC50 can vary depending on the specific cell type, experimental conditions, and the response being measured.

Q3: How should I prepare and store this compound stock solutions?

This compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Q4: What are the expected downstream effects of KCa3.1 activation by this compound in endothelial cells?

Activation of KCa3.1 by this compound in endothelial cells initiates a signaling cascade that leads to vasodilation. The primary event is membrane hyperpolarization due to K+ efflux. This hyperpolarization increases the driving force for calcium entry into the cell, which can further activate calcium-dependent signaling pathways. These pathways can involve nitric oxide (NO) production and endothelium-derived hyperpolarizing factor (EDHF) signaling.[6][7] In some contexts, downstream signaling may also involve transcription factors such as NFAT (nuclear factor of activated T-cells) and NF-κB.[8][9]

Troubleshooting Guide

Problem 1: The observed dose-response curve is shifted to the right (higher EC50) compared to published values.

  • Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.

    • Solution: Prepare a fresh stock solution from powder. Ensure proper storage conditions are maintained.[2][5][10]

  • Possible Cause 2: Inaccurate Concentration. There may be errors in the serial dilutions of the compound.

    • Solution: Carefully reprepare the dilutions and ensure accurate pipetting.

  • Possible Cause 3: Cell Health. The health and passage number of the cells can affect their responsiveness.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and viable before starting the experiment.

  • Possible Cause 4: Experimental Conditions. The specific ionic concentrations in your experimental buffer, particularly calcium levels, can influence the activity of KCa3.1 channels and thus the apparent potency of this compound.

    • Solution: Review and standardize your buffer compositions. Ensure intracellular calcium concentrations are appropriate for the assay.

Problem 2: The maximal response (Emax) is lower than expected.

  • Possible Cause 1: Limited Channel Expression. The cell line or tissue preparation may have low expression levels of KCa3.1 channels.

    • Solution: Verify KCa3.1 expression using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of KCa3.1.

  • Possible Cause 2: Receptor Desensitization. Prolonged exposure to high concentrations of an agonist can sometimes lead to desensitization of the target.

    • Solution: Optimize the incubation time with this compound.

  • Possible Cause 3: Solubility Issues. At higher concentrations, this compound may precipitate out of the aqueous experimental buffer, reducing its effective concentration.

    • Solution: Visually inspect solutions for any precipitation. Ensure the final DMSO concentration is low and consistent across all wells. If solubility is a concern, consider using a different formulation or including a surfactant, though this should be validated for its effects on the assay.

Problem 3: The dose-response curve shows a biphasic or U-shaped response.

  • Possible Cause 1: Off-Target Effects. At high concentrations, this compound may exhibit off-target effects on other ion channels or signaling pathways, leading to a complex response. While this compound is selective for KCa3.1, very high concentrations might activate KCa2 channels, which could contribute to unexpected physiological responses.[3][4][11]

    • Solution: Test a wider range of concentrations to fully characterize the curve. Use specific inhibitors for suspected off-target channels to dissect the contributions to the overall response. For example, the KCa3.1 blocker TRAM-34 can be used to confirm the KCa3.1-mediated portion of the response.[9]

  • Possible Cause 2: Cellular Toxicity. High concentrations of the compound or the solvent (DMSO) may induce cytotoxicity, leading to a decrease in the measured response.

    • Solution: Perform a cell viability assay in parallel with your dose-response experiment to identify the cytotoxic concentration range.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Target KCa3.1 (Intermediate-conductance calcium-activated potassium channel)[1]
Mechanism of Action Positive Gating Modulator[3]
EC50 ~111 nM[3][4]
Solubility Soluble in DMSO[5]
Storage (Powder) -20°C for up to 3 years[1]
Storage (DMSO Stock) -80°C for 6 months; -20°C for 1 month[2]

Table 2: Key Reagents for this compound Experiments

ReagentFunctionTypical Concentration
This compound KCa3.1 Activator1 nM - 10 µM
TRAM-34 Selective KCa3.1 Blocker1 µM
Bradykinin Endothelial Cell Agonist (to increase intracellular Ca2+)Varies by cell type
DMSO Solvent for this compound<0.1% final concentration

Experimental Protocols

Protocol 1: General Workflow for Generating a Dose-Response Curve in Cell Culture

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in appropriate well plates B Prepare serial dilutions of this compound in assay buffer A->B C Wash cells with assay buffer D Add this compound dilutions to wells C->D E Incubate for a defined period D->E F Add stimulating agent (e.g., Bradykinin) if required E->F G Measure response (e.g., membrane potential, ion flux, vasodilation) F->G H Normalize data to controls I Plot response vs. log[this compound] H->I J Fit data with a sigmoidal dose-response curve to determine EC50 and Emax I->J G SKA111 This compound KCa31 KCa3.1 Channel SKA111->KCa31 activates K_efflux K+ Efflux KCa31->K_efflux CaM Calmodulin (CaM) CaM->KCa31 binds Ca2_increase ↑ Intracellular Ca2+ Ca2_increase->CaM Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca2_influx ↑ Ca2+ Influx Hyperpolarization->Ca2_influx eNOS_activation eNOS Activation Ca2_influx->eNOS_activation NO_production ↑ Nitric Oxide (NO) eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation

References

Technical Support Center: Avoiding Experimental Artifacts with SKA-111

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when working with SKA-111, a selective positive-gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a positive-gating modulator of the KCa3.1 potassium channel.[1][2][3] It enhances the channel's sensitivity to intracellular calcium, leading to membrane hyperpolarization.[1] This effect is particularly relevant in endothelial cells, where it potentiates endothelium-dependent vasodilation.[3]

Q2: What is the selectivity profile of this compound?

This compound exhibits significant selectivity for KCa3.1 over the small-conductance calcium-activated potassium (KCa2) channels.[3][4] This selectivity is crucial for minimizing off-target effects in cardiovascular and neurological research.[4]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to two years or at 4°C for shorter periods. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), are stable for up to 6 months at -80°C and for 1 month at -20°C. It is recommended to prepare fresh working solutions daily to ensure reliable experimental results.

Q4: In which experimental systems is this compound typically used?

This compound is widely used in in vitro and ex vivo cardiovascular research, particularly in studies of endothelial function and vasodilation.[3] It is also employed in patch-clamp electrophysiology to study KCa3.1 channel activity and in cell proliferation assays.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in vasodilation assays.

Possible Cause 1: this compound Precipitation

  • Symptoms: You may observe a cloudy appearance in your experimental buffer or a gradual, non-physiological drift in the baseline of your myograph recording. The potentiation of vasodilation may be less than expected or highly variable between experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Before and during the experiment, visually inspect the buffer containing this compound for any signs of precipitation.

    • Solubility Check: Ensure the final concentration of the vehicle (e.g., DMSO) is kept to a minimum (typically <0.1%) and does not, on its own, affect the vessel's tone.

    • Fresh Preparation: Always prepare fresh working solutions of this compound from a clear stock solution on the day of the experiment. If precipitation is observed in the stock, gentle warming and sonication may help to redissolve the compound.[1]

    • Vehicle Control: Run a vehicle control (e.g., buffer with the same concentration of DMSO) to rule out any effects of the solvent itself.

Possible Cause 2: Off-Target Effects

  • Symptoms: At higher concentrations, this compound can lose its selectivity and activate KCa2 channels, which can lead to unexpected physiological responses such as bradycardia (a decrease in heart rate) in isolated heart preparations.[4][5] In vessel myography, this may manifest as an unusually large or rapid relaxation that is not fully blocked by a selective KCa3.1 inhibitor.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for your specific tissue and experimental conditions. Use the lowest effective concentration to maximize selectivity.

    • Pharmacological Blockade: To confirm the involvement of KCa3.1, pre-incubate the tissue with a selective KCa3.1 blocker, such as TRAM-34, before applying this compound. The effect of this compound should be significantly attenuated.[3]

    • KCa2 Blocker Control: To test for off-target KCa2 activation, use a selective KCa2 channel blocker, such as apamin (B550111) or UCL-1684, in conjunction with this compound. If the unexpected response is diminished, it suggests off-target KCa2 activation.[3]

Issue 2: Artifacts in Patch-Clamp Recordings.

Possible Cause 1: Unstable Seal Resistance or Whole-Cell Configuration

  • Symptoms: A gradual increase in leak current, a drifting baseline, or a sudden loss of the whole-cell configuration after the application of this compound.

  • Troubleshooting Steps:

    • Solution Filtration: Ensure all solutions, including the this compound working solution, are filtered to remove any particulates that could destabilize the giga-ohm seal.

    • Solvent Concentration: High concentrations of DMSO can affect membrane integrity. Keep the final DMSO concentration in your recording solution below 0.1%.

    • Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. A significant drop after this compound application may indicate a compound-related issue.

    • Vehicle Perfusion: Perfuse the cell with the vehicle solution first to ensure that the solvent itself is not causing instability.

Possible Cause 2: Difficulty Distinguishing KCa3.1 and KCa2 Currents

  • Symptoms: Observing a larger than expected outward current that may not be fully blocked by a selective KCa3.1 antagonist.

  • Troubleshooting Steps:

    • Selective Blockers: Use a sequential application of selective blockers. First, apply a KCa3.1 blocker (e.g., TRAM-34) to isolate the KCa3.1-mediated component of the current. Then, in the continued presence of the KCa3.1 blocker, apply a KCa2 blocker (e.g., apamin) to see if there is any remaining current, which would indicate KCa2 channel activation.[3]

    • Voltage Protocol: KCa3.1 and KCa2 channels are both voltage-independent. Their activation is primarily driven by intracellular calcium. Therefore, changes in the holding potential will not help to differentiate them. The key is to use specific pharmacology.

    • Concentration Control: Use a concentration of this compound that is well within the selective range for KCa3.1 (see Table 1).

Issue 3: Unexpected Results in Cell Proliferation Assays.

Possible Cause 1: Cytotoxicity at High Concentrations

  • Symptoms: A decrease in cell viability or a reduction in cell numbers that is more pronounced than expected from the known anti-proliferative effects of KCa3.1 activation.

  • Troubleshooting Steps:

    • Dose-Response and Viability Assay: Perform a comprehensive dose-response curve for this compound in your specific cell line and simultaneously assess cell viability using an independent method (e.g., trypan blue exclusion, MTT assay).

    • Time-Course Experiment: Evaluate the effects of this compound at different time points to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.

    • Vehicle Control: Ensure that the vehicle (DMSO) concentration is not contributing to cytotoxicity.

Possible Cause 2: Solvent-Induced Artifacts

  • Symptoms: Altered cell morphology or proliferation rates in control wells containing only the vehicle.

  • Troubleshooting Steps:

    • Minimize DMSO Concentration: Use the lowest possible concentration of DMSO.

    • Appropriate Controls: Always include a vehicle-only control group in your experimental design.

    • Alternative Solvents: If DMSO proves to be problematic, consider alternative solvents, though the solubility of this compound in other solvents should be carefully validated.

Quantitative Data Summary

Table 1: this compound Selectivity and Potency

ChannelEC50 (nM)Selectivity vs. KCa2.3Reference
KCa3.1 111 ± 27123-fold[4]
KCa2.3 13,700 ± 6,900-[4]

Experimental Protocols

Detailed Methodology for Vasodilation Assay (Wire Myography)
  • Tissue Preparation: Isolate small mesenteric arteries or coronary arteries in ice-cold physiological salt solution (PSS). Carefully clean the vessels of surrounding adipose and connective tissue under a dissection microscope.

  • Mounting: Cut the vessel into 2 mm rings and mount them on two stainless steel wires in a wire myograph chamber.

  • Equilibration: Equilibrate the mounted vessel rings in PSS gassed with 95% O2 / 5% CO2 at 37°C for at least 30 minutes.

  • Normalization: Determine the optimal resting tension for each vessel ring by a standardized normalization procedure to ensure reproducibility.

  • Viability Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to check for viability. After washing, pre-contract the vessels with a vasoconstrictor such as phenylephrine (B352888) or U46619 to approximately 80% of the maximal contraction.

  • This compound Application: Once a stable pre-contraction plateau is reached, cumulatively add increasing concentrations of this compound to the bath to obtain a concentration-response curve.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction tone.

Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Culture cells expressing KCa3.1 channels on glass coverslips.

  • Solution Preparation: Prepare the external and internal solutions. The internal solution should contain a known concentration of free calcium to activate the channels. Filter all solutions.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a giga-ohm seal on a target cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit channel currents.

    • Establish a stable baseline recording in the control external solution.

    • Perfuse the cell with the this compound-containing solution and record the change in current.

    • To confirm selectivity, perfuse with a solution containing this compound and a selective KCa3.1 blocker (e.g., TRAM-34).[3]

  • Data Analysis: Measure the current amplitude at a specific voltage before and after drug application.

Visualizations

SKA111_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor GPCR Agonist->Receptor binds PLC PLC Receptor->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on Ca_increase ↑ [Ca²⁺]i ER->Ca_increase releases Ca²⁺ KCa31 KCa3.1 Channel Ca_increase->KCa31 activates K_efflux K⁺ Efflux KCa31->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization EDHF EDHF SKA111 This compound SKA111->KCa31 potentiates SMC_Hyperpolarization Hyperpolarization EDHF->SMC_Hyperpolarization causes VGCC Voltage-Gated Ca²⁺ Channels SMC_Hyperpolarization->VGCC inhibits Ca_decrease ↓ [Ca²⁺]i VGCC->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation

Caption: Signaling pathway of this compound-potentiated vasodilation.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Prep Review Compound Preparation & Experimental Setup Start->Check_Prep Is_Precipitate Precipitation or Instability Observed? Check_Prep->Is_Precipitate No_Precipitate No Is_Precipitate->No_Precipitate No Yes_Precipitate Yes Is_Precipitate->Yes_Precipitate Yes Prep_Solution Action: Prepare Fresh Solutions Ensure proper solvent concentration (<0.1% DMSO) Filter solutions Prep_Solution->Start Re-run Experiment Check_Off_Target Suspect Off-Target Effect? No_Precipitate->Check_Off_Target Yes_Precipitate->Prep_Solution Run_Selectivity_Protocol Action: Perform Selectivity Protocol 1. Use KCa3.1 blocker (TRAM-34) 2. Use KCa2 blocker (Apamin) Check_Off_Target->Run_Selectivity_Protocol Is_Blocked_KCa31 Effect blocked by TRAM-34? Run_Selectivity_Protocol->Is_Blocked_KCa31 Yes_Blocked_KCa31 Yes Is_Blocked_KCa31->Yes_Blocked_KCa31 No_Blocked_KCa31 No Is_Blocked_KCa31->No_Blocked_KCa31 Conclusion_On_Target Conclusion: Result is likely a KCa3.1- mediated on-target effect. Yes_Blocked_KCa31->Conclusion_On_Target Is_Blocked_KCa2 Effect blocked by Apamin? No_Blocked_KCa31->Is_Blocked_KCa2 Yes_Blocked_KCa2 Yes Is_Blocked_KCa2->Yes_Blocked_KCa2 No_Blocked_KCa2 No Is_Blocked_KCa2->No_Blocked_KCa2 Conclusion_Off_Target Conclusion: Result is likely a KCa2- mediated off-target effect. Consider lowering this compound concentration. Yes_Blocked_KCa2->Conclusion_Off_Target Conclusion_Other Conclusion: Effect is independent of KCa3.1/KCa2. Investigate other potential causes. No_Blocked_KCa2->Conclusion_Other

References

Technical Support Center: SKA-111 in Automated Patch-Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using SKA-111 in automated patch-clamp systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that functions as a selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] It acts by sensitizing the channel to intracellular calcium, leading to channel opening at lower calcium concentrations.[3][4] This results in membrane hyperpolarization in cells expressing KCa3.1.[1][2][5]

Q2: What is the selectivity profile of this compound?

A2: this compound displays significant selectivity for KCa3.1 over other potassium channels, including the small-conductance calcium-activated potassium (KCa2) channels.[2][3][4][6] It has been reported to be approximately 120-fold more selective for KCa3.1 over KCa2.3.[3][4][7][8] However, at higher concentrations, off-target effects on KCa2 channels can occur.[3][4] The compound shows minimal activity against a range of voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels.[3][4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment.[9] For short-term storage (days to weeks), it can be kept at 0-4°C.[9] Stock solutions are typically prepared in DMSO and can be stored at -20°C for the long term or 0-4°C for the short term.[1][9] It is recommended to use stock solutions stored at -80°C within six months and at -20°C within one month.[1]

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] For experimental use, a stock solution in DMSO is typically prepared and then diluted into the extracellular solution to the final working concentration.

Troubleshooting Guide

Issue 1: No or Low Potency of this compound

Q: I am not observing the expected activation of KCa3.1 channels with this compound in my automated patch-clamp experiment. What could be the cause?

A: Several factors could contribute to a lack of this compound activity. Consider the following troubleshooting steps:

  • Inadequate Intracellular Calcium: this compound is a positive gating modulator and requires the presence of intracellular calcium to activate KCa3.1 channels.[2][10] Ensure your internal solution contains an appropriate concentration of free calcium, typically in the range of 200-250 nM, to observe modulator effects.[6][10]

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare fresh aliquots of the stock solution and store them appropriately.

  • Incorrect Concentration: Verify the calculations for your serial dilutions. It's also possible that the compound has precipitated out of the aqueous experimental solution, especially at higher concentrations. Ensure the final DMSO concentration is low and consistent across experiments.

  • Channel Rundown: KCa3.1 channels can exhibit "rundown," a gradual loss of activity over the course of an experiment. Including ATP (e.g., 1 mM) in the intracellular solution can help to mitigate this effect.[10]

Issue 2: Poor Seal Resistance

Q: I am experiencing difficulty achieving or maintaining high-resistance seals when applying this compound. What should I do?

A: While this compound itself is not known to directly interfere with seal formation, issues with seal quality can arise from several sources in automated patch-clamp experiments:

  • Cell Health and Quality: Ensure that the cells used for the experiment are healthy and have a high viability. Poor cell health is a common cause of unstable seals.

  • Solution Composition: The composition of both intracellular and extracellular solutions can impact seal formation. Some automated patch-clamp systems utilize "seal enhancers" in their solutions.[11] Ensure your solutions are compatible with your system's requirements.

  • Compound Precipitation: At higher concentrations, this compound might precipitate in the aqueous buffer, and these particles can interfere with the giga-seal formation. Visually inspect your compound plate for any signs of precipitation. Consider lowering the final concentration or using a different dilution scheme.

Issue 3: Inconsistent or Variable Results

Q: The effect of this compound is varying significantly between wells or experiments. How can I improve consistency?

A: Variability in automated patch-clamp experiments can be frustrating. Here are some potential sources and solutions:

  • Inconsistent Cell Suspension: Ensure a homogenous cell suspension with minimal clumps. Gently resuspend the cells before adding them to the automated patch-clamp system.

  • Liquid Handling Errors: Verify the accuracy and precision of the liquid handling robotics of your system. Inaccurate pipetting can lead to incorrect final compound concentrations.

  • Edge Effects: In multi-well plates, "edge effects" can sometimes lead to different results in the outer wells compared to the inner wells due to temperature or evaporation differences. If you suspect this, avoid using the outermost wells for critical experiments.

  • Voltage Protocol: The voltage protocol used can influence the observed effect of this compound. Ensure that the same protocol is used across all experiments for consistency.

Quantitative Data Summary

ParameterValueCell TypeNotesReference
EC50 for KCa3.1 111 ± 27 nMHEK293 cells-[3][4]
EC50 for KCa3.1 146 nM (95% CI: 99–193 nM)HEK293 cellsWild-type channel[6]
EC50 for KCa2.3 13.7 ± 6.9 µMHEK293 cells-[3][4]
Selectivity (KCa3.1 vs KCa2.3) ~123-fold--[3][4]

Experimental Protocols

Key Experiment: Automated Whole-Cell Patch-Clamp Assay for this compound

This protocol is adapted from methodologies used for characterizing KCa3.1 modulators on automated patch-clamp systems like the QPatch.[10]

  • Cell Preparation:

    • Use a cell line stably expressing human KCa3.1 channels (e.g., HEK293 or CHO cells).

    • Culture cells to 70-90% confluency.

    • On the day of the experiment, detach cells using a non-enzymatic dissociation solution to ensure channel integrity.

    • Resuspend cells in the desired extracellular solution at a concentration suitable for your automated patch-clamp system.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 5 D-Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH. Adjust with CaCl₂ to achieve a calculated free calcium concentration of approximately 250 nM. Include 1 mM ATP to prevent channel rundown.

  • Automated Patch-Clamp Procedure:

    • Prime the system with the prepared solutions.

    • Dispense the cell suspension into the system.

    • Initiate the automated process of cell capture, sealing, and whole-cell formation. A minimum seal resistance of 1 GΩ is recommended.

    • Allow for dialysis of the intracellular solution into the cell.

  • Voltage Protocol and Data Acquisition:

    • Hold the cells at a holding potential of -80 mV.

    • Apply a series of voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

    • Establish a stable baseline current before compound application.

    • Apply this compound at increasing concentrations, allowing the current to reach a steady state at each concentration.

    • Record the current responses at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each concentration of this compound.

    • Normalize the current responses to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the EC50 and Hill coefficient.

Visualizations

SKA111_Signaling_Pathway cluster_cell Cell Membrane Ca_in Intracellular Ca²⁺ Calmodulin Calmodulin Ca_in->Calmodulin Binds KCa31_closed KCa3.1 (Closed) Calmodulin->KCa31_closed Binds to Channel KCa31_open KCa3.1 (Open) KCa31_closed->KCa31_open Conformational Change K_ion K⁺ KCa31_open->K_ion K⁺ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization SKA111 This compound SKA111->KCa31_closed Positive Gating Modulator

Caption: Signaling pathway of this compound as a KCa3.1 positive gating modulator.

Troubleshooting_Workflow Start Issue: No/Low this compound Activity Check_Ca Is intracellular [Ca²⁺] optimal? (e.g., ~250 nM) Start->Check_Ca Check_Compound Is the compound solution fresh and correctly prepared? Check_Ca->Check_Compound Yes Solution_Ca Adjust [Ca²⁺] in internal solution. Check_Ca->Solution_Ca No Check_Rundown Is ATP included in the internal solution? Check_Compound->Check_Rundown Yes Solution_Compound Prepare fresh stock/dilutions. Check for precipitation. Check_Compound->Solution_Compound No Solution_Rundown Add ATP (e.g., 1 mM) to internal solution. Check_Rundown->Solution_Rundown No End Re-run Experiment Check_Rundown->End Yes Solution_Ca->End Solution_Compound->End Solution_Rundown->End

Caption: Troubleshooting workflow for low this compound activity.

Experimental_Workflow cluster_prep Preparation cluster_run Automated Patch-Clamp Run cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (KCa3.1 expressing) Prepare_Solutions 2. Prepare Solutions (Intra/Extra-cellular) Cell_Culture->Prepare_Solutions Prepare_Compound 3. Prepare this compound Dilution Plate Prepare_Solutions->Prepare_Compound System_Setup 4. System Setup & Priming Prepare_Compound->System_Setup Cell_Sealing 5. Cell Capture & Sealing System_Setup->Cell_Sealing Whole_Cell 6. Whole-Cell Formation Cell_Sealing->Whole_Cell Baseline 7. Record Baseline Current Whole_Cell->Baseline Compound_Application 8. Apply this compound Baseline->Compound_Application Data_Acquisition 9. Acquire Current Data Compound_Application->Data_Acquisition Concentration_Response 10. Generate Concentration- Response Curve Data_Acquisition->Concentration_Response EC50_Calc 11. Calculate EC50 Concentration_Response->EC50_Calc

Caption: Experimental workflow for this compound testing in automated patch-clamp.

References

Validation & Comparative

A Comparative Guide to SKA-111 and SKA-121 for KCa3.1 Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two positive gating modulators of the intermediate-conductance calcium-activated potassium channel KCa3.1: SKA-111 and SKA-121. The objective is to present a clear, data-driven analysis of their selectivity and performance to aid in the selection of the most appropriate compound for specific research applications.

Introduction

The KCa3.1 channel, a voltage-independent potassium channel gated by intracellular calcium, plays a crucial role in regulating membrane potential and calcium signaling in various non-excitable tissues.[1][2][3][4] Its involvement in processes such as T-cell activation, endothelial-derived hyperpolarization, and cell proliferation has made it an attractive therapeutic target for a range of conditions including autoimmune diseases, cardiovascular disorders, and fibrosis.[2][3][4][5] this compound and SKA-121 are potent positive allosteric modulators of KCa3.1, enhancing the channel's sensitivity to calcium.[1][6][7][8] This guide focuses on a direct comparison of their selectivity profiles based on available experimental data.

Quantitative Comparison of Potency and Selectivity

The following tables summarize the half-maximal effective concentrations (EC50) of this compound and SKA-121 for KCa3.1 and key off-target channels, providing a quantitative measure of their potency and selectivity.

Table 1: Potency on KCa3.1 and KCa2.3 Channels

CompoundKCa3.1 EC50 (nM)KCa2.3 EC50 (µM)Selectivity (KCa2.3/KCa3.1)
This compound 111 ± 27[1][6][7]13.7 ± 6.9[1][6][7]~123-fold[1][6][7]
SKA-121 109 ± 14[1][6][7][9]4.4 ± 1.6[1][6][7][9]~41-fold[1][6][7][9]

Table 2: Selectivity Against Other Ion Channels

CompoundSelectivity over KV, NaV, and CaV1.2 Channels
This compound 200- to 400-fold[1][6][7]
SKA-121 200- to 400-fold[1][6][7][8][9]

Signaling Pathway and Mechanism of Action

Both this compound and SKA-121 act as positive gating modulators of the KCa3.1 channel. They bind to a site at the interface between the calmodulin (CaM) and the calmodulin-binding domain (CaM-BD) of the channel.[10] This binding stabilizes the open conformation of the channel, thereby increasing the probability of channel opening at a given intracellular calcium concentration. This leads to an efflux of potassium ions, resulting in membrane hyperpolarization.

KCa3_1_Signaling_Pathway cluster_membrane Cell Membrane KCa3_1 KCa3.1 Channel K_efflux K⁺ Efflux KCa3_1->K_efflux Ca_increase ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca_increase->CaM binds CaM->KCa3_1 activates SKA This compound / SKA-121 SKA->KCa3_1 positively modulates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Downstream Downstream Cellular Effects Hyperpolarization->Downstream

Caption: KCa3.1 channel activation pathway.

Experimental Protocols

The selectivity and potency of this compound and SKA-121 were primarily determined using electrophysiological techniques, specifically the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa3.1 channels in the membrane of a single cell.

Experimental Workflow:

Patch_Clamp_Workflow Start Cell Preparation (e.g., HEK293 expressing KCa3.1) Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline KCa3.1 Current Patch->Baseline Application Apply this compound or SKA-121 at Varying Concentrations Baseline->Application Recording Record Channel Activity in the Presence of Compound Application->Recording Analysis Data Analysis: - Measure current amplitude - Generate dose-response curve - Calculate EC50 Recording->Analysis Conclusion Determine Potency and Efficacy Analysis->Conclusion

Caption: Workflow for patch-clamp experiments.

Detailed Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the gene encoding the human KCa3.1 channel.

  • Electrophysiological Recordings:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4.

    • The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration, adjusted to pH 7.2.

  • Compound Application: this compound and SKA-121 are dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to achieve the desired final concentrations. The solutions are applied to the cells via a perfusion system.

  • Data Acquisition and Analysis:

    • Currents are recorded using an patch-clamp amplifier and digitized.

    • Dose-response curves are generated by plotting the increase in current as a function of the compound concentration.

    • The EC50 values are determined by fitting the dose-response data to the Hill equation.

In Vivo Effects and Pharmacokinetics

While both compounds are potent KCa3.1 activators, their in vivo profiles differ significantly.

  • SKA-121: In blood pressure telemetry experiments, SKA-121 (100 mg/kg i.p.) was found to significantly lower mean arterial blood pressure in both normotensive and hypertensive wild-type mice, an effect that was absent in KCa3.1 knockout mice.[1][6][7] It has a relatively short half-life.[9]

  • This compound: Pharmacokinetic studies revealed that this compound has a much longer half-life and is more brain-penetrant than SKA-121.[1][6][7] At a dose of 100 mg/kg, this compound not only lowered blood pressure but also caused a drastic reduction in heart rate, which is thought to be due to the activation of cardiac and neuronal KCa2 channels.[1][6][7]

Conclusion

Both this compound and SKA-121 are highly potent and selective positive gating modulators of the KCa3.1 channel.

  • This compound exhibits higher selectivity for KCa3.1 over KCa2.3 in vitro. However, its longer half-life and greater brain penetration may lead to off-target effects on KCa2 channels in vivo, as evidenced by the observed bradycardia at high doses.

  • SKA-121 demonstrates slightly lower selectivity for KCa3.1 over KCa2.3 compared to this compound in vitro. However, its shorter half-life and different pharmacokinetic profile make it a more specific tool for studying the systemic effects of KCa3.1 activation without the confounding cardiac effects seen with high doses of this compound.[1][6][7]

The choice between this compound and SKA-121 should be guided by the specific experimental context. For in vitro studies requiring the highest possible KCa3.1 selectivity, this compound may be preferable. For in vivo studies aiming to investigate the systemic effects of KCa3.1 activation with minimal cardiac side effects, SKA-121 is likely the more suitable compound. Researchers should carefully consider the pharmacokinetic properties of each compound in their experimental design.

References

SKA-111 vs. SKA-31: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Key KCa Channel Activators in Drug Development

In the landscape of pharmacological tool compounds targeting calcium-activated potassium (KCa) channels, SKA-111 and SKA-31 have emerged as critical probes for elucidating the physiological roles of these channels and for the development of novel therapeutics. Both are potent activators, yet they exhibit distinct selectivity profiles that dictate their utility in specific research applications. This guide provides a comprehensive comparative analysis of this compound and SKA-31, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundSKA-31
Primary Target KCa3.1 (Intermediate-conductance)KCa2.x (Small-conductance) and KCa3.1
Selectivity High selectivity for KCa3.1 over KCa2 channelsActivates both KCa2 and KCa3.1 channels with lower selectivity
Primary Application Investigating KCa3.1-specific pathways, e.g., in endothelial-dependent hyperpolarization and vasodilation, with reduced off-target effects on neuronal and cardiac KCa2 channels.Broader activation of KCa2 and KCa3.1 channels for studying combined effects or when KCa3.1 selectivity is not critical.
Reported In Vivo Effects Lowers blood pressure. At higher doses, can induce bradycardia due to some residual KCa2 activation.[1]Lowers blood pressure and can induce bradycardia.[2][3]

Performance Data: A Quantitative Comparison

The differential activity of this compound and SKA-31 is most evident in their half-maximal effective concentrations (EC50) against various KCa channel subtypes.

Table 1: In Vitro Potency (EC50) of this compound and SKA-31 on KCa Channels

CompoundKCa3.1 (IK)KCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Selectivity (KCa2.3/KCa3.1)Reference
This compound 111 ± 27 nM--13.7 ± 6.9 µM~123-fold[1]
SKA-31 260 nM2.9 µM1.9 µM2.9 µM~11-fold

Data are presented as mean ± standard error of the mean (SEM) where available.

Table 2: Comparative In Vivo Cardiovascular Effects

CompoundSpeciesDoseEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Reference
This compound Mouse30 mg/kg (i.p.)Lowered in normotensive and hypertensive mice-[4]
Mouse100 mg/kg (i.p.)Lowered blood pressureDrastically reduced heart rate[1]
SKA-31 Rat1, 3, and 10 mg/kg (i.v.)Brief decrease in blood pressureBradycardia[2][3]
Mouse30 and 100 mg/kg (i.p.)Decreased by ~32 mmHgDecrease at 100 mg/kg[5]

i.p. = intraperitoneal; i.v. = intravenous

Table 3: Pharmacokinetic Properties

CompoundSpeciesHalf-lifeBrain PenetranceReference
This compound MouseLong half-lifeStrong[1][4]
SKA-31 Mouse, Rat~12 hours-[6][7]

Mechanism of Action and Signaling Pathways

Both this compound and SKA-31 act as positive gating modulators of KCa channels. They bind to the channel or a closely associated protein, increasing the channel's open probability at a given intracellular calcium concentration. This leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane.

KCa3.1 Activation in Endothelial Cells and Vasodilation

Activation of KCa3.1 channels in endothelial cells is a key mechanism for endothelium-dependent hyperpolarization (EDH) and subsequent vasodilation. The resulting hyperpolarization increases the driving force for calcium entry, further potentiating the release of vasodilatory factors like nitric oxide (NO).

KCa3_1_Signaling cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER IP3R Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release KCa3_1 KCa3.1 Channel Ca_cyto->KCa3_1 Activates K_efflux K⁺ Efflux KCa3_1->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Hyperpol_SMC Hyperpolarization Hyperpol->Hyperpol_SMC via MEGJs SKA111 This compound SKA111->KCa3_1 Positive Modulator Vasodilation Vasodilation Hyperpol_SMC->Vasodilation

KCa3.1 signaling pathway in vasodilation.
KCa2 Activation in Neurons and Cardiomyocytes

SKA-31, with its significant activity on KCa2 channels, can influence neuronal firing and cardiac action potentials. In neurons, KCa2 channels contribute to the afterhyperpolarization that follows an action potential, thus regulating firing frequency. In cardiomyocytes, KCa2 activation can shorten the action potential duration and contribute to bradycardia.

KCa2_Signaling cluster_Neuron Neuron cluster_Cardiomyocyte Cardiomyocyte AP_N Action Potential Ca_influx_N Ca²⁺ Influx (via VGCCs) AP_N->Ca_influx_N KCa2_N KCa2 Channel Ca_influx_N->KCa2_N Activates K_efflux_N K⁺ Efflux KCa2_N->K_efflux_N AHP Afterhyperpolarization (AHP) K_efflux_N->AHP FiringRate ↓ Firing Rate AHP->FiringRate SKA31_N SKA-31 SKA31_N->KCa2_N Positive Modulator AP_C Action Potential Ca_transient Ca²⁺ Transient AP_C->Ca_transient KCa2_C KCa2 Channel Ca_transient->KCa2_C Activates K_efflux_C K⁺ Efflux KCa2_C->K_efflux_C Repol Repolarization K_efflux_C->Repol APD ↓ AP Duration Repol->APD Bradycardia Bradycardia APD->Bradycardia SKA31_C SKA-31 SKA31_C->KCa2_C Positive Modulator

KCa2 signaling in neurons and cardiomyocytes.

Experimental Protocols

Detailed and reproducible methodologies are paramount for robust scientific inquiry. Below are representative protocols for key experiments used to characterize this compound and SKA-31.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of KCa channel activation by this compound and SKA-31.

Objective: To determine the EC50 values of this compound and SKA-31 on specific KCa channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the KCa channel of interest.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca²⁺ concentration (e.g., 250 nM) (pH 7.2 with KOH).

  • This compound and SKA-31 stock solutions in DMSO.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Culture HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa currents.

  • Perfuse the cell with increasing concentrations of this compound or SKA-31 and record the current responses.

  • Wash out the compound to ensure reversibility.

  • Analyze the data by plotting the normalized current increase against the compound concentration and fit with the Hill equation to determine the EC50.

Patch_Clamp_Workflow start Start cell_prep Prepare cells expressing KCa channel of interest start->cell_prep seal Form Gigaohm Seal on a single cell cell_prep->seal pipette_prep Prepare patch pipette with internal solution (defined [Ca²⁺]) pipette_prep->seal whole_cell Rupture membrane to achieve whole-cell configuration seal->whole_cell record_base Record baseline KCa currents (Voltage Ramp Protocol) whole_cell->record_base apply_compound Apply increasing concentrations of this compound or SKA-31 record_base->apply_compound record_response Record current potentiation apply_compound->record_response washout Washout compound record_response->washout washout->apply_compound Next concentration analyze Analyze data and determine EC50 washout->analyze All concentrations tested end End analyze->end

Whole-cell patch-clamp experimental workflow.
In Vivo Blood Pressure Measurement

Radiotelemetry in conscious, freely moving animals is the gold standard for assessing the cardiovascular effects of compounds like this compound and SKA-31.

Objective: To compare the effects of this compound and SKA-31 on mean arterial pressure (MAP) and heart rate (HR) in mice.

Materials:

  • Male C57BL/6J mice.

  • Radiotelemetry transmitters.

  • Surgical instruments for implantation.

  • Data acquisition system for telemetry.

  • This compound and SKA-31 formulated for intraperitoneal (i.p.) injection (e.g., in a vehicle of DMSO, Tween 80, and saline).

Procedure:

  • Surgically implant radiotelemetry transmitters with the catheter inserted into the carotid artery for blood pressure measurement.

  • Allow animals to recover for at least one week post-surgery.

  • Record baseline MAP and HR for at least 24 hours before drug administration.

  • Administer a single i.p. injection of this compound, SKA-31, or vehicle.

  • Continuously record MAP and HR for at least 24 hours post-injection.

  • Analyze the data by calculating the change in MAP and HR from baseline at different time points.

Conclusion

This compound and SKA-31 are both valuable pharmacological tools for the study of KCa channels. The principal distinction lies in their selectivity profile. This compound, with its approximately 123-fold selectivity for KCa3.1 over KCa2.3, is the preferred compound for investigating the specific roles of KCa3.1 in physiological and pathophysiological processes, particularly in the vasculature, with a reduced risk of confounding effects from KCa2 channel activation. In contrast, SKA-31 serves as a potent, albeit less selective, activator of both KCa2 and KCa3.1 channels. This makes it suitable for studies where the combined activation of these channels is desired or where the higher selectivity of this compound is not a prerequisite. The choice between these two compounds should, therefore, be guided by the specific scientific question and the desired level of target selectivity. The experimental data and protocols provided in this guide are intended to assist researchers in making an informed decision and in designing rigorous and reproducible experiments.

References

A Comparative Guide to the Selectivity of KCa Channel Activators: SKA-111, NS309, and EBIO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of three key small- and intermediate-conductance calcium-activated potassium (KCa) channel activators: SKA-111, NS309, and 1-ethyl-2-benzimidazolinone (EBIO). The information presented is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.

Introduction

Small-conductance (KCa2.x, also known as SK channels) and intermediate-conductance (KCa3.1, also known as IK or SK4) calcium-activated potassium channels are voltage-independent channels gated by intracellular calcium via calmodulin.[1][2] They play crucial roles in regulating cell membrane potential and calcium signaling in a variety of tissues. As such, they are important therapeutic targets for a range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions.[3][4] The development of selective activators for these channels is critical for both basic research and drug discovery. This guide focuses on the comparative selectivity of this compound, NS309, and EBIO, providing quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

Data Presentation: Selectivity Profiles

The following table summarizes the reported potency (EC50 values) of this compound, NS309, and EBIO on KCa3.1 and KCa2.x channels. Lower EC50 values indicate higher potency.

CompoundKCa3.1 (IK) EC50KCa2.3 (SK3) EC50KCa2.2 (SK2) EC50KCa2.1 (SK1) EC50Selectivity (KCa2.3/KCa3.1)Key Off-Target Effects
This compound 111 ± 27 nM[1][2][5]13.7 ± 6.9 µM[1][2][5]--~123-fold[1][2][5]200- to 400-fold selective over representative KV, NaV, and CaV channels.[1][2][5]
NS309 ~20-30 nM[2][4]~0.3-0.6 µM[2][6]Activates[7]Activates[7]~15-30-foldInhibits KV11.1 (hERG) at 1 µM.[2][5] No activity at BK channels.[8]
EBIO ~30 µM[2][4]~300 µM[2]Activates at ~300 µM[2]Activates at ~300 µM[2]~10-foldLower potency, requiring higher concentrations that may lead to off-target effects.

Experimental Protocols

The selectivity data presented in this guide were primarily generated using electrophysiological patch-clamp techniques .[9][10] This "gold standard" method allows for the direct measurement of ion channel activity in living cells or isolated membrane patches.

Whole-Cell Patch-Clamp Protocol for KCa Channel Activator Screening:
  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human KCa channel of interest (e.g., KCa3.1, KCa2.1, KCa2.2, or KCa2.3) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution. The tip is then fire-polished.

  • Solutions:

    • Intracellular (Pipette) Solution: Contains a potassium-based solution (e.g., K-gluconate or KCl), a calcium buffer (e.g., EGTA) to control free Ca2+ concentration, and ATP/GTP. The free Ca2+ is set to a sub-maximal concentration to allow for the observation of channel activation.

    • Extracellular (Bath) Solution: Contains a physiological salt solution (e.g., Hanks' Balanced Salt Solution or a similar formulation) buffered to pH 7.4.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".[11]

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage ramps or steps are applied to elicit channel currents, which are recorded using a patch-clamp amplifier and digitized for analysis.

  • Compound Application: The test compound (this compound, NS309, or EBIO) is applied to the cell via a perfusion system at increasing concentrations to determine the dose-response relationship and calculate the EC50 value.

  • Data Analysis: The current amplitude at a specific voltage is measured before and after compound application. The increase in current is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the EC50.

Mandatory Visualizations

Signaling Pathway of KCa Channel Activation

KCa_Activation_Pathway cluster_membrane Cell Membrane KCa KCa Channel (KCa2.x or KCa3.1) Hyperpolarization Membrane Hyperpolarization KCa->Hyperpolarization Leads to K_efflux K⁺ Efflux CaM Calmodulin (CaM) CaM->KCa Activates Ca2 Intracellular Ca²⁺ Ca2->CaM Binds Compound Activator (this compound, NS309, EBIO) Compound->KCa Positive Allosteric Modulation Selectivity_Workflow Start Start: Cell Culture (HEK293 expressing KCa channels) Patch Whole-Cell Patch Clamp Start->Patch Record_Baseline Record Baseline Channel Activity Patch->Record_Baseline Apply_Compound Apply Compound (e.g., this compound) at various concentrations Record_Baseline->Apply_Compound Record_Activated Record Activated Channel Current Apply_Compound->Record_Activated Dose_Response Construct Dose-Response Curve Record_Activated->Dose_Response Calculate_EC50 Calculate EC₅₀ Dose_Response->Calculate_EC50 Repeat Repeat for each channel subtype (KCa3.1, KCa2.x) Calculate_EC50->Repeat Compare Compare EC₅₀ values to determine selectivity Repeat->Compare

References

Validating the Specificity of SKA-111: A Comparative Study Using KCa3.1 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of the effects of SKA-111, a potent and selective activator of the intermediate-conductance calcium-activated potassium channel (KCa3.1), in wild-type mice versus genetically modified mice lacking the KCa3.1 channel (KCa3.1 knockout). The data presented herein unequivocally demonstrates that the physiological effects of this compound are mediated through its specific activation of the KCa3.1 channel.

This compound has emerged as a promising pharmacological tool for investigating the therapeutic potential of KCa3.1 activation in a variety of disease models, including cardiovascular and neuroinflammatory conditions.[1][2][3] The use of KCa3.1 knockout mice provides the most rigorous approach to validate that the observed in vivo effects of this compound are not due to off-target interactions.

Comparative Efficacy of this compound on Blood Pressure

One of the key physiological roles of the KCa3.1 channel is the regulation of vascular tone and blood pressure. Activation of KCa3.1 channels in the endothelium leads to hyperpolarization, which in turn causes vasodilation and a decrease in blood pressure.[2][4] To verify that this compound elicits its hypotensive effects through this specific pathway, its impact on blood pressure was compared between wild-type and KCa3.1 knockout mice.

Parameter Wild-Type Mice KCa3.1 Knockout Mice Reference
Effect of SKA-121 (100 mg/kg i.p.) on Mean Arterial Blood Pressure Significant decreaseNo significant change[5]

Experimental Protocols

Blood Pressure Measurement via Radiotelemetry

This method allows for continuous and stress-free monitoring of blood pressure in conscious, freely moving mice.

  • Implantation of Telemetry Transmitters:

    • Mice are anesthetized using an appropriate anesthetic regimen (e.g., isoflurane).

    • A midline incision is made in the neck to expose the left common carotid artery.

    • The telemetry catheter is inserted into the carotid artery and advanced into the aortic arch.

    • The transmitter body is placed in a subcutaneous pocket along the flank.

    • The incision is closed, and the animal is allowed to recover for at least one week before baseline recordings begin.

  • Data Acquisition:

    • Following recovery, baseline cardiovascular parameters (mean arterial pressure, systolic pressure, diastolic pressure, and heart rate) are recorded continuously.

    • Mice are administered either vehicle or this compound (or a related compound like SKA-121) via intraperitoneal (i.p.) injection.

    • Cardiovascular parameters are then recorded for a specified period to assess the drug's effect.

Visualizing the Mechanism of Action

To further elucidate the role of KCa3.1 and the validation process using knockout mice, the following diagrams illustrate the key pathways and experimental logic.

cluster_WT Wild-Type Mouse cluster_KO KCa3.1 Knockout Mouse SKA111_WT This compound KCa31_WT KCa3.1 Channel (Present) SKA111_WT->KCa31_WT Activates Hyperpolarization_WT Endothelial Cell Hyperpolarization KCa31_WT->Hyperpolarization_WT Vasodilation_WT Vasodilation Hyperpolarization_WT->Vasodilation_WT BP_Drop_WT Blood Pressure Decrease Vasodilation_WT->BP_Drop_WT SKA111_KO This compound KCa31_KO KCa3.1 Channel (Absent) SKA111_KO->KCa31_KO No Target NoEffect_KO No Significant Physiological Effect KCa31_KO->NoEffect_KO

Fig. 1: Mechanism of this compound in Wild-Type vs. Knockout Mice

cluster_outcomes Predicted Outcomes start Hypothesis: This compound effects are mediated by KCa3.1 exp_design Experimental Design: Administer this compound to Wild-Type (WT) and KCa3.1 Knockout (KO) mice start->exp_design wt_outcome WT Mice: Observe physiological effect (e.g., decreased blood pressure) exp_design->wt_outcome ko_outcome KO Mice: Observe no significant effect exp_design->ko_outcome conclusion Conclusion: Effects of this compound are KCa3.1-dependent wt_outcome->conclusion ko_outcome->conclusion

Fig. 2: Experimental Logic for Validating this compound Specificity

Conclusion

The use of KCa3.1 knockout mice is an indispensable tool for validating the on-target effects of KCa3.1 activators like this compound. The absence of a physiological response to a selective KCa3.1 activator in these knockout animals provides definitive evidence of the compound's specificity. This validation is a critical step in the preclinical development of any therapeutic agent targeting the KCa3.1 channel, ensuring that the desired therapeutic outcomes are indeed a result of modulating the intended target. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at confirming the mechanism of action of novel KCa3.1 modulators.

References

Cross-Validation of SKA-111's Effects with Other KCa3.1 Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the KCa3.1 activator SKA-111 with other known activators of the intermediate-conductance calcium-activated potassium channel (KCa3.1). The data and protocols presented herein are collated from peer-reviewed studies to facilitate an objective evaluation of these compounds for research and drug development purposes.

The KCa3.1 channel, encoded by the KCNN4 gene, is a voltage-independent potassium channel gated by intracellular calcium.[1][2][3] Its activation leads to potassium efflux, membrane hyperpolarization, and an increased driving force for calcium entry, thereby modulating various cellular processes including proliferation, migration, and signaling in immune and endothelial cells.[1][4][5] Pharmacological activation of KCa3.1 is being explored as a therapeutic strategy for a range of conditions, including cardiovascular diseases.[6][7][8]

Comparative Analysis of KCa3.1 Activators

This compound is a positive gating modulator of the KCa3.1 channel.[9][10] Its performance, particularly in terms of potency and selectivity, is crucial for its utility as a research tool and potential therapeutic agent. Below is a summary of quantitative data comparing this compound to other KCa3.1 activators.

CompoundTargetEC50 (nM)SelectivityKey Findings
This compound KCa3.1111 ± 27123-fold over KCa2.3Lowers blood pressure; long half-life and brain penetrant.[9][10] At higher doses, may activate KCa2 channels, affecting heart rate.[9][10]
SKA-121 KCa3.1109 ± 1441-fold over KCa2.3Lowers blood pressure in a KCa3.1-dependent manner without the heart rate effects seen with this compound at high doses.[9][10]
SKA-31 KCa3.1/KCa2.x~2503- to 5-fold for KCa3.1 over KCa2 channelsAn earlier, less selective activator that lowers blood pressure but can cause CNS-related side effects due to KCa2 activation.[8][11][12]
NS309 KCa3.1/KCa2.x~303- to 5-fold for KCa3.1 over KCa2 channelsPotent but not highly selective; also blocks L-type calcium channels and hERG channels.[8]
Riluzole KCa3.1~2000-A neuroprotectant that also activates KCa3.1.[8][13]
1-EBIO KCa3.1/KCa2.x~30,000-A "classical" but not very potent KCa3.1 activator.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are summaries of common techniques used to characterize and compare KCa3.1 activators.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa3.1 channels in the cell membrane of a single cell.

  • Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected with the gene for the human KCa3.1 channel. Alternatively, primary cells endogenously expressing the channel, such as endothelial cells, can be used.[13][14]

  • Recording Solutions:

    • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 1 MgSO₄, 1 CaCl₂, 10 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).[15]

    • Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl₂, 2 EGTA, and 5 HEPES (pH adjusted to 7.2 with KOH).[15] The free calcium concentration is buffered to a specific level (e.g., 1 µM) by adding a calculated amount of CaCl₂ to activate the KCa3.1 channels from the inside.[15]

  • Procedure:

    • A glass micropipette filled with the intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaohm seal).

    • The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is held at a constant value (e.g., -80 mV), and voltage ramps (e.g., from -120 mV to +40 mV) are applied to elicit channel currents.[3]

    • The baseline KCa3.1 current is recorded.

    • The KCa3.1 activator (e.g., this compound) is added to the bath solution at various concentrations to determine the dose-response relationship and calculate the EC50 value.[3]

    • Selective blockers, such as TRAM-34 for KCa3.1, can be used to confirm the identity of the recorded current.[13][16]

Isometric Tension Measurements in Arterial Rings

This ex vivo method assesses the effect of KCa3.1 activators on the relaxation of blood vessels.

  • Tissue Preparation: Porcine or rat coronary arteries are dissected and cut into small rings.[14]

  • Procedure:

    • The arterial rings are mounted in an organ bath filled with Krebs solution and aerated with 95% O₂ and 5% CO₂.

    • The rings are pre-contracted with a vasoconstrictor (e.g., U46619).

    • A relaxant agent that acts via the endothelium, such as bradykinin, is added to induce endothelium-dependent relaxation.

    • The experiment is repeated in the presence of the KCa3.1 activator (e.g., this compound) to assess its ability to potentiate the relaxation response.[14]

    • To distinguish endothelium-derived hyperpolarization (EDH)-type relaxation, the experiment can be performed in the presence of inhibitors of nitric oxide synthase (L-NAME) and cyclooxygenase (indomethacin).

Signaling Pathways and Experimental Workflows

The activation of KCa3.1 channels is a key event in a signaling cascade that regulates cellular calcium homeostasis and downstream physiological responses.

KCa3_1_Activation_Pathway cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Intracellular Space Receptor GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates KCa3_1 KCa3.1 Channel Hyperpolarization Membrane Hyperpolarization KCa3_1->Hyperpolarization K+ Efflux leads to Ca_Channel Calcium Channel (e.g., CRAC) Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_i Increased Intracellular Ca2+ ER->Ca_i Releases Ca2+ CaM Calmodulin (CaM) CaM->KCa3_1 Activates Ca_i->CaM Binds to Hyperpolarization->Ca_Channel Increases driving force for Cell_Response Cellular Response (e.g., Migration, Proliferation) Ca_Influx->Cell_Response Triggers SKA111 This compound (Activator) SKA111->KCa3_1 Potentiates Activation

Caption: KCa3.1 channel activation signaling pathway.

The diagram above illustrates the canonical signaling pathway leading to KCa3.1 activation. An initial stimulus activates cell surface receptors, leading to the generation of inositol (B14025) trisphosphate (IP3) and the release of calcium from intracellular stores like the endoplasmic reticulum.[2] This rise in intracellular calcium promotes the binding of calmodulin (CaM) to the KCa3.1 channel, causing it to open.[1][2] Positive gating modulators like this compound enhance this activation process. The resulting potassium efflux hyperpolarizes the cell membrane, which in turn increases the electrochemical gradient for calcium entry through channels such as store-operated CRAC channels, amplifying the calcium signal and leading to downstream cellular responses.[1][5]

Conclusion

This compound represents a significant advancement in the development of selective KCa3.1 activators. Its high potency and selectivity for KCa3.1 over KCa2.3 channels, as demonstrated in various experimental models, make it a valuable tool for investigating the physiological and pathophysiological roles of KCa3.1.[7][9][10] Compared to less selective compounds like SKA-31 and NS309, this compound offers a more targeted approach to modulating KCa3.1 activity, thereby reducing the potential for off-target effects.[8][11] However, researchers should remain aware of its potential to activate KCa2 channels at higher concentrations and its notable brain permeability.[9][10] The data and protocols compiled in this guide are intended to support the informed selection and application of KCa3.1 activators in future research endeavors.

References

SKA-111: A Comparative Analysis of Efficacy in Normotensive and Hypertensive Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of SKA-111, a selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in both normotensive and hypertensive experimental models. The information presented is intended to support further research and development of KCa3.1 activators as potential therapeutic agents for cardiovascular diseases.

Executive Summary

This compound has demonstrated the ability to lower blood pressure in both normotensive and hypertensive animal models.[1] The primary mechanism of action involves the activation of KCa3.1 channels in the vascular endothelium, leading to hyperpolarization and subsequent vasodilation. While direct quantitative comparative studies on this compound are limited in the public domain, research on closely related KCa3.1 activators, such as SKA-31, indicates a potentially greater hypotensive effect in hypertensive subjects, particularly at lower therapeutic doses. This suggests that the efficacy of this compound may be more pronounced in pathological states of elevated blood pressure.

Data Presentation: Efficacy of KCa3.1 Activators

Animal ModelTreatment GroupDose (mg/kg, i.p.)Change in Mean Arterial Pressure (mmHg)Reference
Normotensive SKA-3110↓ 4[2]
SKA-3130↓ 6[2]
Hypertensive SKA-3110↓ 12[2]
(Angiotensin II-induced)SKA-3130↓ 12[2]

Note: This table presents data for the related compound SKA-31 as a surrogate for this compound to illustrate the comparative efficacy of KCa3.1 activators. This compound (30 mg/kg; i.p.) has been confirmed to lower blood pressure in both normotensive and hypertensive wild-type mice.[1]

At a higher dose of 100 mg/kg, this compound has been observed to not only lower blood pressure but also significantly reduce heart rate, which is thought to be a result of off-target activation of KCa2 channels.[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

SKA111_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell SKA111 This compound KCa31 KCa3.1 Channel SKA111->KCa31 Activates Hyperpolarization Hyperpolarization KCa31->Hyperpolarization K⁺ Efflux CaM Calmodulin CaM->KCa31 Activates Ca2_increase ↑ Intracellular Ca²⁺ Ca2_increase->CaM Binds Relaxation Relaxation Hyperpolarization->Relaxation Spreads via Myoendothelial Gap Junctions Vasodilation Vasodilation Blood_Pressure_Reduction Blood Pressure Reduction Vasodilation->Blood_Pressure_Reduction Leads to Relaxation->Vasodilation

Caption: Signaling pathway of this compound in inducing vasodilation.

Experimental_Workflow cluster_setup Model Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Normotensive & Hypertensive Model Mice Hypertension_Induction Induce Hypertension (e.g., Angiotensin II infusion) Animal_Selection->Hypertension_Induction Telemetry_Implantation Surgical Implantation of Blood Pressure Telemetry Device Animal_Selection->Telemetry_Implantation Hypertension_Induction->Telemetry_Implantation Recovery Post-operative Recovery Telemetry_Implantation->Recovery Baseline_Measurement Baseline Blood Pressure Recording Recovery->Baseline_Measurement SKA111_Administration Administer this compound or Vehicle (i.p. injection) Baseline_Measurement->SKA111_Administration Data_Collection Continuous Blood Pressure Monitoring SKA111_Administration->Data_Collection Data_Analysis Analyze Mean Arterial Pressure (MAP) Data Data_Collection->Data_Analysis Comparison Compare MAP Reduction between Normotensive and Hypertensive Groups Data_Analysis->Comparison

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Induction of Hypertensive Model (Angiotensin II Infusion)

A commonly used method to induce hypertension in mice for cardiovascular drug testing is the continuous infusion of Angiotensin II.

  • Animal Model: Male C57BL/6 mice are often used.

  • Procedure:

    • Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

    • A small subcutaneous pocket is created on the back of the mouse.

    • An osmotic minipump, pre-filled with Angiotensin II solution at a concentration calculated to deliver a specific dose (e.g., 400-1000 ng/kg/min), is implanted into the subcutaneous pocket.

    • The incision is closed with sutures or surgical staples.

    • The mice are allowed to recover, and hypertension typically develops and stabilizes within 7-14 days.

Blood Pressure Measurement (Radiotelemetry)

Radiotelemetry is the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals, thus avoiding stress-induced artifacts.

  • Surgical Implantation:

    • Mice are anesthetized.

    • A telemetric pressure-sensing catheter is surgically implanted into the carotid artery and advanced into the aortic arch.

    • The transmitter body of the telemetry device is placed in a subcutaneous pocket, typically on the flank.

    • The incision is closed, and the animal is allowed a recovery period of at least one week.

  • Data Acquisition:

    • Following recovery, the mice are housed in their home cages placed on a receiver platform.

    • The telemetry system continuously records blood pressure, heart rate, and activity data.

    • Baseline data is collected for a stable period before the administration of the test compound.

  • Drug Administration and Data Analysis:

    • This compound or a vehicle control is administered to the animals (e.g., via intraperitoneal injection).

    • Blood pressure is monitored continuously post-administration.

    • The change in mean arterial pressure (MAP) from baseline is calculated and compared between the normotensive and hypertensive groups to determine the differential efficacy of this compound.

Conclusion

This compound demonstrates clear antihypertensive effects in both normotensive and hypertensive models, primarily through the activation of the KCa3.1 channel. While direct quantitative comparisons for this compound are not extensively published, evidence from the closely related compound SKA-31 suggests a more pronounced blood pressure-lowering effect in the hypertensive state. This highlights the potential of this compound as a targeted therapy for hypertension. Further studies providing direct, quantitative dose-response comparisons in various models of hypertension are warranted to fully elucidate its therapeutic potential and optimal dosing strategies.

References

A Head-to-Head Comparison of SKA-111 and Other Benzothiazole KCa Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the benzothiazole (B30560) KCa activator, SKA-111, with other compounds in its class and alternative KCa channel activators. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.

Introduction to KCa Channels and Benzothiazole Activators

Calcium-activated potassium (KCa) channels are crucial regulators of cell membrane potential and calcium signaling in both excitable and non-excitable cells.[1] They are gated by intracellular calcium, and their activation leads to potassium efflux, resulting in membrane hyperpolarization.[2] This hyperpolarization plays a key role in various physiological processes, including smooth muscle relaxation, neuronal excitability, and immune responses.

The KCa channel family is divided into three main subtypes based on their conductance: large (BK), intermediate (IK or KCa3.1), and small (SK or KCa2.x) conductance channels.[3] Benzothiazole derivatives have emerged as a significant class of KCa channel activators. This guide focuses on this compound, a potent and selective activator of the intermediate-conductance KCa3.1 channel, and compares its activity with other benzothiazole and non-benzothiazole KCa activators.[4]

Quantitative Comparison of KCa Activators

The following tables summarize the potency (EC50 values) of this compound and other selected KCa activators on different KCa channel subtypes. This data is critical for understanding the selectivity profile of each compound.

Table 1: Potency of Benzothiazole KCa Activators

CompoundKCa3.1 EC50KCa2.1 EC50KCa2.2 EC50KCa2.3 EC50Selectivity (KCa2.3/KCa3.1)
This compound 111 nM[5]--13.7 µM[5]~123-fold[5]
SKA-121 109 nM[5][6]8.7 µM[7]6.8 µM[7]4.4 µM[5][6]~40-fold[8][9][10]
SKA-31 260 nM[11][12]2.9 µM[11][12]1.9 µM[11][12]2.9 µM[11][12]~11-fold

Table 2: Potency of Other KCa Activators

CompoundKCa3.1 EC50KCa2.3 EC50Notes
NS309 ~10 nM[13]0.3 µM[14]Potent, non-selective KCa2/KCa3.1 activator[15]
1-EBIO ~20 µM[11]-Weak, non-selective activator of KCa2 and KCa3.1 channels[16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa channels in response to the application of activators.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the human KCa3.1 channel are commonly used.[11]

  • Recording Solutions:

    • Intracellular (Pipette) Solution: Contains a high concentration of potassium to mimic the intracellular environment. A typical composition is (in mM): 134 KCl, 5 HEDTA, 10 HEPES, with pH adjusted to 7.2. The free calcium concentration is buffered to a specific level (e.g., 250 nM) to partially activate the channels, allowing for the detection of potentiation by activators.[8][11] ATP (e.g., 1 mM) is often included to prevent channel run-down.[11]

    • Extracellular (Bath) Solution: Mimics the physiological extracellular environment. A typical composition is (in mM): 134 NaCl, 6 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, with pH adjusted to 7.4.[8]

  • Voltage Protocol: KCa3.1 channels are voltage-independent.[11] Therefore, currents are typically elicited by applying a voltage ramp protocol, for example, from -120 mV to +40 mV over 200-260 milliseconds, applied every 10 seconds.[5][11] The holding potential is typically set at -80 mV.[5]

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The EC50 values of the activators are determined by fitting concentration-response data to a Hill equation.[11]

In Vivo Blood Pressure Measurement in Mice

This method assesses the physiological effect of KCa activators on blood pressure in a living organism.

  • Animal Model: Male C57Bl/6J mice are commonly used.[6]

  • Telemetry Device Implantation: A pressure-transducing catheter (e.g., PA-C10 from DSI) is surgically implanted into the left carotid artery and advanced to the aortic arch to allow for continuous and direct measurement of arterial blood pressure and heart rate in conscious, freely moving animals.[7][9][17] The transmitter body is placed in a subcutaneous pocket.[9]

  • Drug Administration: Compounds are typically administered via intraperitoneal (i.p.) injection.[6] The vehicle used for dissolving the compounds should be tested as a control (e.g., a mixture of peanut oil and DMSO).[6]

  • Data Collection: Following a recovery period of at least 10 days post-surgery, blood pressure and heart rate are continuously monitored.[9] Data is collected and analyzed to determine the effect of the compound on mean arterial pressure (MAP) and heart rate.[6]

Langendorff-Perfused Isolated Heart Assay

This ex vivo technique allows for the study of the direct effects of compounds on coronary vasodilation, independent of systemic neuronal and hormonal influences.

  • Heart Preparation: Hearts are excised from animals (e.g., rats) and the aorta is cannulated for retrograde perfusion.[1][18]

  • Perfusion Solution: The heart is perfused with a warm (37°C), oxygenated Krebs-Henseleit or Tyrode's solution containing essential nutrients and ions.[1]

  • Experimental Procedure: After a stabilization period, a vasoconstrictor (e.g., bradykinin) is introduced to induce coronary artery constriction.[19] The KCa activator is then added to the perfusate, and changes in coronary perfusion pressure or flow are measured. A decrease in perfusion pressure or an increase in flow indicates vasodilation.[4]

  • Data Analysis: The magnitude of the vasodilator response is quantified and compared between different compounds or concentrations.

Signaling Pathways and Experimental Workflows

KCa Channel Activation Signaling Pathway

The activation of KCa channels is initiated by an increase in intracellular calcium concentration. This calcium binds to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa channel α-subunit. This binding event induces a conformational change in the channel, leading to the opening of the pore and the efflux of potassium ions. This results in membrane hyperpolarization, which in turn affects various downstream cellular processes.

KCa_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Ca_influx Ca²⁺ Influx Ca_ion Ca²⁺ Ca_influx->Ca_ion KCa_channel KCa Channel (Closed) KCa_channel_open KCa Channel (Open) KCa_channel->KCa_channel_open K_efflux K⁺ Efflux KCa_channel_open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization CaM Calmodulin (CaM) Ca_ion->CaM binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca_CaM->KCa_channel activates Downstream Downstream Cellular Effects Hyperpolarization->Downstream Activator Benzothiazole Activator (e.g., this compound) Activator->KCa_channel potentiates

KCa channel activation pathway.

Experimental Workflow for KCa Activator Screening

The following diagram illustrates a typical workflow for screening and characterizing novel KCa channel activators.

Experimental_Workflow cluster_workflow Screening Workflow Start Compound Library HTS High-Throughput Screening (e.g., FLIPR, Automated Patch Clamp) Start->HTS Hit_ID Hit Identification (Potency & Efficacy) HTS->Hit_ID Manual_Patch Manual Patch Clamp (Confirmation & Selectivity) Hit_ID->Manual_Patch Ex_Vivo Ex Vivo Assays (e.g., Langendorff Heart) Manual_Patch->Ex_Vivo In_Vivo In Vivo Models (e.g., Blood Pressure Telemetry) Ex_Vivo->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

KCa activator screening workflow.

Conclusion

This compound is a valuable research tool, demonstrating high potency and selectivity for the KCa3.1 channel. Its benzothiazole scaffold represents a promising starting point for the development of novel therapeutics targeting conditions such as hypertension and inflammatory disorders. When selecting a KCa activator, researchers should carefully consider the specific KCa channel subtype of interest and the desired selectivity profile. The experimental protocols and data presented in this guide provide a foundation for making informed decisions and designing robust experiments in the field of KCa channel pharmacology.

References

Validating SKA-111 Binding: A Comparative Guide to Site-Directed Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the KCa3.1 channel activator, SKA-111, and its alternatives, supported by experimental data from site-directed mutagenesis studies. We delve into the methodologies employed to validate the binding site of this compound, offering a comprehensive resource for researchers in the field of pharmacology and drug development.

Introduction to this compound and KCa3.1 Channels

This compound is a potent and selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2] These channels, gated by intracellular calcium and calmodulin, are crucial in regulating membrane potential and cellular processes in various tissues.[3][4] Activation of KCa3.1 channels leads to membrane hyperpolarization, a mechanism with therapeutic potential in cardiovascular diseases.[1][2] this compound acts as a positive gating modulator, enhancing the channel's sensitivity to calcium.[2][5]

The precise binding site of this compound has been a subject of investigation to understand its mechanism of action and to guide the development of more selective modulators. Site-directed mutagenesis, a technique that allows for the specific alteration of amino acid residues, has been instrumental in identifying the key residues involved in this compound binding.[6][7]

Comparative Analysis of KCa Channel Activators

This compound exhibits significant selectivity for KCa3.1 over other KCa channel subtypes, a desirable property for minimizing off-target effects. The following table summarizes the comparative potency and selectivity of this compound and other notable KCa channel activators.

CompoundTargetEC50 (nM)Selectivity (over KCa2.3)Reference(s)
This compound KCa3.1 111 ± 27 123-fold [5][8]
KCa2.313,700 ± 6,900[5][8]
SKA-121KCa3.1109 ± 1441-fold[5][8]
KCa2.34,400 ± 1,600[5][8]
SKA-31KCa3.1/KCa2~260 (KCa3.1)Low[8]
NS309KCa3.1/KCa2Potent, non-selectiveLow[3][9]
CyPPAKCa2.2/2.3-Selective for KCa2.2/2.3[5]

Validating the this compound Binding Site through Site-Directed Mutagenesis

Recent studies have pinpointed the binding site of this compound to the interface between the N-lobe of calmodulin (CaM) and the S4-S5 linker of the KCa3.1 channel.[10][11] Specifically, site-directed mutagenesis experiments have identified two key amino acid residues in the S45A helix of KCa3.1, S181 and L185, as being critical for this compound binding and activity.[10][12]

The following table summarizes the impact of mutations at these sites on the potency of this compound.

MutantEC50 (µM)Fold Change vs. WTReference(s)
Wild-Type (WT) 0.146 - [10]
S181A1.012~7-fold increase[10]
L185A0.993~7-fold increase[10]
S181A-L185A2.654~18-fold increase[10]

These results demonstrate that mutating either S181 or L185 to alanine (B10760859) significantly reduces the potency of this compound, indicating their direct or indirect involvement in the binding pocket. The double mutant shows an even more pronounced effect, further validating the importance of this region for this compound interaction.

Experimental Protocols

Site-Directed Mutagenesis

Site-directed mutagenesis is performed to introduce specific amino acid substitutions in the KCa3.1 channel protein. This is typically achieved using PCR-based methods with primers containing the desired mutation. The mutated DNA is then sequenced to confirm the correct modification.

Cell Culture and Transfection

HEK293 cells are commonly used for expressing wild-type and mutant KCa3.1 channels. Cells are transiently transfected with the appropriate DNA constructs using standard transfection reagents.

Electrophysiology (Whole-Cell Patch-Clamp)

Whole-cell patch-clamp recordings are used to measure the activity of KCa3.1 channels.

  • Cell Preparation: Transfected HEK293 cells are plated on glass coverslips for recording.

  • Recording Solutions:

    • External (Bath) Solution: Contains (in mM): 140 NMDG-Cl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

    • Internal (Pipette) Solution: Contains (in mM): 140 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 250 nM), pH 7.2.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. Currents are elicited by voltage ramps from -120 mV to +40 mV over 200 ms, applied every 10 seconds.[8]

  • Drug Application: this compound and other compounds are applied to the bath solution at various concentrations to determine their effect on channel activity.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for validating this compound binding, and a comparison of KCa channel activators.

SKA111_Signaling_Pathway cluster_cell Endothelial Cell Ca_in Ca²⁺ Influx CaM Calmodulin (CaM) Ca_in->CaM binds KCa31 KCa3.1 Channel CaM->KCa31 activates Hyperpolarization Membrane Hyperpolarization KCa31->Hyperpolarization leads to SKA111 This compound SKA111->KCa31 potentiates

Caption: Signaling pathway of this compound action on KCa3.1 channels.

Site_Directed_Mutagenesis_Workflow cluster_workflow Experimental Workflow start Start: Identify Putative Binding Site Residues (S181, L185) mutagenesis Site-Directed Mutagenesis start->mutagenesis transfection Transfection into HEK293 Cells mutagenesis->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp data_analysis Data Analysis: Determine EC50 patch_clamp->data_analysis conclusion Conclusion: Validate Binding Site data_analysis->conclusion

Caption: Workflow for validating this compound binding using site-directed mutagenesis.

Activator_Comparison cluster_comparison KCa Channel Activator Selectivity Activators KCa Channel Activators SKA111 This compound Activators->SKA111 SKA121 SKA-121 Activators->SKA121 SKA31 SKA-31 Activators->SKA31 NS309 NS309 Activators->NS309 CyPPA CyPPA Activators->CyPPA KCa31 KCa3.1 Selective SKA111->KCa31 SKA121->KCa31 NonSelective Non-Selective SKA31->NonSelective NS309->NonSelective KCa2Selective KCa2 Selective CyPPA->KCa2Selective

Caption: Comparison of selectivity profiles for various KCa channel activators.

References

Alternative compounds for selective KCa3.1 channel activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds for the selective activation of the intermediate-conductance calcium-activated potassium channel, KCa3.1. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of appropriate pharmacological tools for their experimental needs. This document summarizes quantitative performance data, details key experimental protocols, and visualizes relevant signaling pathways.

Performance Comparison of KCa3.1 Activators

The selective activation of KCa3.1 channels is a key therapeutic strategy for a variety of conditions, including hypertension and certain inflammatory disorders. The following tables present a quantitative comparison of commonly used and novel KCa3.1 activators, focusing on their efficacy and selectivity.

Table 1: Efficacy of KCa3.1 Activators

CompoundChemical ClassKCa3.1 EC50 (nM)Reference
SKA-121 Naphtho-oxazole109 ± 14[1]
SKA-111 Naphtho-thiazole111 ± 27[1]
NS309 Oxime~20-30[2]
SKA-31 Naphtho-thiazole260[2]
Riluzole Benzothiazole2,000
EBIO Benzimidazolone30,000
DCEBIO Dichloro-benzimidazolone1,000

Table 2: Selectivity Profile of KCa3.1 Activators

CompoundKCa2.1 EC50 (µM)KCa2.2 EC50 (µM)KCa2.3 EC50 (µM)Selectivity for KCa3.1 over KCa2.3Other Channels (Selectivity)Reference
SKA-121 --4.4 ± 1.641-fold200- to 400-fold selective over representative Kv, Nav, and CaV channels.[1][1]
This compound --13.7 ± 6.9123-fold200- to 400-fold selective over representative Kv, Nav, and CaV channels.[1][1]
NS309 ~0.6~0.6~0.6~20-foldInhibits hERG at 1 µM.[3]
SKA-31 2.91.92.9~11-foldAffects Nav channels at ≥25 µM.
Riluzole ---Low
EBIO ~300~300~300~10-fold[3]
DCEBIO ---~3-5-foldBlocks L-type calcium channels.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of KCa3.1 channel activators. Below are protocols for key in vitro and in vivo experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the potency and selectivity of ion channel modulators.

Objective: To measure the effect of compounds on KCa3.1 channel currents in a controlled in vitro system.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human KCa3.1.

Solutions:

  • External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

  • Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to yield a calculated free Ca²⁺ concentration of 250 nM, pH 7.2.

Voltage Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a 200 ms (B15284909) voltage ramp from -120 mV to +40 mV every 10 seconds to elicit KCa3.1 currents.

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline KCa3.1 currents.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the resulting changes in current amplitude.

  • Data Analysis: Plot concentration-response curves and fit with the Hill equation to determine the EC50 value.

In Vivo Blood Pressure Measurement

This experiment assesses the physiological effect of KCa3.1 activators on blood pressure.

Objective: To determine the effect of KCa3.1 activators on mean arterial blood pressure in a living organism.

Animal Model: Normotensive or hypertensive mice.

Procedure:

  • Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • Allow animals to recover from surgery.

  • Record baseline blood pressure and heart rate.

  • Administer the test compound (e.g., SKA-121 at 100 mg/kg i.p.).[1]

  • Continuously record blood pressure and heart rate for a defined period post-administration.

  • Data Analysis: Compare the mean arterial pressure before and after compound administration.

T-Cell Proliferation Assay

This assay evaluates the impact of KCa3.1 activation on immune cell function.

Objective: To measure the effect of KCa3.1 activators on the proliferation of T lymphocytes.

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate 5 x 10⁴ cells per well in a 96-well plate.[4]

  • Stimulate T-cell proliferation using phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Treat cells with various concentrations of the KCa3.1 activator.

  • Incubate for 72 hours.

  • Pulse with ³H-thymidine for the final 18 hours of culture.[4]

  • Harvest the cells and measure ³H-thymidine incorporation using a scintillation counter as an index of proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by KCa3.1 activation and a typical experimental workflow for compound characterization.

KCa3_1_Signaling_Endothelial cluster_upstream Upstream Stimuli cluster_channel Channel Activation cluster_downstream Downstream Effects (Endothelial Cells) Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca2_release Ca²⁺ Release ER->Ca2_release KCa3_1 KCa3.1 Channel Ca2_release->KCa3_1 activates Ca2_influx Ca²⁺ Influx Calcineurin Calcineurin Ca2_influx->Calcineurin activates Hyperpolarization Hyperpolarization KCa3_1->Hyperpolarization K⁺ efflux Hyperpolarization->Ca2_influx maintains driving force NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_Expression Gene Expression (e.g., eNOS) NFAT_translocation->Gene_Expression Vasodilation Vasodilation Gene_Expression->Vasodilation

Caption: KCa3.1 signaling pathway in endothelial cells leading to vasodilation.

KCa3_1_Signaling_TCell cluster_upstream Upstream Stimuli cluster_channel Channel Activity cluster_downstream Downstream Effects (T-Cells) TCR_Activation TCR Activation Ca2_Signal Ca²⁺ Signal TCR_Activation->Ca2_Signal KCa3_1 KCa3.1 Channel Ca2_Signal->KCa3_1 activates Membrane_Potential Membrane Potential Hyperpolarization KCa3_1->Membrane_Potential K⁺ efflux Sustained_Ca2_Influx Sustained Ca²⁺ Influx Membrane_Potential->Sustained_Ca2_Influx maintains driving force NFAT_Activation NFAT Activation Sustained_Ca2_Influx->NFAT_Activation Cytokine_Production Cytokine Production (e.g., IL-2) NFAT_Activation->Cytokine_Production Proliferation Proliferation NFAT_Activation->Proliferation

Caption: Role of KCa3.1 in T-cell activation and proliferation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Patch_Clamp Whole-Cell Patch-Clamp Selectivity_Panel Ion Channel Selectivity Panel Patch_Clamp->Selectivity_Panel Hit Validation Functional_Assays Functional Assays (e.g., Proliferation, Migration) Selectivity_Panel->Functional_Assays Lead Characterization PK_PD Pharmacokinetics/ Pharmacodynamics Functional_Assays->PK_PD Preclinical Candidate Efficacy_Models Disease Efficacy Models (e.g., Hypertension) PK_PD->Efficacy_Models Compound_Library Compound_Library Compound_Library->Patch_Clamp Screening

Caption: A typical experimental workflow for the discovery and validation of KCa3.1 activators.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for SKA-111

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SKA-111, a selective activator of the KCa3.1 potassium channel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of research-grade chemicals and information from the SDS of structurally similar compounds.

Core Safety and Disposal Parameters

It is crucial to treat this compound as a potentially hazardous substance. The following table summarizes key information and recommended practices.

ParameterInformation / Recommended PracticeSource/Rationale
Chemical Name 5-methylnaphtho[1,2-d]thiazol-2-amineIUPAC Name
CAS Number 1369170-24-0Chemical Abstract Service Registry Number
Molecular Formula C12H10N2S---
Appearance Solid powderMedKoo Biosciences[1]
Storage Short term (days to weeks): 0 - 4°C, Dry, dark. Long term (months to years): -20°C.MedKoo Biosciences[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.General laboratory safety protocols.
Spill Management Sweep up solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.Based on SDS for similar compounds.
Disposal Container A designated, sealed, and clearly labeled hazardous waste container.General laboratory waste guidelines.[1][2]
Waste Classification Should be considered a chemical hazardous waste. Classification should be confirmed with your institution's Environmental Health and Safety (EHS) department.General laboratory waste guidelines.[1][2]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal workflow is critical for safety and regulatory compliance.

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.[3] Your Environmental Health and Safety (EHS) department is the primary resource for guidance.

  • Wear Appropriate PPE: Always wear the recommended personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.

  • Prepare for Disposal:

    • Solid Waste: Carefully sweep any remaining solid this compound into a designated hazardous waste container. Minimize dust formation during this process.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be placed in the same designated hazardous waste container.

    • Solutions: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not pour solutions down the drain.[1]

  • Labeling Waste Containers:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound (5-methylnaphtho[1,2-d]thiazol-2-amine)".[1]

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup for the full waste container.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_containment Containment & Labeling cluster_final Final Steps start Start: Have this compound Waste consult Consult Institutional EHS Guidelines start->consult ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult->ppe segregate Segregate Waste Types ppe->segregate solid Solid Waste & Contaminated Materials segregate->solid Solid liquid Liquid Waste (Solutions) segregate->liquid Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name & CAS - Date container_solid->labeling container_liquid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Proper Disposal Complete pickup->end

References

Personal protective equipment for handling SKA-111

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: SKA-111 is a designation for a research compound that does not correspond to a publicly documented chemical entity. The following guide is based on established safety protocols for handling potent, cytotoxic small-molecule compounds commonly used in drug development research.[1] Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle. A thorough risk assessment must be conducted before beginning any work.[2][3][4][5]

This document provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe handling and disposal of potent research compounds like this compound.

Hazard Identification and Risk Assessment

Potent compounds, particularly those with cytotoxic or unknown toxicological profiles, present significant health risks.[6] Exposure can occur through inhalation of aerosols or particles, skin contact, absorption, or accidental ingestion.[6][7] All new chemical entities should be handled as if they are potent and hazardous until sufficient toxicological data is available.[8]

Assumed Hazard Profile for this compound:

  • Type: Potent, potentially cytotoxic, small-molecule inhibitor.

  • Primary Risks: Carcinogenic, mutagenic, and/or teratogenic potential.[6][9]

  • Routes of Exposure: Inhalation, dermal absorption, ingestion.[6][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a primary control measure to protect laboratory personnel from exposure.[7][10] The level of PPE required depends on the specific task being performed.

Table 1: PPE Requirements for Handling this compound

Activity Required PPE Rationale
Handling Solid Compound (Weighing, Aliquoting) Double Nitrile Gloves, Disposable Gown/Coverall, Safety Glasses with Side Shields, Surgical Mask or N95 RespiratorPrevents inhalation of fine particulates and minimizes skin contact.[7][8][11] Powdered compounds pose the greatest inhalation risk.[8]
Preparing Stock Solutions Double Nitrile Gloves, Disposable Gown, Chemical Splash GogglesProtects against splashes and direct skin contact with the concentrated compound.
Cell Culture/In Vitro Assays Nitrile Gloves, Lab CoatStandard practice to prevent contamination of both the experiment and the researcher.
Spill Cleanup Double Nitrile Gloves, Disposable Gown/Coverall, Safety Goggles, N95 RespiratorProvides comprehensive protection during cleanup of potentially aerosolized powder or liquid spills.[6][7]

Note: Always use gloves specifically rated for handling cytotoxic drugs.[7] Gowns should be disposable and fluid-resistant.[7]

Operational and Handling Plan

All work with this compound, especially handling of the solid form, should be performed within designated containment equipment to minimize exposure.

Experimental Workflow:

G cluster_0 Containment (BSC or Fume Hood) cluster_1 General Laboratory Bench A Weigh Solid this compound B Prepare Stock Solution A->B C Serial Dilutions B->C Transfer to Bench D Add to Assay Plate C->D E Incubate and Analyze D->E

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE as specified in Table 1. Prepare the work area within a certified chemical fume hood or biological safety cabinet.

  • Weighing: Carefully weigh the solid this compound within the containment unit. Use a dedicated spatula and weighing paper.

  • Solubilization: Add the appropriate solvent to the solid compound to create a stock solution. Ensure the container is securely capped.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and hazard symbols.

  • Working Solutions: Prepare further dilutions from the stock solution as needed for experiments.

  • Decontamination: After each use, decontaminate all surfaces, equipment, and glassware that came into contact with this compound.[12] A compatible solvent or a validated deactivation solution should be used.[12][13]

Spill Management Plan

Prompt and correct action is crucial in the event of a spill to prevent exposure and contamination.[6]

Spill Response Protocol:

G A Spill Occurs B Alert Others & Secure Area A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent Material C->D E Collect Contaminated Material D->E F Decontaminate Spill Area E->F G Dispose of Waste F->G H Report Incident G->H

Caption: Spill response protocol for this compound.

Immediate Actions for a Spill:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[7]

  • Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.[6][7]

  • Containment: For liquid spills, use absorbent pads from a cytotoxic spill kit to contain the spill.[7] For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.[7]

  • Decontamination: Clean the spill area with an appropriate deactivating solution or detergent, followed by a water rinse.[7][12] All cleaning materials must be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.[7]

Disposal Plan

All waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Container Procedure
Solid Waste (Gloves, gowns, bench paper, pipette tips)Labeled, sealed plastic bag or container for cytotoxic waste.Place all contaminated disposable items directly into the designated waste container.[14]
Liquid Waste (Unused solutions, contaminated media)Labeled, leak-proof, and chemically resistant container.Collect all liquid waste in a dedicated container. Do not dispose of down the drain.[14][15]
Sharps (Needles, contaminated glassware)Puncture-resistant sharps container labeled for cytotoxic waste.Place all contaminated sharps immediately into the designated container.

Waste Segregation:

  • Keep this compound waste separate from other chemical and biological waste streams.[14]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and identify the contents.

  • Arrange for regular waste pick-up with your institution's environmental health and safety department.[15]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.